molecular formula C17H12Br2O B11943202 (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Cat. No.: B11943202
M. Wt: 392.1 g/mol
InChI Key: WOPPTRDHNGHVRF-YDWXAUTNSA-N
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Description

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Br2O and a molecular weight of 392.09 g/mol . This compound is characterized as a yellow solid with a documented melting point of 212-215 °C . It is supplied as a high-purity solid and should be stored in a sealed container, in a dry environment, and at room temperature to maintain its stability . As a brominated derivative, this compound is of significant interest in scientific research. It serves as a valuable building block in organic synthesis and materials science, particularly for the construction of complex molecular architectures. Researchers utilize it in the development of novel organic materials and as a key intermediate in pharmaceutical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H12Br2O

Molecular Weight

392.1 g/mol

IUPAC Name

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+

InChI Key

WOPPTRDHNGHVRF-YDWXAUTNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and oncology.[1][2] It prioritizes mechanistic insight, reproducible protocols, and structural validation.

Compound Class: Diarylpentanoid / Curcumin Mono-carbonyl Analog (MAC) CAS Registry Number: 115846-95-2 (Generic), 54006-55-2 (Isomer specific)[1][2][3]

Executive Summary: The "Stabilized Warhead"

In the development of anti-cancer therapeutics, Curcumin (diferuloylmethane) has long been a "privileged structure" plagued by poor bioavailability and rapid metabolic degradation. The molecule (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (hereafter referred to as B2BrBC ) represents a critical structural evolution.[1][2][3]

By truncating the 7-carbon linker of curcumin to a 5-carbon enone spacer and replacing the metabolically vulnerable phenolic hydroxyls with lipophilic bromine atoms, B2BrBC achieves three distinct advantages:

  • Enhanced Stability: Removal of the active methylene group prevents rapid hydrolytic degradation.[1][2]

  • Optimized Electrophilicity: The central dienone system acts as a tuned Michael acceptor, targeting thiols (cysteine residues) in oncogenic proteins like NF-

    
    B and STAT3.[2]
    
  • Halogen Bonding: The para-bromo substituents increase lipophilicity (LogP ~5.[1][2][3]5) and facilitate specific halogen-bonding interactions within hydrophobic protein pockets.[1][2]

Chemical Architecture & Synthesis

The synthesis of B2BrBC relies on the Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation.[1][2][3] Unlike complex multi-step pathways, this reaction is thermodynamically controlled to yield the stable


 isomer.
Retrosynthetic Logic

The target molecule is dissected at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated bonds.[2] The precursors are:
  • Electrophile: 4-Bromobenzaldehyde (2 equivalents).[1][2][3]

  • Nucleophile: Acetone (1 equivalent).[1][2][3]

  • Catalyst: Hydroxide (OH⁻) to generate the enolate.[1][2][3]

Reaction Mechanism & Pathway

The reaction proceeds via a bis-aldol condensation.[1][2][3] The initial formation of the mono-benzylidene acetone is followed rapidly by the second condensation.[1][2]

SynthesisWorkflow Reactants Reactants 4-Bromobenzaldehyde (2 eq) Acetone (1 eq) Enolate Enolate Formation (OH- deprotonates Acetone) Reactants->Enolate EtOH, NaOH Intermediate Intermediate 4-(4-bromophenyl)-3-buten-2-one Enolate->Intermediate -H2O (Dehydration) Product Final Product (1E,4E)-1,5-bis(4-bromophenyl) penta-1,4-dien-3-one Intermediate->Product + Aldehyde (2nd eq) -H2O

Figure 1: Step-wise synthesis pathway via Claisen-Schmidt condensation.[1][2][3] The reaction is driven to completion by the irreversible dehydration steps.[3]

Experimental Protocol: Synthesis & Purification

Standard Operating Procedure (SOP) for Research Scale (10 mmol)

Materials
  • 4-Bromobenzaldehyde (3.70 g, 20 mmol)[1][2]

  • Acetone (0.58 g, 0.74 mL, 10 mmol)

  • Ethanol (Absolute, 50 mL)

  • Sodium Hydroxide (10% aqueous solution)[1][2]

Methodology
  • Solubilization: Dissolve 4-bromobenzaldehyde (20 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Catalyst Addition: Add acetone (10 mmol) to the flask. Slowly add 5 mL of 10% NaOH dropwise while stirring.

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. A yellow precipitate should begin to form within 30 minutes.[1]

    • Critical Check: Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1][2] The aldehyde spot (

      
      ) should disappear.[2]
      
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).

  • Isolation: Filter the yellow solid using a Buchner funnel. Wash with cold water (

    
     mL) followed by cold ethanol (
    
    
    
    mL).[1][2]
  • Purification: Recrystallize from hot ethanol or ethyl acetate/hexane mixture.

    • Expected Yield: 85–95%[1][2][3]

    • Appearance: Yellow needles or blocks.[1][2]

Structural Characterization (Data Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Physicochemical Properties Table
PropertyValue / RangeNotes
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 392.09 g/mol
Melting Point 210–212 °C (483–485 K)Sharp melting point indicates high purity.[1][2][4]
Solubility DMSO, DMF, ChloroformInsoluble in water.[2]
Crystal System Monoclinic / OrthorhombicPlanar olefinic bonds coplanar with phenyl rings.[1][2][3]
Spectroscopic Signatures

1H NMR (500 MHz, CDCl3): The definitive proof of the


 geometry is the coupling constant (

) of the vinylic protons.
  • 
     7.67 (d, 
    
    
    
    Hz, 2H,
    
    
    ): Protons adjacent to the phenyl ring.
  • 
     7.02 (d, 
    
    
    
    Hz, 2H,
    
    
    ): Protons adjacent to the carbonyl.
  • 
     7.54 (d, 4H, Ar-H), 
    
    
    
    7.45 (d, 4H, Ar-H): Para-substituted aromatic system (AA'BB' pattern).

IR Spectroscopy (KBr Pellet):

  • 1643 cm⁻¹: C=O stretching (Ketone).[1][2] Note the lower frequency compared to non-conjugated ketones (usually 1715 cm⁻¹) due to resonance delocalization.[2]

  • 1581 cm⁻¹: C=C stretching (Alkene).[1][2][3]

  • 979 cm⁻¹: C-H bending (trans-alkene signature).[1][2]

Mechanism of Action: The Michael Acceptor

The pharmacological potency of B2BrBC is defined by its ability to covalently modify proteins.[2][3]

The Cysteine Trap

The central 1,4-pentadien-3-one motif contains two electrophilic carbons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbons).[1][2] Nucleophilic thiols (R-SH), such as those found in the active sites of Thioredoxin Reductase (TrxR)  or the DNA-binding domain of NF-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

B (p65 subunit)
, attack these carbons via a Michael Addition.[1][2]

Unlike curcumin, which is reversible and unstable, the B2BrBC adduct is often more stable, leading to irreversible inhibition of the target protein and subsequent apoptosis in cancer cells (e.g., PC-3 prostate, MCF-7 breast).

MOA Compound B2BrBC (Electrophile) Complex Michael Adduct (Covalent Bond Formation) Compound->Complex Nucleophilic Attack Target Protein Target (NF-kB / TrxR) Contains Cysteine Thiol Target->Complex Effect Biological Outcome 1. Inhibition of Transcription 2. ROS Accumulation 3. Apoptosis Complex->Effect Signal Disruption

Figure 2: Pharmacological mechanism.[1][2][3] The compound acts as a "warhead" targeting specific cysteine residues on oncogenic proteins.

References

  • Crystal Structure Analysis: Butcher, R. J., et al. (2007). "Crystal structure of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one." Acta Crystallographica Section E.

  • Synthesis & Bioactivity: Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin."[1][2][5] Bioorganic & Medicinal Chemistry Letters.

  • Michael Acceptor Mechanism: Aggarwal, B. B., et al. (2011). "Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues... role of Michael acceptors."[6][7][8] Biochemical Pharmacology.

  • PubChem Compound Summary: CID 6278496.[1][2] "(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one."[1][2][3][9][10]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Applications of CAS 115846-95-2

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization and application of synthetic intermediates not merely as a catalog of properties, but as a matrix of chemical potential. CAS 115846-95-2 , formally known as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one , is a heavily conjugated bischalcone derivative. Structurally homologous to dibenzylideneacetone (DBA), this compound features a cross-conjugated dienone system flanked by para-brominated phenyl rings.

This structural motif imparts unique electronic properties, making it a highly versatile scaffold. It serves as a bidentate ligand in organometallic chemistry, a synergistic agent in antimicrobial formulations, and a cytotoxic modulator in oncology. This whitepaper deconstructs the mechanistic chemistry, verified synthetic protocols, and biological applications of CAS 115846-95-2.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical parameters of CAS 115846-95-2 is critical for predicting its solubility, reactivity, and bioavailability. The para-bromo substituents significantly increase the lipophilicity (XLogP3 = 5.5) compared to unsubstituted DBA, which directly influences its cellular permeability and target binding affinity .

PropertyValueClinical / Chemical Significance
IUPAC Name (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-oneDefines the trans, trans stereochemistry critical for receptor docking.
CAS Registry Number 115846-95-2Standard identifier for regulatory and procurement tracking.
Molecular Formula C17H12Br2OIndicates a highly unsaturated, halogenated framework.
Molecular Weight 392.09 g/mol Falls within the Lipinski Rule of 5 threshold for oral bioavailability.
Melting Point 211 °C (484 K)High crystalline stability; indicative of strong intermolecular π-π stacking.
XLogP3 5.5High lipophilicity; suggests partitioning into lipid membranes.
Hydrogen Bond Acceptors 1The central carbonyl oxygen serves as the sole H-bond acceptor.
Hydrogen Bond Donors 0Lack of H-donors limits aqueous solubility but aids in hydrophobic pocket binding.
Exact Mass 391.92344 DaUtilized for high-resolution mass spectrometry (HRMS) validation.

Mechanistic Chemistry: Synthesis & Crystallography

The synthesis of CAS 115846-95-2 relies on a double Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetone. The choice of a base-catalyzed route over an acid-catalyzed one is deliberate: the base facilitates the formation of the thermodynamic (1E,4E) isomer. The reaction proceeds via an enolate intermediate, followed by an aldol addition, and concludes with an irreversible E1cB (Elimination Unimolecular conjugate Base) dehydration .

Self-Validating Protocol: Base-Catalyzed Synthesis

Rationale: Ethanolic KOH is selected as the solvent-catalyst system because it homogenizes the organic reactants while providing sufficient basicity to drive the E1cB dehydration. The precipitation of the product serves as a thermodynamic sink, driving the equilibrium forward.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 12.5 mmol (2.31 g) of 4-bromobenzaldehyde and 6.25 mmol (0.36 g) of acetone in 30 mL of absolute ethanol. Causality: A strict 2:1 stoichiometric ratio prevents the accumulation of the half-chalcone intermediate.

  • Catalyst Activation : In a separate vessel, dissolve 4.0 g of potassium hydroxide (KOH) in 20 mL of deionized water. Chill to 0–5 °C.

  • Controlled Addition : Slowly add the ethanolic reactant solution to the chilled aqueous KOH under vigorous magnetic stirring. Validation Checkpoint: The solution will transition from clear to turbid yellow within 15 minutes, indicating the onset of the first dehydration step.

  • Cross-Linking Phase : Allow the mixture to stir at room temperature (20–25 °C) for exactly 2 hours. Causality: Extended stirring ensures the second equivalent of aldehyde fully reacts with the intermediate enolate.

  • Quenching & Recovery : Quench the reaction by adding 20 mL of chilled water. Recover the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with 100 mL of cold water until the filtrate reaches a neutral pH. Validation Checkpoint: Neutral pH confirms the complete removal of the KOH catalyst, preventing base-catalyzed degradation during drying.

  • Purification : Recrystallize the crude product from boiling absolute ethanol. Dry under vacuum at 40 °C overnight. Validation Checkpoint: The formation of pure yellow block crystals with a sharp melting point of 211 °C confirms the purity of the (1E,4E) isomer.

Synthesis A 4-Bromobenzaldehyde (2 eq) C KOH / EtOH-H2O (Base Catalyst) A->C Mix at 20-25 °C B Acetone (1 eq) B->C Mix at 20-25 °C D Enolate Formation & Aldol Addition C->D E Dehydration (E1cB Mechanism) D->E -H2O F (1E,4E)-1,5-bis(4-bromophenyl) penta-1,4-dien-3-one E->F Precipitation & Recrystallization

Figure 1: Synthesis workflow of CAS 115846-95-2 via Claisen-Schmidt condensation.

Biological & Pharmacological Applications

The cross-conjugated dienone core of CAS 115846-95-2 acts as a Michael acceptor, allowing it to form covalent adducts with nucleophilic thiol groups (e.g., cysteine residues) on target proteins. This reactivity underpins its diverse biological profile.

Cytotoxicity and Apoptotic Modulation

Bischalcone derivatives are potent modulators of cellular oxidative stress. By depleting intracellular glutathione (GSH) via Michael addition, CAS 115846-95-2 induces the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately driving cancer cells into apoptosis.

Pathway A CAS 115846-95-2 (Bischalcone Derivative) B Intracellular ROS Accumulation A->B Oxidative Stress C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Caspase-9 / Caspase-3 Activation D->E Apoptosome Formation F Cellular Apoptosis (Cancer Cells) E->F Execution Phase

Figure 2: Proposed apoptotic signaling pathway modulated by bischalcone derivatives.

Antifungal Synergy

Drug resistance in Candida species, particularly against fluconazole, is a growing clinical challenge. CAS 115846-95-2 and related monoketone curcumin analogs have demonstrated profound synergistic effects when co-administered with fluconazole . The mechanism relies on the compound's ability to alter intracellular ATP content and disrupt fungal cell membrane permeability, effectively re-sensitizing resistant Candida tropicalis and Candida albicans strains to standard azole therapies.

Aldose Reductase Inhibition

In the context of diabetic complications, the polyol pathway—driven by the enzyme Aldose Reductase (AR)—is a primary target. Curcuminoids and bischalcones like CAS 115846-95-2 have been evaluated as AR inhibitors. Molecular docking studies suggest that the rigid, conjugated backbone aligns favorably within the AR active site, while the terminal bromo-substituents enhance hydrophobic interactions, making it a viable lead compound for managing diabetic neuropathy and retinopathy .

Organometallic Utility: Ligand Design

Beyond its biological applications, CAS 115846-95-2 is a highly effective ligand in inorganic chemistry. As a direct analog of dibenzylideneacetone (DBA), it can coordinate to transition metals (e.g., Palladium, Ruthenium, Iron, and Copper) via its electron-deficient alkene bonds.

When synthesizing catalysts analogous to


, substituting DBA with CAS 115846-95-2 alters the electronic environment of the metal center. The electron-withdrawing nature of the para-bromo groups reduces the electron density on the conjugated alkenes, which can stabilize lower-valent metal centers or accelerate the oxidative addition step in cross-coupling reactions (such as Suzuki or Heck couplings). Furthermore, the terminal bromines offer synthetic handles for subsequent functionalization via cross-coupling, allowing for the creation of complex, multi-metallic polymeric frameworks.

References

  • National Center for Biotechnology Information (PubChem). "1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-" PubChem Compound Summary for CID 5127600. URL: [Link]

  • Tawfeeq, N. A., et al. "Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one." Acta Crystallographica Section E: Crystallographic Communications 75.6 (2019): 774-779. URL:[Link]

  • Mahal, A., et al. "Curcumin Analogues with Aldose Reductase Inhibitory Activity: Synthesis, Biological Evaluation, and Molecular Docking." ResearchGate (2023). URL:[Link]

  • Zhao, F., et al. "Synthesis and synergistic antifungal effects of monoketone derivatives of curcumin against fluconazole-resistant Candida spp." MedChemComm 8.5 (2017): 1093-1102. URL:[Link]

4,4'-Dibromo Distyryl Ketone: Physicochemical Profiling, Synthesis, and Therapeutic Applications of a Halogenated Bis-Chalcone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the structural optimization of natural product scaffolds remains a cornerstone of medicinal chemistry. 4,4'-dibromo distyryl ketone , formally known as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, is a highly conjugated monoketone curcuminoid (MKC) and bis-chalcone derivative. By replacing the unstable


-diketone moiety of natural curcumin with a robust monocarbonyl core and introducing electron-withdrawing bromine atoms, this compound achieves enhanced chemical stability and potent electrophilicity.

This technical guide provides an in-depth analysis of its molecular architecture, standardized synthesis protocols, and emerging pharmacological applications, designed for researchers and application scientists evaluating novel Michael acceptor pharmacophores.

Structural Identity and Physicochemical Profiling

The therapeutic viability of any lead compound is dictated by its physicochemical properties. 4,4'-dibromo distyryl ketone exhibits a highly lipophilic profile, which facilitates passive diffusion across robust fungal and parasitic cell membranes, though it necessitates advanced formulation strategies (e.g., lipid nanoparticles) for systemic in vivo delivery.

Quantitative Data Summary
ParameterValueReference
IUPAC Name (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
Synonyms Bis(4-bromostyryl) ketone; Bis(4-bromobenzylidene)acetone
Molecular Formula C₁₇H₁₂Br₂O
Molecular Weight 392.09 g/mol
Exact Mass 389.925 Da
XLogP3 (Lipophilicity) 5.5
Melting Point 146 – 148 °C
Physical State Yellow to brown-black crystals

Standardized Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis of 4,4'-dibromo distyryl ketone relies on a base-catalyzed Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetone.

Causality & Experimental Design

The choice of an ethanol/water solvent system is deliberate. Ethanol ensures the initial solubility of the aldehyde. As the reaction progresses, the highly conjugated, hydrophobic bis-chalcone product becomes insoluble in the aqueous-ethanolic mixture. This precipitation effectively removes the product from the solution, preventing reverse reactions and driving the equilibrium forward according to Le Chatelier's principle. The base (NaOH) is required to abstract the


-proton of acetone, forming the reactive enolate nucleophile.
Step-by-Step Methodology
  • Reagent Preparation: Dissolve 2.0 equivalents of 4-bromobenzaldehyde in absolute ethanol under continuous magnetic stirring.

  • Enolate Generation: In a separate vial, mix 1.0 equivalent of acetone with a catalytic amount of 10% aqueous NaOH.

  • Condensation: Dropwise add the acetone/NaOH mixture to the aldehyde solution at 0–5 °C. Maintaining a low temperature suppresses side reactions, such as the self-condensation of acetone or the Cannizzaro reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Isolation: Filter the resulting yellow/brown precipitate under vacuum and wash with cold distilled water until the filtrate reaches a neutral pH.

  • Purification: Recrystallize the crude product from hot absolute ethanol.

Self-Validating System

This protocol is inherently self-validating. The continuous formation of a precipitate serves as a real-time visual indicator of the reaction's progress. Complete consumption of the starting aldehyde is verified via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Finally, the purity of the isolated crystals is confirmed by a sharp melting point of 146–148 °C; any depression or broadening of this range immediately indicates the presence of unreacted starting materials or mono-condensation intermediates .

Synthesis A 4-Bromobenzaldehyde (2 eq) D Enolate Formation & Nucleophilic Attack A->D B Acetone (1 eq) C Base Catalyst (NaOH/EtOH) B->C C->D Deprotonation E Aldol Intermediate D->E F Dehydration (-H2O) E->F E1cB Mechanism G 4,4'-Dibromo Distyryl Ketone F->G Precipitation

Figure 1: Claisen-Schmidt condensation workflow for 4,4'-dibromo distyryl ketone synthesis.

Molecular Architecture & Mechanistic Insights

The biological efficacy of 4,4'-dibromo distyryl ketone is rooted in its cross-conjugated dienone system. The central carbonyl group is flanked by two


-unsaturated double bonds, creating a rigid, planar architecture.

The presence of the para-bromine atoms exerts a strong inductive electron-withdrawing effect, which increases the partial positive charge (


) on the 

-carbons of the enone system. This makes the molecule an exceptionally potent Michael acceptor . In biological environments, these electrophilic

-carbons undergo nucleophilic attack by the sulfhydryl (-SH) groups of exposed cysteine residues on target proteins, forming irreversible covalent adducts that disrupt enzyme function.

MOA A 4,4'-Dibromo Distyryl Ketone (Michael Acceptor) C Nucleophilic Attack (Cysteine Thiol / Histidine) A->C B Target Enzyme (e.g., Aldose Reductase) B->C D Covalent Adduct Formation C->D Conjugate Addition E Enzyme Inhibition D->E Conformational Block F Therapeutic Effect (Antifungal / Antileishmanial) E->F

Figure 2: Mechanistic pathway of target enzyme inhibition via Michael addition.

Pharmacological & Biological Applications

Recent drug discovery campaigns have identified 4,4'-dibromo distyryl ketone as a versatile pharmacophore across multiple therapeutic areas:

Antifungal Synergy

The rise of fluconazole-resistant Candida species presents a critical clinical challenge. 4,4'-dibromo distyryl ketone has demonstrated potent synergistic effects when co-administered with fluconazole against resistant Candida tropicalis and Candida albicans. The mechanism involves the disruption of intracellular ATP content and the alteration of fungal cell membrane permeability, effectively re-sensitizing the pathogen to azole antifungals .

Aldose Reductase Inhibition

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, heavily implicated in the onset of diabetic complications (e.g., neuropathy and retinopathy). In vitro assays have shown that halogenated bis-chalcones inhibit AR activity. The rigid conformation and hydrophobic bromine substituents allow the molecule to anchor deeply within the AR active site, providing a structural basis for developing novel anti-diabetic therapeutics .

Antileishmanial & Antitoxoplasmal Activity

Zoonotic infections like leishmaniasis and toxoplasmosis lack safe, highly efficacious treatments. Recent evaluations of acetone-derived monoketone curcuminoids revealed that 4,4'-dibromo distyryl ketone is highly active against Leishmania major promastigotes (IC₅₀ ~ 6.6 µM) and amastigotes. Molecular docking studies confirm a high binding affinity for the L. major pteridine reductase 1 (PTR1) target, validating its potential as a lead compound for neglected tropical diseases .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6278496, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one" PubChem, [Link]

  • Zhao, F., Dong, H.-H., Wang, Y.-H., et al. "Synthesis and synergistic antifungal effects of monoketone derivatives of curcumin against fluconazole-resistant Candida spp." MedChemComm, vol. 8, no. 5, 2017, pp. 1093-1102. [Link]

  • Kondhare, D., Deshmukh, S., & Lade, H. "Curcumin Analogues with Aldose Reductase Inhibitory Activity: Synthesis, Biological Evaluation, and Molecular Docking." Processes, vol. 7, no. 7, 2019, p. 417. [Link]

  • Robles, Y. R., Vieira, T. M., Koko, W., et al. "Antileishmanial and Antitoxoplasmal Activities of Acetone-Derived Monoketone Curcuminoids." ChemRxiv, 2025. [Link]

A Technical Guide to the Physical Properties of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physical and chemical properties of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, a symmetrical bis-chalcone derivative. This guide is designed to support research and development activities by offering detailed data, validated experimental protocols, and insights into the practical application of these properties.

Introduction and Chemical Identity

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one belongs to the family of curcuminoids or bis-chalcones, characterized by two aromatic rings connected by a five-carbon α,β-unsaturated ketone linker.[1] This highly conjugated system is the basis for many of its distinct physical properties and biological activities. The terminal 4-bromophenyl groups significantly influence the molecule's crystallinity, solubility, and electronic properties compared to its non-halogenated parent compound, dibenzalacetone. Understanding these fundamental properties is critical for its application in medicinal chemistry, materials science, and as a synthetic intermediate.

IdentifierValueSource
IUPAC Name (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one[2]
Synonyms 4,4'-Dibromo distyryl ketone, Bischalcone[2]
CAS Number 115846-95-2[3][4]
Molecular Formula C₁₇H₁₂Br₂O[2][3]
Molecular Weight 392.09 g/mol [4][5]
Exact Mass 391.92344 Da[2][3][4]

Physicochemical and Spectroscopic Properties

The physical state and solubility of a compound are primary determinants of its handling, formulation, and application in both chemical and biological systems.

Physical State and Thermal Properties
  • Appearance: Pure (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is a pure yellow solid.[1] Its color is a direct result of the extended π-conjugated system, which absorbs light in the visible spectrum.

  • Melting Point: The melting point is a crucial indicator of purity. The reported range for this compound is 211-215 °C . A sharp melting range within this window typically signifies high purity.[1][5] The high melting point reflects a stable crystal lattice, likely enhanced by intermolecular interactions involving the bromine atoms.

Solubility Profile

Precise solubility data is often empirically determined and can vary with conditions. However, based on its structure—a large, nonpolar carbon skeleton with a polar carbonyl group—a general solubility profile can be established.

  • High Solubility: Soluble in chlorinated solvents like chloroform (CDCl₃) and dichloromethane (DCM).

  • Moderate Solubility: Sparingly soluble in solvents like absolute ethanol, which is often used for recrystallization.[1]

  • Insoluble: Practically insoluble in water due to its predominantly hydrophobic nature.

This solubility profile is critical for selecting appropriate solvents for synthesis, purification, and analytical characterization.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

TechniqueKey Data and Interpretation
¹H NMR (500MHz, CDCl₃): δ 7.67 (d, 2H), 7.54 (d, 4H), 7.45 (d, 4H), 7.02 (d, 2H). The chemical shifts and coupling patterns are characteristic of the vinylic and aromatic protons in the symmetrical structure.[1]
¹³C NMR (125MHz, CDCl₃): δ 188.22 (C=O), 141.83, 133.29, 131.74, 129.25, 125.69, 124.62. The peak at 188.22 ppm is indicative of the ketone carbonyl carbon.[1]
Infrared (IR) νₘₐₓ 1643 cm⁻¹ (C=O stretch), 1581 cm⁻¹ (C=C stretch). The strong absorption at 1643 cm⁻¹ confirms the presence of the α,β-unsaturated ketone, which is at a lower frequency than a simple ketone due to conjugation.[1]
UV-Visible λₘₐₓ 227 nm and 317 nm. These absorptions correspond to π-π* transitions within the extensive conjugated system of the molecule.[1]
HRMS (ES) MH⁺, found: 392. This corresponds to the protonated molecule [C₁₇H₁₂Br₂O + H]⁺, confirming the molecular weight.[1]

Experimental Methodologies

The following protocols outline standard procedures for the purification and characterization of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one.

Synthesis and Purification Workflow

The compound is typically synthesized via a Claisen-Schmidt (Aldol) condensation reaction between 4-bromobenzaldehyde and acetone, catalyzed by a base like sodium hydroxide.[1] The physical properties are then measured on the purified product.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants: 4-Bromobenzaldehyde (2 eq.) Acetone (1 eq.) B Reaction Vessel: Base Catalyst (e.g., NaOH) Solvent (e.g., Ethanol/Water) A->B C Claisen-Schmidt Condensation (Stir at Room Temperature) B->C D Crude Product Isolation (Filtration) C->D Yields crude solid E Recrystallization (e.g., from Absolute Ethanol) D->E F Pure Yellow Solid (Dried under Vacuum) E->F G Characterized Final Product F->G Proceed to Characterization

Caption: Workflow for the synthesis and purification of the title compound.

Protocol 1: Recrystallization for Purification

Causality: Recrystallization is chosen to purify the crude solid product. The selection of absolute ethanol as the solvent is based on the compound's moderate solubility in it at high temperatures and poor solubility at low temperatures, allowing for efficient recovery of pure crystals upon cooling.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of absolute ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent before performing analytical tests.

Protocol 2: Characterization Workflow

Self-Validation: This workflow is self-validating because it uses multiple, independent analytical techniques to confirm the identity and purity of the compound. A correct melting point, combined with matching NMR, IR, and Mass Spectra, provides very high confidence in the final product's structure.

cluster_tests Analytical Techniques Start Purified Solid Sample MP Melting Point Determination (Purity Check) Start->MP NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Start->NMR IR FT-IR Spectroscopy (Functional Group ID) Start->IR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Result Data Corroboration & Structural Confirmation MP->Result NMR->Result IR->Result MS->Result

Caption: Integrated workflow for the physical characterization of the compound.

Structural Conformation and Crystallography

In the solid state, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exhibits a unique conformational structure. The molecule is not perfectly planar. While the olefinic double bonds are nearly coplanar with their attached 4-bromophenyl rings, the central C=C-C=O bonds adopt a mix of s-trans and s-cis conformations.[1] The dihedral angle between the two bromophenyl rings is approximately 51.56°.[1] In the crystal lattice, molecules are linked into zigzag chains primarily through weak C-H···π interactions.[1] This detailed structural information is invaluable for computational modeling, understanding intermolecular interactions, and designing crystal engineering experiments.

Conclusion

The physical properties of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one are well-defined, making it a suitable compound for advanced research. Its identity as a high-melting, crystalline yellow solid is readily confirmed by a suite of standard analytical techniques, including NMR, IR, and mass spectrometry. The established protocols for its purification and characterization provide a reliable framework for obtaining high-purity material, which is a prerequisite for any further study in drug development or materials science. The detailed spectroscopic and crystallographic data presented herein serve as a comprehensive reference for scientists working with this and related bis-chalcone compounds.

References

  • PubChem. (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. National Center for Biotechnology Information. [Link]

  • Hoffman Fine Chemicals. CAS 115846-95-2 | (1E,4E)-1,5-bis-(4-Bromophenyl)penta-1,4-dien-3-one. [Link]

  • PubChem. 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-. National Center for Biotechnology Information. [Link]

  • LookChem. 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-. [Link]

  • Sim, K. Y., et al. (2018). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 774–778. National Center for Biotechnology Information. [Link]

Sources

difference between cis and trans isomers of 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the structural, spectroscopic, and functional differentiation between the cis (Z) and trans (E) isomers of 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (often abbreviated as B2BrBC or simply the 4-bromo bis-chalcone derivative).

While the thermodynamically stable (1E,4E) isomer is the standard product of aldol condensation, the (1Z) isomers are critical in photopharmacology and specific binding assays due to their altered steric profile. This guide provides researchers with validated protocols for synthesis, photo-switching, and unambiguous identification using Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural & Thermodynamic Fundamentals

The molecule consists of two 4-bromophenyl rings connected by a central five-carbon spacer containing a ketone and two conjugated double bonds. The rigidity of the


-unsaturated ketone system gives rise to geometric isomerism.
The Isomers defined
  • Trans,Trans (1E, 4E): The phenyl rings are on opposite sides of the double bond relative to the carbonyl group.[1] This is the thermodynamically stable form found in the ground state. It crystallizes as yellow blocks and exhibits a planar or near-planar structure allowing maximum

    
    -electron delocalization.
    
  • Cis,Trans (1Z, 4E) & Cis,Cis (1Z, 4Z): These isomers place the phenyl ring and the carbonyl group on the same side of the double bond. They are kinetically unstable in the ground state and are typically generated via photoisomerization (UV irradiation). The cis geometry introduces significant steric strain between the phenyl rings and the carbonyl oxygen, disrupting planarity.

Crystal Data

X-ray diffraction studies of the stable (1E,4E) isomer reveal that the olefinic double bonds are coplanar with the attached 4-bromophenyl rings. However, the carbonyl group often adopts an s-cis conformation relative to one double bond and s-trans to the other in the solid state to minimize lattice energy [1].

Synthetic Pathways & Isolation[2]

The synthesis of the stable trans isomer is driven by thermodynamic control, while the cis isomer requires photochemical kinetic control.

Synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Method: Claisen-Schmidt Condensation. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[2]

Protocol:

  • Reagents: Dissolve 4-bromobenzaldehyde (20 mmol) and acetone (10 mmol) in Ethanol (50 mL).

  • Catalyst: Add 10% NaOH solution (5 mL) dropwise while stirring.

  • Reaction: Stir at room temperature for 2–4 hours. A yellow precipitate will form.

  • Workup: Filter the precipitate, wash with cold water (3x) to remove base, and wash with cold ethanol (1x).

  • Purification: Recrystallize from hot ethanol or ethyl acetate.

  • Yield: Typically 85–95%.

Generation of Cis Isomers (Photo-switching)

Method: UV-induced Photoisomerization. Protocol:

  • Dissolve the pure (1E,4E) isomer in CDCl

    
     or DMSO (approx. 10 mM).
    
  • Irradiate with UV light (

    
     = 300–365 nm) for 10–60 minutes.
    
  • Result: A photostationary state (PSS) is reached, containing a mixture of E,E, E,Z, and Z,Z isomers.

  • Note: These isomers are often inseparable by standard column chromatography due to rapid thermal reversion; analysis is usually performed in situ via NMR.

Workflow Visualization

SynthesisPath Figure 1: Synthetic and Isomerization Workflow Start 4-Bromobenzaldehyde + Acetone Reaction Claisen-Schmidt (NaOH/EtOH, RT) Start->Reaction Aldol Condensation Product_EE (1E,4E)-Isomer (Yellow Solid, Stable) Reaction->Product_EE Dehydration UV_Step UV Irradiation (365 nm) Product_EE->UV_Step Product_ZZ (1Z)-Isomers (Solution Phase, Unstable) UV_Step->Product_ZZ Isomerization Product_ZZ->Product_EE Thermal Reversion (Δ)

Spectroscopic Characterization (The Core Distinction)

The most reliable method to distinguish these isomers is


H NMR spectroscopy , specifically analyzing the vicinal coupling constants (

) of the vinylic protons.[3]
NMR Coupling Constants ( Values)

According to the Karplus equation, the coupling constant depends on the dihedral angle between protons.[3]

  • Trans (E) Protons: Dihedral angle

    
    .[3] Large 
    
    
    
    value (15–17 Hz).
  • Cis (Z) Protons: Dihedral angle

    
    .[3] Smaller 
    
    
    
    value (6–12 Hz).
Comparative Data Table
Feature(1E,4E)-Isomer (Trans)(1Z)-Isomers (Cis)
Appearance Bright yellow crystalline solidgenerally exists in solution (mixture)
Vinylic Proton

7.60 – 7.80 ppm (Doublet)Upfield shift (typically 6.5 – 7.0 ppm)
Coupling Constant (

)
15.5 – 16.5 Hz 10.0 – 12.5 Hz
UV-Vis

~320–330 nm (Strong absorption)Hypsochromic shift (Blue shift)
Stability Stable at RTReverts to E form in dark/heat

Critical QC Check: If your synthesized product shows a doublet with


 Hz, you have the pure trans isomer. If you observe a secondary set of doublets with 

Hz after leaving the sample in light, photoisomerization has occurred [2].

Biological Implications & Pharmacophore Binding

The geometric difference significantly impacts how the molecule interacts with biological targets, particularly in cancer research (cytotoxicity against PC-3, MCF-7 lines) [3].

Binding Affinity
  • Trans-Isomer: The planar, extended structure fits well into narrow hydrophobic pockets of enzymes (e.g., thioredoxin reductase or NF-

    
    B signaling complexes).
    
  • Cis-Isomer: The "bent" shape creates steric clash, often reducing binding affinity for standard targets. However, this shape change is exploited in photopharmacology , where light is used to "turn off" the drug's activity by converting it to the inactive cis form, or conversely, to fit a specific receptor that requires a bent ligand [4].

Reactivity (Michael Addition)

Both isomers possess the


-unsaturated ketone moiety, acting as Michael acceptors for cellular thiols (like glutathione). However, the cis isomer's steric crowding around the 

-carbon can retard the rate of nucleophilic attack compared to the accessible trans form.

Experimental Protocols

Protocol A: Verification of Isomeric Purity
  • Prepare a sample of 5 mg compound in 0.6 mL CDCl

    
    .
    
  • Acquire a standard

    
    H NMR spectrum (minimum 300 MHz, preferably 500 MHz).
    
  • Expand the region between 6.5 ppm and 8.0 ppm.

  • Identify the vinylic doublets.

    • Pass: Doublets at

      
      7.7 ppm with 
      
      
      
      Hz.
    • Fail: Presence of doublets with

      
       Hz (indicates light contamination).
      
Protocol B: Controlled Photo-Switching for Assays
  • Dissolve compound in DMSO to create a 10 mM stock.

  • Place the quartz cuvette/vial under a UV lamp (365 nm, 6W) at a distance of 5 cm.

  • Irradiate for 15 minutes.

  • Immediate Use: Aliquot immediately into biological assays. The half-life of the cis isomer varies but reversion can occur within hours in solution at 37°C.

Isomerization Pathway Diagram

Isomerization Figure 2: Stepwise Photoisomerization Dynamics TransTrans (1E,4E) Planar, Extended High Affinity CisTrans (1Z,4E) Bent, Steric Strain Intermediate TransTrans->CisTrans hν (UV) CisTrans->TransTrans Δ (Heat) / hν (Vis) CisCis (1Z,4Z) U-Shaped Low Stability CisTrans->CisCis hν (UV) CisCis->CisTrans Δ (Heat)

References

  • Crystal structure and Hirshfeld surface analysis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Source: IUCrData / National Institutes of Health (PMC). URL:[Link]

  • Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its derivatives (Curcumin Analogs). Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed).[4] URL:[Link]

  • Trans-cis Photoisomerization of a Biomimetic Cyclocurcumin Analogue. Source: ChemRxiv / Royal Society of Chemistry. URL:[Link]

Sources

Solubility Profile of 4-Bromo Substituted Bischalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Paradox of Potency: 4-bromo substituted bischalcones represent a high-potential pharmacophore in drug discovery, exhibiting significant cytotoxicity against resistant cancer cell lines (e.g., MCF-7, PC-3) and antimicrobial properties. However, their development is frequently stalled by a critical physicochemical bottleneck: "Brick Dust" insolubility .

The introduction of the bromine atom at the para-position, while enhancing lipophilicity (LogP > 4.5) and facilitating halogen bonding with target proteins, simultaneously drives high crystal lattice energy. This results in compounds that are water-insoluble and prone to precipitation in biological media. This guide provides the definitive framework for profiling, analyzing, and overcoming the solubility limitations of this specific chemical class.

Part 1: The Physicochemical Landscape

To manipulate the solubility of 4-bromo bischalcones, one must first understand the structural forces at play. Unlike simple chalcones, the bis structure doubles the aromatic surface area, leading to aggressive


-

stacking.
The "Brick Dust" Model

4-bromo bischalcones generally fall into BCS Class II or IV (Biopharmaceutics Classification System). They exhibit the classic "Brick Dust" profile:

  • High Melting Point (MP): Typically >140°C (often >200°C depending on the linker). High MP indicates strong intermolecular forces within the crystal lattice.

  • High Lipophilicity (LogP): The bromine substitution adds significant hydrophobicity. While unsubstituted bischalcones might have a LogP of ~3.5–4.0, the 4-bromo derivative often pushes LogP > 5.0.

The Bromine Effect

The bromine atom is not merely a hydrophobic bulk; it is an electron-withdrawing group that creates a "sigma-hole," capable of forming halogen bonds.

  • Impact on Solvation: Water molecules cannot effectively break the Br-mediated crystal lattice interactions.

  • Impact on Dissolution: The energy required to break the solute-solute bonds (crystal lattice) is far greater than the energy released by solute-solvent interactions in aqueous media.

Solubility Data Summary (Representative)

Values are generalized for the class based on thermodynamic trends.

Solvent SystemSolubility ClassificationEst. Concentration RangeMechanistic Insight
Water (pH 7.4) Insoluble< 1 µg/mLHigh hydrophobic effect; inability to H-bond.
DMSO Soluble50 – 150 mg/mLHigh polarizability of DMSO disrupts

-stacking.
Ethanol (Cold) Slightly Soluble1 – 5 mg/mLInsufficient energy to overcome lattice enthalpy.
Ethanol (Hot) Moderately Soluble10 – 25 mg/mLThermal energy overcomes lattice energy (standard recrystallization method).
Dichloromethane Soluble20 – 50 mg/mL"Like dissolves like" (non-polar interactions).

Part 2: Experimental Determination Protocols

Expert Insight: Do not rely on kinetic solubility (precipitation from DMSO stocks) for lead optimization. 4-bromo bischalcones form supersaturated solutions in DMSO that crash out unpredictably in aqueous buffers. Thermodynamic solubility is the only self-validating metric for this class.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for accurate profiling.

Materials:

  • 4-bromo bischalcone (solid powder).

  • Solvent media (Water, pH 1.2, pH 6.8, pH 7.4 buffers).

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; brominated compounds may bind).

  • HPLC-UV/Vis system.

Workflow:

  • Supersaturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 37°C for 48 to 72 hours .

    • Note: Standard 24h protocols often fail for bischalcones due to slow dissolution kinetics caused by the rigid crystal structure.

  • Sedimentation: Allow vials to stand for 4 hours or centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter supernatant through 0.45 µm PTFE filter.

    • Validation Step: Discard the first 200 µL of filtrate to saturate non-specific binding sites on the filter membrane.

  • Quantification: Dilute filtrate with Acetonitrile (1:1) to prevent precipitation inside the HPLC injector. Analyze via HPLC-UV (typically 254 nm or 300-350 nm depending on conjugation).

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: 4-Bromo Bischalcone Sample Screen Kinetic Solubility Screen (DMSO Stock -> Buffer) Start->Screen Precip Precipitation Observed? Screen->Precip Thermo Thermodynamic Solubility (Shake-Flask Method) Precip->Thermo Yes (High Risk) Precip->Thermo No (Verify) Time Equilibration Time (>48 Hours) Thermo->Time Filter Filtration (PTFE) Discard initial volume Time->Filter HPLC HPLC-UV Quantification Filter->HPLC

Caption: Decision workflow prioritizing thermodynamic assessment over kinetic screening to avoid false positives due to supersaturation.

Part 3: Solubility Profile Analysis & Interpretation

pH-Dependent Solubility Profile

Unlike hydroxy-chalcones, 4-bromo bischalcones are typically non-ionizable in the physiological pH range (1–8), unless they possess auxiliary functional groups (e.g., -COOH, -NH2).

  • Observation: The solubility profile will remain flat across pH 1.2 (Gastric), pH 6.8 (Intestinal), and pH 7.4 (Blood).

  • Implication: pH manipulation is not a viable strategy for solubilization.

Structure-Solubility Relationship (SSR)

The 4-bromo substitution creates a specific SSR profile:

  • Symmetry Penalty: If the bischalcone is symmetric (e.g., bromine on both rings), the crystal lattice energy maximizes, lowering solubility further.

  • Linker Effect:

    • Cyclohexanone linkers: Increase rigidity

      
       Lower Solubility.
      
    • Acetone linkers: Higher flexibility

      
       Slightly Higher Solubility.
      
Visualization: Factors Influencing Solubility

Factors Solubility Aqueous Solubility of 4-Br Bischalcone Lattice Crystal Lattice Energy (High MP) Lattice->Solubility Negatively Correlated LogP Lipophilicity (LogP > 5.0) LogP->Solubility Negatively Correlated Planarity Molecular Planarity (Pi-Stacking) Planarity->Lattice Increases Solvation Solvation Energy (Low vs Water) Solvation->Solubility Positively Correlated

Caption: Interplay of physicochemical factors. High planarity and lipophilicity drive lattice energy up, suppressing aqueous solubility.

Part 4: Strategies for Solubilization

Given the intrinsic insolubility, formulation strategies are required for biological assays.

Co-Solvent Systems (In Vitro)

For cell-based assays, avoid simple DMSO dilutions which may crash out in media.

  • Recommended System: DMSO (0.5%) + PEG400 (10%) + Water.

  • Why: PEG400 acts as an interfacial tension reducer, stabilizing the hydrophobic bischalcone aggregates.

Cyclodextrin Complexation
  • Mechanism: The hydrophobic cavity of

    
    -Cyclodextrin (
    
    
    
    -CD) or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD) can encapsulate the 4-bromophenyl ring.
  • Advantage: The bromine atom forms favorable dispersion interactions within the CD cavity, significantly enhancing apparent solubility without chemical modification.

Solid Dispersions
  • Method: Solvent evaporation using PVP-K30 or HPMC.

  • Goal: Convert the crystalline "brick dust" into an amorphous state, removing the lattice energy barrier to dissolution.

References

  • BenchChem. (2025).[1][2][3][4] Physicochemical Properties of 4'-Bromochalcone: A Technical Guide. Retrieved from

  • Enamine. (2024). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • ACS Omega. (2024). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. American Chemical Society. Retrieved from

  • MDPI. (2026). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes. Retrieved from

  • SciSpace. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. USP General Chapter.[5] Retrieved from

Sources

Electronic Properties of Conjugated Dienones with Halogen Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists

Executive Summary: The Halogen Tuning Knob

Conjugated dienones represent a privileged scaffold in medicinal chemistry, serving as versatile Michael acceptors for targeted covalent inhibition. The strategic introduction of halogen substituents (F, Cl, Br, I) at the


- or 

-positions allows for precise "tuning" of the molecular orbital energies, electrophilicity, and metabolic profile.

This guide analyzes the electronic perturbations caused by halogenation, providing a causal link between atomic properties (electronegativity, polarizability) and macroscopic behavior (reactivity, spectral signatures).

Electronic Architecture & Molecular Orbitals

The reactivity of a conjugated dienone is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Halogens perturb this system through two competing mechanisms:

  • Inductive Withdrawal (-I): Stabilizes the LUMO, increasing electrophilicity. Dominant in Fluorine.

  • Mesomeric Donation (+M): Destabilizes the HOMO (and to a lesser extent the LUMO), decreasing electrophilicity. Dominant in Fluorine and Chlorine due to orbital overlap (

    
     or 
    
    
    
    ).
The "Band Gap" Trend

As we move down the halogen group, the


 effect diminishes due to poor orbital size matching (e.g., 

), while polarizability increases. This results in a narrowing of the HOMO-LUMO gap, often shifting the UV-Vis absorption maximum (

) to longer wavelengths (Red Shift).
Visualization: Electronic Perturbation

The following diagram illustrates the net electronic effect of


-halogen substitution on the dienone core.

MO_Diagram cluster_0 Electronic Effects cluster_1 Net Result (Reactivity) Halo Halogen (X) Core Dienone Core (C=C-C=C-C=O) Halo->Core Inductive (-I) LUMO Stabilization Halo->Core Mesomeric (+M) HOMO Destabilization F Fluorine High -I, High +M (Hard Electrophile) Halo->F I Iodine Mod -I, Low +M (Soft Electrophile) Halo->I

Caption: Interplay of Inductive and Mesomeric effects. Fluorine exerts strong competing effects, while Iodine acts primarily as a polarizable sink, softening the electrophile.

Spectroscopic Signatures (The Fingerprint)

Identifying halogenated dienones requires recognizing specific shifts in UV-Vis and NMR spectra. These shifts are diagnostic of the halogen's electronic influence.

UV-Vis Absorption Trends

Substitution at the


-position of the enone system typically results in a bathochromic (red) shift due to the extension of conjugation (via lone pair donation) and the heavy atom effect.
Substituent (

-X)

Shift (approx.)
Electronic Driver
Hydrogen (-H) Reference (e.g., 280 nm)Baseline conjugation
Fluorine (-F) +0–5 nmStrong +M opposes -I; minimal gap change.
Chlorine (-Cl) +10–15 nmModerate polarizability.
Bromine (-Br) +20–30 nmSignificant polarizability; lower energy transitions.
Iodine (-I) +40–60 nmHigh polarizability; "Heavy Atom" effect reduces gap significantly.
C NMR: The Heavy Atom Effect

The most critical diagnostic in


C NMR is the "Heavy Atom Effect" (Spin-Orbit Coupling), which causes dramatic upfield shielding  for carbons attached to heavy halogens (Br, I), counter-intuitive to their electronegativity.
NucleusCharacteristic Shift (

, ppm)
Coupling (

)
Notes
C-

(C-F)
150 – 165 ppm

Hz
Deshielded. Distinctive doublet.
C-

(C-Cl)
125 – 135 ppmN/ASlight deshielding vs H.
C-

(C-Br)
110 – 120 ppmN/ASlight shielding.
C-

(C-I)
80 – 100 ppm N/AStrongly Shielded. Diagnostic peak.[1]

Technical Insight: Do not mistake the upfield shift of an


-iodo carbon (~90 ppm) for an 

carbon. It is an

center shielded by the large electron cloud of Iodine.

Reactivity Profile: The Michael Acceptor

In drug discovery, conjugated dienones are often designed as "warheads" to covalently modify cysteine residues in proteins (e.g., in kinases or proteases). The halogen substituent dictates the rate and reversibility of this reaction.

Electrophilicity Trend (Thia-Michael Addition)

Contrary to simple electronegativity trends, the reaction rate with soft nucleophiles (like thiols/cysteine) often follows:



  • 
    -Fluorine:  Deactivating. The strong C-F bond and hard electronic shell repel the soft sulfur nucleophile. Furthermore, the +M effect of F destabilizes the transition state for nucleophilic attack.
    
  • 
    -Bromine/Iodine:  Activating. The polarizability stabilizes the developing negative charge in the transition state. However, Iodine can sometimes be too bulky (steric hindrance) or act as a leaving group (substitution instead of addition).
    
Mechanism Visualization

The following diagram details the pathway for cysteine targeting.

Michael_Addition cluster_X Halogen Role Enone Halogenated Dienone (Michael Acceptor) TS Transition State (Charge Stabilization by X) Enone->TS Nucleophilic Attack Thiol Cysteine Thiol (Protein-SH) Thiol->TS Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Proton Transfer X_Effect X = Br, I: Stabilizes TS (Soft-Soft) X = F: Destabilizes TS (Hard-Soft mismatch)

Caption: Pathway of Covalent Inhibition. The halogen (X) modulates the energy of the Transition State.

Experimental Protocol: Synthesis of -Iodo-Dienone

Objective: Synthesis of (2E,4E)-2-iodo-1,5-diphenylpenta-2,4-dien-1-one via direct iodination. This protocol avoids toxic tin reagents often used in Stille couplings.

Reagents
  • (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one (Starting Dienone): 1.0 equiv.

  • Iodine (

    
    ): 2.0 equiv.
    
  • DMAP (4-Dimethylaminopyridine): 1.2 equiv.

  • Solvent: Pyridine/CCl

    
     (1:1) or DCM (Greener alternative).
    
Step-by-Step Methodology
  • Activation: Dissolve the starting dienone (1 mmol) in DCM (10 mL). Add DMAP (1.2 mmol) and stir at room temperature for 10 minutes to form the activated complex.

  • Iodination: Add Iodine (

    
    , 2.0 mmol) slowly to the mixture. The solution will turn dark.
    
  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc 8:2). The product (

    
    -iodo) is typically less polar than the starting material.
    
    • Note: If reaction is sluggish, heat to reflux (40°C).

  • Quench: Once conversion is >90%, quench with saturated aqueous

    
     (Sodium Thiosulfate) to remove excess iodine. The organic layer should turn from dark purple/brown to pale yellow.
    
  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with 1M HCl (to remove DMAP/Pyridine), then Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
    • Yield Expectation: 75-85%.

Characterization Checklist
  • 
    H NMR:  Disappearance of the 
    
    
    
    -vinyl proton (typically a doublet around 6.8-7.2 ppm). The
    
    
    -proton will shift downfield (deshielded) due to the iodine.
  • 
    C NMR:  Look for the diagnostic C-
    
    
    
    signal at ~95-105 ppm
    (shielded by Iodine).

References

  • Electronic Effects in Organic Semiconductors

    • Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry.
  • UV-Vis & Band Gap Trends

    • Effect of halogen substitution on the electronic and optical behavior of organic semiconductors.
  • NMR Chemical Shifts (Heavy Atom Effect)

    • The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate.[2]

  • Reactivity & Michael Addition Rates

    • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols. PMC / Journal of Medicinal Chemistry.
  • Synthesis of

    
    -Iodo Ketones: 
    
    • Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones.[3][4][5] Synthesis / Organic Chemistry Portal.

Sources

Technical Guide: The Discovery, Synthesis, and Pharmacological Optimization of Para-Bromo Dibenzalacetone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the para-bromo analogs of dibenzalacetone (1,5-bis(4-bromophenyl)-1,4-pentadien-3-one), a scaffold structurally related to curcumin but optimized for metabolic stability and bioavailability. While the parent compound dibenzalacetone (DBA) dates back to the late 19th century, the para-bromo derivative represents a rational medicinal chemistry evolution designed to enhance the electrophilicity of the


-unsaturated ketone linker (Michael acceptor) and improve lipophilicity for cellular membrane penetration. This guide details the historical context, optimized synthetic protocols, and the molecular mechanisms driving its cytotoxicity and anti-inflammatory properties.

Historical Genesis & Chemical Framework

The Claisen-Schmidt Origins (1881)

The fundamental scaffold of dibenzalacetone was born from the pioneering work of Rainer Ludwig Claisen and J.G.[1][2] Schmidt in 1881.[1][2][3] Working independently, they established the base-catalyzed condensation of aromatic aldehydes with ketones—now known as the Claisen-Schmidt Condensation .[2]

  • Original Discovery: The reaction of benzaldehyde with acetone in an alkaline medium yielded a yellow, crystalline solid (DBA).

  • Early Utility: Initially, DBA was utilized for its optical properties (UV absorption) and as a ligand in organometallic chemistry (e.g.,

    
    ), rather than as a therapeutic agent.
    
The Shift to Pharmacophore (The Curcumin Connection)

In the late 20th century, researchers identified Curcumin (diferuloylmethane) as a potent anti-inflammatory and anti-cancer agent. However, curcumin suffers from rapid metabolic degradation (hydrolysis of the


-diketone moiety) and poor bioavailability.

This led to the development of Monocarbonyl Analogs of Curcumin (MACs) . By deleting the unstable methylene bridge and retaining the conjugated enone system, scientists created the DBA scaffold. The introduction of a bromine atom at the para position (4,4'-dibromo) was a strategic Structure-Activity Relationship (SAR) decision:

  • Steric Bulk: Modulates fit within the binding pockets of targets like Glutathione S-Transferase (GST).

  • Lipophilicity: Halogenation increases the partition coefficient (

    
    ), enhancing passive transport across cell membranes.
    
  • Electronic Effect: The electron-withdrawing inductive effect of Bromine enhances the electrophilicity of the

    
    -carbon, increasing reactivity toward thiols (cysteine residues).
    

Synthetic Pathways & Optimization

The synthesis of 4,4'-dibromodibenzalacetone is a classic crossed-aldol condensation. However, achieving high purity and yield requires strict control over stoichiometry and temperature to prevent polymerization or mono-condensation byproducts.

Reaction Logic

The reaction proceeds via the formation of an enolate ion from acetone, which attacks the carbonyl carbon of the 4-bromobenzaldehyde. This is followed by dehydration to form the enone. The process repeats to attach the second aromatic ring.

Optimized Protocol: 4,4'-Dibromodibenzalacetone

Reagents:

  • 4-Bromobenzaldehyde (20 mmol, 3.70 g)

  • Acetone (10 mmol, 0.58 g)

  • Sodium Hydroxide (10% aqueous solution)

  • Ethanol (95%)[4]

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve NaOH (2.5 g) in water (25 mL) and ethanol (20 mL). Cool the solution to 15°C in an ice bath. Rationale: Lower temperature prevents the Cannizzaro reaction side-pathway.

  • Reactant Addition: Mix 4-bromobenzaldehyde and acetone in a separate beaker. Slowly add this mixture to the stirring alkaline solution over 15 minutes.

    • Critical Control Point: Rapid addition favors the mono-benzalacetone product. Slow addition ensures the acetone enolate is immediately consumed by the aldehyde.

  • Reaction Phase: Stir vigorously at room temperature (20-25°C) for 2 hours. A yellow flocculent precipitate will form.[3]

  • Quenching & Isolation: Filter the precipitate using a Buchner funnel. Wash with cold distilled water until the filtrate pH is neutral.

  • Purification: Recrystallize from hot ethyl acetate or ethanol.

    • Validation: Pure crystals should be pale yellow needles.

    • Melting Point: Expect 180°C - 185°C (distinctly higher than unsubstituted DBA at ~110°C due to halogen bonding).

Synthetic Workflow Visualization

SynthesisWorkflow Reactants 4-Bromobenzaldehyde + Acetone Intermediate Aldol Intermediate (β-hydroxy ketone) Reactants->Intermediate Enolate Attack Base NaOH / EtOH (Catalyst) Base->Intermediate Promotes Dehydration Dehydration (-H2O) Intermediate->Dehydration Elimination Crude Crude Product (Precipitate) Dehydration->Crude Precipitation Purification Recrystallization (Ethyl Acetate) Crude->Purification Final 4,4'-Dibromodibenzalacetone (Pure Crystals) Purification->Final

Figure 1: Step-wise synthetic workflow for the production of 4,4'-dibromodibenzalacetone via Claisen-Schmidt condensation.

Mechanistic Pharmacology (The "Why")

The therapeutic potential of p-bromo DBA analogs relies on their ability to act as Michael Acceptors .

The Michael Acceptor Concept

The


-unsaturated ketone moiety is electrophilic. It reacts preferentially with soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in proteins.


Key Molecular Targets
Target ProteinMechanism of ActionBiological Outcome
NF-kB Pathway Inhibits IKK (IkB Kinase) via cysteine modification. Prevents phosphorylation of IkB.Anti-inflammatory: Prevents NF-kB translocation to the nucleus; suppresses cytokine production.[5]
GSTs (Glutathione S-Transferases) Covalent binding to the catalytic cysteine of GST.Chemosensitization: Prevents tumor cells from detoxifying chemotherapeutic drugs.
Thioredoxin Reductase Inhibition of the enzyme active site.Apoptosis: Increases cellular Reactive Oxygen Species (ROS), triggering cancer cell death.
The "Para-Bromo" Advantage (SAR)

Why use Bromine specifically?

  • Hammett Constant (

    
    ):  The p-Br group has a positive 
    
    
    
    value (electron-withdrawing). This pulls electron density away from the alkene double bond, making the
    
    
    -carbon more positive and thus more reactive toward cysteine thiols compared to the unsubstituted parent.
  • Lipophilicity (

    
    ):  Bromine significantly increases the 
    
    
    
    value, facilitating rapid entry into the hydrophobic core of the cell membrane and binding pockets of enzymes like GST.
Pathway Visualization

MechanismPath Drug p-Bromo DBA Analog (Michael Acceptor) Cell Cell Membrane (Lipophilic Entry) Drug->Cell Passive Diffusion Target1 Target: IKK Complex (Cysteine Residue) Cell->Target1 Target2 Target: GST Enzyme Cell->Target2 Action1 Block IkB Phosphorylation Target1->Action1 Covalent Modification Action2 Inhibit Detoxification Target2->Action2 Outcome1 NF-kB Retained in Cytoplasm Action1->Outcome1 Outcome2 ROS Accumulation Action2->Outcome2 Final Apoptosis / Anti-Tumor Effect Outcome1->Final Outcome2->Final

Figure 2: Pharmacological mechanism of action showing dual targeting of NF-kB and GST pathways leading to apoptosis.

Experimental Validation Protocols

To ensure scientific integrity, the synthesized analog must be validated both chemically and biologically.

Chemical Validation (Self-Validating)
  • 1H NMR (Nuclear Magnetic Resonance):

    • Look for the disappearance of the aldehyde proton signal (~10 ppm).

    • Verify the trans-trans geometry of the alkene protons. The coupling constant (

      
      ) should be 15–16 Hz , characteristic of trans isomers.
      
  • TLC (Thin Layer Chromatography):

    • Mobile phase: Hexane:Ethyl Acetate (8:2).

    • The product will have a higher

      
       value than the starting aldehyde due to the loss of the polar carbonyl hydrogen bonding capability.
      
Biological Validation: Cysteine Binding Assay

To confirm the Michael acceptor capability without using live cells immediately:

  • Incubate the analog with Cystamine or N-acetylcysteine (NAC) in phosphate buffer (pH 7.4).

  • Monitor UV-Vis absorbance over time.

  • A shift in

    
     or a decrease in the enone peak intensity confirms the formation of the thiol-adduct.
    

Future Outlook

The para-bromo dibenzalacetone scaffold is currently evolving into "hybrid" drug design. Current research focuses on:

  • Asymmetric Analogs: One ring containing p-bromo (for lipophilicity) and the other containing a solubilizing group (e.g., pyridine) to improve water solubility for intravenous delivery.

  • Nanocarriers: Encapsulating these hydrophobic analogs in liposomes to improve bioavailability in vivo.

References

  • Claisen, L. & Claparède, A. (1881).[2] Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft.

  • Das, U., et al. (2007). Synthesis and cytotoxic activity of 1,5-diaryl-3-oxo-1,4-pentadienes. Bioorganic & Medicinal Chemistry Letters.

  • Weber, W.M., et al. (2006). Activation of NFkappaB is inhibited by curcumin and related enones. Bioorganic & Medicinal Chemistry.

  • Liang, G., et al. (2009). Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin. Bioorganic & Medicinal Chemistry Letters.

  • Anand, P., et al. (2008). Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature. Biochemical Pharmacology.

Sources

Methodological & Application

Application Notes and Protocols for the Claisen-Schmidt Reaction: Synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Claisen-Schmidt Condensation

The Claisen-Schmidt reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the condensation of an enolizable ketone with a non-enolizable aromatic aldehyde.[1] This crossed aldol condensation is particularly valuable for its ability to construct α,β-unsaturated ketones, or chalcones, which are pivotal intermediates in the synthesis of a wide array of biologically active compounds and materials. The reaction's efficiency is enhanced by the use of an aromatic aldehyde lacking α-hydrogens, which prevents self-condensation and leads to a more controlled product distribution.[2]

This application note provides a detailed, field-proven protocol for the synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, a symmetrical dibenzalacetone derivative, through the base-catalyzed condensation of 4-bromobenzaldehyde and acetone. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide comprehensive characterization and safety data. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a robust and reproducible method for the preparation of this and similar compounds.

Reaction Mechanism and Rationale

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The key steps are as follows:

  • Enolate Formation: A strong base, typically sodium hydroxide, deprotonates an α-hydrogen from acetone. This is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. Acetone is an ideal ketone for this reaction due to the presence of acidic α-hydrogens on both sides of the carbonyl group.[1]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The aldehyde is a good electrophile, and since it lacks α-hydrogens, it cannot enolize, thus preventing unwanted side reactions.

  • Aldol Addition: This attack forms a β-hydroxy ketone (an aldol addition product).

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield a conjugated enone. This dehydration is thermodynamically driven by the formation of a stable, extended conjugated system.

  • Second Condensation: As acetone has α-hydrogens on both sides, the reaction can proceed a second time with another molecule of 4-bromobenzaldehyde to form the final, symmetrical dibenzalacetone product.

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromobenzaldehyde185.035.0 g0.027
Acetone58.080.78 g (1.0 mL)0.0135
Sodium Hydroxide40.001.0 g0.025
Ethanol (95%)-50 mL-
Deionized Water-50 mL-
Equipment
  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Recrystallization apparatus

Synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
  • Preparation of the Reaction Mixture: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.027 mol) of 4-bromobenzaldehyde and 1.0 mL (0.0135 mol) of acetone in 50 mL of 95% ethanol. Place a magnetic stir bar in the flask.

  • Preparation of the Base Solution: In a separate beaker, dissolve 1.0 g (0.025 mol) of sodium hydroxide in 50 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: While stirring the ethanolic solution of the aldehyde and ketone, slowly add the sodium hydroxide solution. A precipitate should begin to form.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 30 minutes. The color of the mixture will change, and a significant amount of solid will precipitate.

  • Isolation of the Crude Product: After 30 minutes, cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing the Crude Product: Wash the collected solid with three portions of cold deionized water to remove any remaining sodium hydroxide and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.

Purification by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of the product.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation of Pure Product: Collect the purified yellow, block-like crystals by vacuum filtration.[3]

  • Drying: Dry the purified crystals to obtain the final product. An expected yield of approximately 88.6% has been reported for this procedure.[3]

Characterization of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Physical Properties
  • Appearance: Pure yellow solid[3]

  • Melting Point: 211 °C (484 K)[3]

  • Molecular Formula: C₁₇H₁₂Br₂O

  • Molar Mass: 392.09 g/mol

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
1643C=O stretchα,β-unsaturated ketone
1581C=C stretch (alkene)Conjugated diene
1480C=C stretch (aromatic)Aromatic ring
1066C-Br stretchAryl bromide
979C-H bend (trans-alkene)Trans-disubstituted alkene

The strong absorption at 1643 cm⁻¹ is characteristic of a conjugated ketone. The peak at 979 cm⁻¹ confirms the trans geometry of the double bonds.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃):

The ¹H NMR spectrum confirms the structure and stereochemistry of the product.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.67d2HH-4 (vinyl protons β to carbonyl)
7.54d4HH-3 (aromatic protons ortho to vinyl group)
7.45d4HH-2 (aromatic protons meta to vinyl group)
7.02d2HH-1 (vinyl protons α to carbonyl)

The downfield shift of the vinyl protons confirms their position within a conjugated system. The doublet splitting pattern of the aromatic protons is characteristic of a 1,4-disubstituted benzene ring.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, CDCl₃):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
188.22C=O (ketone)
141.83C-4 (vinyl carbon β to carbonyl)
133.29Aromatic C-Br
131.74Aromatic C-H
129.25Aromatic C-H
125.69C-1 (vinyl carbon α to carbonyl)
124.62Aromatic quaternary carbon

The signal at 188.22 ppm is indicative of the carbonyl carbon in an α,β-unsaturated ketone.[3]

Experimental Workflow Diagram

Claisen_Schmidt_Workflow Workflow for the Synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Dissolve 4-bromobenzaldehyde and acetone in ethanol reaction Mix solutions and stir at room temperature for 30 minutes reagents->reaction base Prepare aqueous NaOH solution base->reaction precipitation Cool in ice bath to complete precipitation reaction->precipitation filtration1 Vacuum filter to collect crude product precipitation->filtration1 washing1 Wash with cold deionized water filtration1->washing1 dissolve Dissolve crude product in minimal hot ethanol washing1->dissolve crystallize Cool to room temperature, then in ice bath dissolve->crystallize filtration2 Vacuum filter to collect purified crystals crystallize->filtration2 mp Melting Point Determination filtration2->mp ir IR Spectroscopy filtration2->ir nmr ¹H and ¹³C NMR Spectroscopy filtration2->nmr

Caption: Experimental workflow for the synthesis and characterization of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this protocol. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. All manipulations should be carried out in a well-ventilated fume hood.

  • 4-Bromobenzaldehyde: Irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Sodium Hydroxide: Causes severe skin burns and eye damage. Handle with extreme care to avoid contact.[6]

  • Ethanol: Flammable liquid and vapor.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

References

  • Fun, H. K., et al. (2018). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 774–778. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

  • PubChem. (n.d.). (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. [Link]

  • LookChem. (n.d.). 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Sodium hydroxide solution. [Link]

  • Byju's. (n.d.). Claisen-Schmidt Condensation. [Link]

  • Chemistry LibreTexts. (2023). 23.4: The Claisen Condensation Reaction. [Link]

Sources

recrystallization solvents for purifying 4,4'-dibromo distyryl ketone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 4,4'-Dibromo Distyryl Ketone via Recrystallization

Abstract

This technical guide provides a detailed framework for the purification of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, commonly known as 4,4'-dibromo distyryl ketone, using the fundamental technique of recrystallization. Synthesized typically via a double Claisen-Schmidt condensation, the crude product often contains residual starting materials and side products that necessitate removal to ensure high purity for subsequent applications in materials science and drug development. This document elucidates the core principles of solvent selection, provides detailed, step-by-step protocols for single-solvent and mixed-solvent recrystallization, and offers troubleshooting guidance. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity crystalline 4,4'-dibromo distyryl ketone.

Introduction to Purification of 4,4'-Dibromo Distyryl Ketone

4,4'-Dibromo distyryl ketone is a symmetrical α,β-unsaturated ketone, a class of compounds known for its diverse chemical reactivity and potential as a building block in organic synthesis. The parent compound, dibenzylideneacetone (distyryl ketone), is widely used as a ligand in organometallic chemistry.[1] The introduction of bromine atoms at the para positions of both phenyl rings significantly modifies the electronic properties and molecular weight of the compound, making it a subject of interest for materials science and pharmaceutical research.

The primary synthetic route to this class of compounds is the Claisen-Schmidt condensation between an aldehyde (4-bromobenzaldehyde) and a ketone (acetone).[2] This reaction, while effective, can result in a crude product containing impurities such as unreacted 4-bromobenzaldehyde, self-condensation products, and other side-products. For most applications, and especially for analytical characterization and biological screening, a high degree of purity is paramount. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to separate the desired compound from impurities, yielding a highly purified, crystalline final product.[3]

The Principle of Recrystallization: A Mechanistic View

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The foundational principle is that the solubility of most organic solids increases significantly with temperature.

The process involves four key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a near-saturated solution.

  • Filtration (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.

  • Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution, forming a pure crystal lattice that excludes the impurity molecules.

  • Isolation: The purified crystals are collected by vacuum filtration, leaving the soluble impurities behind in the cold solvent (mother liquor).

The Criticality of Solvent Selection: The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent for 4,4'-dibromo distyryl ketone should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly or poorly soluble in the cold solvent to maximize recovery (yield) upon cooling.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent the solute from melting and separating as an oil ("oiling out"), a phenomenon that hinders purification. Given the high melting points of analogous structures like 4,4'-dibromobenzophenone (183-185 °C) and 4,4'-dibromo-trans-stilbene (212 °C), "oiling out" is not a primary concern for 4,4'-dibromo distyryl ketone with common solvents.[4][5]

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals during drying.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Recommended Solvent Systems for 4,4'-Dibromo Distyryl Ketone

Based on extensive literature for the recrystallization of chalcones, dibenzylideneacetones, and other brominated aromatic ketones, the following solvents are recommended for screening.[1][2][6][7] Ethanol is often the solvent of choice for this class of compounds.[3][8][9]

Solvent SystemBoiling Point (°C)Rationale & SuitabilityPolarity
Ethanol (95%) ~78 °CHighly Recommended. Chalcones and related structures frequently show ideal solubility profiles in ethanol. It is a protic solvent that can engage in hydrogen bonding, but the large, nonpolar structure of the target molecule should ensure low solubility at room temperature.[7]Polar Protic
Ethyl Acetate 77 °CRecommended. The parent compound, dibenzylideneacetone, is effectively recrystallized from ethyl acetate.[1] It offers a good balance of polarity to dissolve the compound when hot.Polar Aprotic
Isopropanol 82 °CRecommended. Similar properties to ethanol and can be a suitable alternative.[7]Polar Protic
Toluene 111 °CPossible. A non-polar aromatic solvent that may provide a good solubility differential, especially for a large, relatively nonpolar molecule. Good for dissolving when hot.Non-Polar
Ethanol / Water VariableGood for Mixed-Solvent System. Use if the compound is too soluble in pure ethanol at room temperature. The compound is dissolved in hot ethanol (the "good" solvent), and water (the "bad" solvent) is added dropwise until the solution becomes turbid, then redissolved with a drop of ethanol before cooling.[10]Mixed
Dichloromethane / Hexane VariableGood for Mixed-Solvent System. Use if the compound is highly soluble in a polar solvent like dichloromethane (DCM) but insoluble in a non-polar solvent like hexane. Dissolve in minimal hot DCM and add hexane until turbidity appears.Mixed

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol describes the standard and most frequently successful method for purifying substituted chalcones.

Materials:

  • Crude 4,4'-dibromo distyryl ketone

  • 95% Ethanol

  • Erlenmeyer flasks (two sizes)

  • Hotplate with stirring capability

  • Watch glass (to cover the flask)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Initial Setup: Place approximately 1 gram of the crude, dry 4,4'-dibromo distyryl ketone into a 50 mL Erlenmeyer flask. In a separate, larger flask, bring about 50-75 mL of 95% ethanol to a gentle boil on a hotplate.

  • Dissolution: Using a Pasteur pipette or graduated cylinder, add the minimum amount of hot ethanol to the flask containing the crude solid to dissolve it completely. Add the solvent in small portions, swirling and maintaining the flask on the hotplate to keep the solution at or near its boiling point. The goal is to create a saturated solution; avoid adding excess solvent as this will significantly reduce the final yield.

  • Hot Filtration (if necessary): If you observe any insoluble solid impurities (e.g., dust, inorganic salts) in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as the crystal lattice has time to form correctly, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes.[11] This will further decrease the solubility of the product and induce maximum precipitation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (a few milliliters) of ice-cold 95% ethanol. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, carefully transfer the crystalline solid to a pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven at a moderate temperature.

  • Characterization: Determine the mass of the purified product to calculate the percent recovery. Assess purity by measuring the melting point and performing Thin Layer Chromatography (TLC) analysis.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water System)

This protocol is an excellent alternative if 4,4'-dibromo distyryl ketone is found to be too soluble in hot ethanol for efficient recovery.

Procedure:

  • Dissolution: Dissolve the crude solid in the absolute minimum volume of boiling ethanol as described in Protocol 1, Step 2.

  • Inducing Saturation: While keeping the solution hot, add deionized water (the "bad" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add one or two drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Follow steps 4 through 9 from Protocol 1, using an ice-cold ethanol/water mixture (in the same approximate ratio) for the final wash in Step 7.

Workflow Visualization

The following diagram outlines the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter 2. Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Cool Solution Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath (Maximize Yield) cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Sources

growing single crystals of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Single Crystal Growth of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Executive Summary

This guide details the protocol for synthesizing, purifying, and growing X-ray quality single crystals of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (commonly referred to as 4,4'-dibromodibenzylideneacetone or 4,4'-Br-DBA).[1][2]

This compound is a conjugated bis-chalcone derivative of significant interest in Non-Linear Optics (NLO) and organic semiconductors due to its rigid planar


-electron system and the potential for halogen bonding (Br[1][2]···Br or Br···O) to direct supramolecular assembly.[2]

Critical Success Factor: The primary cause of failure in growing single crystals of this specific dienone is geometric isomer impurities .[1] The target crystal structure requires the pure (1E,4E) (trans,trans) isomer. The presence of (1E,4Z) or (1Z,4Z) isomers—common byproducts of rapid synthesis—will disrupt the lattice packing, resulting in amorphous powder or twinned microcrystals.

Pre-Crystallization: Synthesis & Purification

You cannot grow ordered crystals from disordered material.[1] This section ensures the isolation of the thermodynamically stable (1E,4E) isomer.

Synthesis Protocol (Claisen-Schmidt Condensation)

Principle: A double aldol condensation between acetone and 4-bromobenzaldehyde.[1][2] We utilize a specific stoichiometric excess of aldehyde to prevent the formation of the mono-substituted intermediate (benzylideneacetone).[1][2]

Reagents:

  • 4-Bromobenzaldehyde (20 mmol, 3.70 g)[1][2]

  • Acetone (10 mmol, 0.58 g / ~0.74 mL)[2]

  • Ethanol (95%, 30 mL)

  • NaOH solution (10% aqueous, 5 mL)

Workflow:

  • Dissolution: Dissolve 4-bromobenzaldehyde in Ethanol in a 100 mL round-bottom flask.

  • Addition: Add the acetone. Stir vigorously at room temperature (20-25°C).

  • Catalysis: Add the NaOH solution dropwise over 5 minutes.

    • Observation: The solution will turn yellow, then orange, and a precipitate will form within 15-30 minutes.[1][2]

  • Reaction Time: Stir for 2 hours. Do not heat. Heating promotes polymerization and cis-isomer formation.[1][2]

  • Quenching: Add 50 mL of cold distilled water to complete precipitation.

  • Filtration: Vacuum filter the crude yellow solid. Wash with water (3 x 20 mL) to remove base, then cold ethanol (1 x 10 mL) to remove unreacted aldehyde.[2]

Purification (Isomer Selection)

Objective: Remove cis isomers and oligomers.[1] Solvent System: Ethyl Acetate : Ethanol (1:4 ratio).[1]

  • Dissolve the crude solid in minimal boiling Ethyl Acetate.

  • Slowly add hot Ethanol until the solution becomes slightly turbid.

  • Re-heat to clarity.[2]

  • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Target Metric: The resulting bright yellow needles should have a sharp melting point between 212°C – 215°C . If the melting point is <205°C, recrystallize again.

Solubility Profile

Understanding the interaction between the solute and solvent is vital for choosing the growth method.[3]

SolventSolubilityRole in Crystallization
Dichloromethane (DCM) HighPrimary Solvent (Good for evaporation)
Chloroform (CHCl₃) HighPrimary Solvent
Acetone MediumGood for slow evaporation
Ethyl Acetate MediumGood for thermal recrystallization
Ethanol / Methanol LowAnti-Solvent (for diffusion)
Hexane / Pentane InsolubleAnti-Solvent (strong precipitant)
Water InsolubleWash solvent only

Single Crystal Growth Protocols

Method A: Liquid-Liquid Diffusion (Layering)

Best for: High-quality X-ray diffraction crystals (0.3 – 0.5 mm size). Mechanism:[1][2] Slow diffusion of a "bad" solvent into a "good" solvent reduces solubility gradually, allowing molecules to organize into the lattice without trapping solvent voids.

  • Preparation: Dissolve 20 mg of the purified compound in 2 mL of DCM or Chloroform in a narrow glass vial (e.g., 4 mL vial or NMR tube). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Layering: Carefully layer 2 mL of Methanol or Ethanol on top of the denser halogenated layer.[1]

    • Technique: Tilt the vial and let the alcohol run slowly down the side of the glass to prevent immediate mixing. A distinct interface should be visible.[2]

  • Incubation: Cap the vial tightly (parafilm). Store in a vibration-free, dark environment at constant temperature (20°C).

  • Timeline: Crystals will grow at the interface over 3–7 days.

Method B: Slow Evaporation

Best for: Larger, block-like crystals for optical measurements.[1][2]

  • Preparation: Dissolve 50 mg of compound in 10 mL of Acetone or THF .

  • Vessel: Transfer to a 20 mL scintillation vial.

  • Control: Cover the vial with aluminum foil. Poke 3–5 small pinholes in the foil.

    • Why: This restricts the evaporation rate. Rapid evaporation leads to nucleation showers (tiny crystals) rather than growth on a few nuclei.[2]

  • Timeline: Allow solvent to evaporate over 1–2 weeks.

Process Visualizations

Figure 1: Synthesis & Purification Logic

This workflow ensures only the correct isomer reaches the crystallization phase.[1]

SynthesisWorkflow Reactants 4-Bromobenzaldehyde + Acetone Reaction Claisen-Schmidt (NaOH/EtOH, 25°C) Reactants->Reaction Crude Crude Precipitate (Mix of E,E / E,Z isomers) Reaction->Crude 2 hrs Purification Recrystallization (EtOAc / EtOH) Crude->Purification Check QC Check MP > 210°C? Purification->Check Waste Discard/Reprocess Check->Waste No (<205°C) Final Pure (1E,4E) Precursor Check->Final Yes

Caption: Figure 1. Synthesis and purification workflow emphasizing the critical melting point check to ensure isomeric purity before crystal growth.

Figure 2: Crystallization Strategy Decision Tree

Select the method based on your available equipment and solvent compatibility.

CrystalStrategy Start Pure (1E,4E)-1,5-bis(4-bromophenyl) penta-1,4-dien-3-one SolubilityCheck Solubility Check Start->SolubilityCheck MethodA Method A: Layering (High Quality SC-XRD) SolubilityCheck->MethodA Goal: Structure Determination MethodB Method B: Slow Evaporation (Bulk/Optical Studies) SolubilityCheck->MethodB Goal: Physical Property Test SolvA Solvent: DCM or CHCl3 Anti-Solvent: Methanol MethodA->SolvA SolvB Solvent: Acetone or THF (Pinhole controlled) MethodB->SolvB ResultA Result: Prisms/Needles Low disorder SolvA->ResultA ResultB Result: Large Blocks Potential solvent inclusion SolvB->ResultB

Caption: Figure 2. Decision tree for selecting the crystallization method based on the intended application (XRD vs. Bulk properties).

Characterization & Validation

Upon harvesting crystals, validate their identity and quality using the following hierarchy:

  • Optical Microscopy:

    • Pass: Crystals are transparent, yellow/orange, with well-defined sharp edges (prismatic or blocky).[2]

    • Fail: Opaque, dendritic (fern-like), or clustered needles (indicates growth was too fast).[2]

  • Melting Point (DSC):

    • Expect a sharp endotherm at 212–215°C .[1] Broadening indicates solvent inclusion or isomer degradation.[2]

  • Single Crystal XRD:

    • This molecule typically crystallizes in the Monoclinic system (Space group Cc or P21/c) or Triclinic (P-1), depending on the solvent used.[1][2]

    • Look for lattice parameters approximately:

      
      , 
      
      
      
      ,
      
      
      .[1][2]

References

  • Synthesis & General Properties

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Claisen-Schmidt protocols).[1][2]

    • PubChem.[1][4][5][6][7][8] Compound Summary: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one.[1][2][8][9][10] National Library of Medicine.[2] [1][2]

  • Crystallization Techniques

    • Stout, G. H., & Jensen, L. H.[2] X-ray Structure Determination: A Practical Guide. Wiley-Interscience, 1989.[1][2] (Principles of layering and evaporation).

    • Hulliger, J. "Chemistry and Physics of Materials: Crystal Growth." SpringerMaterials.[1][4]

  • Specific Structural Data (Analogues)

    • Comparison with 4,4'-dichloro analogue: Acta Crystallographica Section E, Structure Reports Online.[1] (Verify lattice packing trends for 4,4'-disubstituted DBAs).

    • Hoffman Chemicals.[1] MSDS and Properties for CAS 115846-95-2. (Source for high-purity melting point data).[1][2]

Sources

nonlinear optical (NLO) applications of brominated bischalcones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Brominated Bischalcones for Next-Gen NLO Devices

Executive Summary

This application note details the synthesis, characterization, and application of brominated bischalcones as high-efficiency nonlinear optical (NLO) materials. Unlike mono-chalcones, bischalcones possess a cross-conjugated system (


 or 

) that significantly enhances charge transfer (CT) capabilities. The incorporation of bromine atoms introduces a "heavy atom effect," facilitating intersystem crossing and enhancing third-order NLO susceptibility (

) through increased polarizability. This guide provides actionable protocols for synthesizing these materials, validating their electronic structures via DFT, and characterizing their optical limiting properties using the Z-scan technique.

Material Architecture & Mechanism

Why Brominated Bischalcones? The nonlinear optical response in organic molecules is driven by the delocalization of


-electrons. Bischalcones offer two key advantages over standard organic NLO materials (like urea or p-nitroaniline):
  • Extended Conjugation: The presence of two enone moieties increases the conjugation length, reducing the HOMO-LUMO gap and enhancing hyperpolarizability.

  • Bromine Functionalization: Halogenation (specifically Br) serves dual roles:

    • Electronic: It acts as a sigma-acceptor/pi-donor, fine-tuning the dipole moment.

    • Structural: It promotes non-centrosymmetric crystal packing via weak

      
       or 
      
      
      
      interactions, which is critical for Second Harmonic Generation (SHG).

Protocol A: Synthesis of (2E,6E)-2,6-bis(4-bromobenzylidene)cyclohexanone

Objective: Synthesize a high-purity brominated bischalcone derivative via Claisen-Schmidt condensation.

Reagents:

  • Cyclohexanone (99%, ACS Reagent)

  • 4-Bromobenzaldehyde (98%)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH) pellets

  • Distilled Water

Workflow Diagram:

SynthesisWorkflow Reactants Cyclohexanone + 4-Bromobenzaldehyde (1:2 Molar Ratio) Mixing Dissolve in Ethanol (Stirring) Reactants->Mixing Catalysis Add NaOH (10%) Dropwise @ 0-5°C Mixing->Catalysis Reaction Stir 12-24h @ Room Temp Catalysis->Reaction Precipitation Pour into Ice Water Acidify (HCl) Reaction->Precipitation Filtration Vacuum Filtration (Yellow Solid) Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Chloroform Filtration->Recrystallization FinalProduct Pure Crystals (Yellow Needles) Recrystallization->FinalProduct

Figure 1: Step-by-step synthesis workflow for brominated bischalcones via Claisen-Schmidt condensation.

Detailed Procedure:

  • Stoichiometry: Dissolve 0.01 mol of cyclohexanone and 0.02 mol of 4-bromobenzaldehyde in 30 mL of ethanol.

  • Catalysis: Prepare a 10% NaOH solution (5 mL). Add this dropwise to the reaction mixture while maintaining the temperature at 5–10°C using an ice bath. Critical: Low temperature prevents polymerization of the vinyl ketone.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 12 hours. A yellow precipitate indicates the formation of the bischalcone.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. Neutralize slightly with dilute HCl to remove excess base (pH ~7).

  • Purification: Filter the solid and wash repeatedly with cold ethanol. Recrystallize from a mixture of ethanol and chloroform (3:1 ratio) to obtain optical-grade crystals.

Protocol B: Computational Validation (DFT)

Before expensive laser characterization, validate the NLO potential using Density Functional Theory (DFT).

Software: Gaussian 16 / ORCA Method: B3LYP functional with 6-311++G(d,p) basis set.

Key Parameters to Calculate:

  • Dipole Moment (

    
    ):  Indicates charge distribution asymmetry.
    
  • HOMO-LUMO Gap (

    
    ):  A smaller gap (
    
    
    
    eV) typically correlates with higher NLO activity.
  • First Hyperpolarizability (

    
    ):  The theoretical measure of NLO efficiency.[1][2]
    

Calculation Formula:



Protocol C: Z-Scan Characterization

Objective: Measure the nonlinear absorption coefficient (


) and nonlinear refractive index (

). This is the industry standard for determining Optical Limiting (OL) capabilities.

Experimental Setup:

  • Source: Nd:YAG Laser (532 nm, 7 ns pulse width).

  • Configuration: Single-beam Z-scan (Open and Closed Aperture).

Z-Scan Logic Diagram:

ZScanSetup Laser Nd:YAG Laser (532 nm) Splitter Beam Splitter Laser->Splitter Lens Focusing Lens (f = 20-30 cm) Sample Sample Cuvette (Moving along Z-axis) Lens->Sample Aperture Aperture (S < 1) Sample->Aperture Closed Aperture Path DetectorSig Signal Detector (D2) Sample->DetectorSig Open Aperture (Measures Absorption) Splitter->Lens DetectorRef Reference Detector (D1) Splitter->DetectorRef Reference Aperture->DetectorSig Measures Refraction

Figure 2: Z-Scan optical arrangement. The sample translates through the focal point (Z=0) to measure nonlinear phase shift and absorption.

Procedure:

  • Sample Prep: Dissolve the crystallized bischalcone in DMSO or DMF (

    
     M concentration).
    
  • Open Aperture Scan: Remove the aperture.[3] Translate the sample from

    
     to 
    
    
    
    (through the focus).
    • Observation: A dip in transmittance at the focal point (

      
      ) indicates Reverse Saturable Absorption (RSA) , the mechanism required for optical limiting.
      
  • Closed Aperture Scan: Place an aperture (transmittance

    
    ) before the detector.
    
    • Observation: A peak-valley signature indicates a negative nonlinear refractive index (self-defocusing).

Data Interpretation & Application

Typical Results for Brominated Bischalcones:

ParameterSymbolTypical Value RangeSignificance
HOMO-LUMO Gap

3.0 – 3.6 eVSemiconductor range; facilitates charge transfer.
NLO Absorption


to

m/W
High

indicates strong Optical Limiting.
NLO Refraction


to

cm

/W
Negative values imply self-defocusing (thermal lens effect).
Hyperpolarizability


Urea
Indicates efficiency for frequency doubling.

Application: Optical Limiting (Laser Safety) Brominated bischalcones exhibit Reverse Saturable Absorption (RSA) .

  • Mechanism:[4] At low intensities, the material is transparent. As laser intensity increases (e.g., a laser pointer or weapon directed at a sensor), the excited state absorption cross-section exceeds the ground state cross-section (

    
    ).
    
  • Result: The material suddenly becomes opaque, clamping the transmitted energy below the damage threshold of the sensor or human eye.

References

  • Tamang, N., et al. (2023).[5] "Effect of cycloalkanone ring size on second and third order nonlinear optical properties of bischalcones." Optical Materials.

  • Janardhana, K., et al. (2013).[6] "Third order optical non-linearity of a novel chalcone derivative through Z scan technique." Indian Journal of Pure and Applied Physics.

  • Shettigar, V., et al. (2006). "Nonlinear optical properties of a novel organic crystal: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one." Optics Communications.

  • Gaussian, Inc. "DFT Calculation Methods for Hyperpolarizability." Gaussian 16 User Guide.

  • Wikipedia Contributors. "Z-scan technique." Wikipedia, The Free Encyclopedia.

Sources

Comprehensive Biological Activity Screening Protocol for 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is a synthetic acetone-derived monoketone curcuminoid (MKC). By removing the highly unstable


-diketone moiety found in natural curcumin and introducing para-bromo substitutions on the phenyl rings, this diarylpentanoid achieves enhanced chemical stability, increased lipophilicity, and highly specific target binding affinities.

This application note provides a comprehensive, self-validating framework for screening the biological activity of this compound across three distinct pharmacological domains: antiparasitic efficacy, enzymatic inhibition (Aldose Reductase), and antifungal synergy[1][2][3].

Structure-Activity Relationship (SAR) & Screening Workflow

The biological profile of this specific brominated MKC is highly dependent on its structural features. The


-unsaturated ketone acts as a Michael acceptor, while the halogenated phenyl rings enhance hydrophobic interactions. Interestingly, while the bromine substitution drastically increases affinity for parasitic targets, it abolishes the synergistic antifungal properties seen in hydroxylated curcuminoids due to the lack of hydrogen bond donors[1][3].

SAR Cmpd 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one Para Antiparasitic Activity (L. major / T. gondii) Cmpd->Para High Efficacy Enz Aldose Reductase Inhibition Cmpd->Enz Moderate Efficacy Fungi Antifungal Synergy (Candida spp.) Cmpd->Fungi Weak/No Efficacy Para_Mech IC50: 6.6 µM (Promastigotes) High Target Affinity (PDB: 1E92) Para->Para_Mech Enz_Mech IC50: ~6.1 µM Hydrophobic Pocket Binding Enz->Enz_Mech Fungi_Mech Lacks -OH Donors No Fluconazole Synergy Fungi->Fungi_Mech

Structure-Activity Relationship (SAR) profile of the 4-bromo MKC across biological assays.

Antiparasitic Efficacy Screening (Leishmania major)

Causality & Mechanism

Leishmaniasis is a severe zoonosis. Halogenated MKCs, specifically the 4-bromo and 4-chloro derivatives, exhibit high binding affinity for L. major targets (e.g., PDB ID: 1E92)[3]. The bromine atom increases the molecule's lipophilicity, facilitating rapid penetration through the parasite's membrane and subsequent disruption of intracellular redox homeostasis.

Protocol: Resazurin-Based Promastigote Viability Assay

This assay uses resazurin, a blue, non-fluorescent dye. Metabolically active promastigotes reduce resazurin to highly fluorescent resorufin via mitochondrial reductases. This provides a direct, non-lytic proxy for cell viability.

Step-by-Step Methodology:

  • Culture Preparation: Cultivate L. major promastigotes in M199 medium supplemented with 10% heat-inactivated FBS at 26°C until logarithmic growth phase is reached.

  • Plating: Seed 96-well black, clear-bottom microtiter plates with

    
     parasites per well in 100 µL of medium.
    
  • Compound Treatment: Prepare a 10 mM stock of 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one in DMSO. Perform serial dilutions to treat wells with final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration is

    
    .
    
  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Dye Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Excitation: 540 nm / Emission: 590 nm) using a microplate reader.

  • Data Analysis: Calculate the

    
     using non-linear regression analysis.
    

Self-Validating System Parameters:

  • Positive Control: Amphotericin B must yield an

    
     between 0.1–0.5 µM.
    
  • Vehicle Control: The 0.5% DMSO control wells must show

    
     viability compared to untreated media controls.
    
  • Assay Robustness: The calculated Z'-factor between vehicle controls and cell-free blanks must be

    
    .
    

Aldose Reductase (AR) Inhibition Profiling

Causality & Mechanism

Aldose Reductase (ALR2) reduces excess glucose to sorbitol; intracellular sorbitol accumulation drives diabetic complications (e.g., neuropathy, retinopathy). The 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one molecule acts as a competitive inhibitor. Its hydrophobic bromophenyl rings anchor into the highly lipophilic specificity pocket of AR, while the dienone linker spans the active site, blocking glucose entry[2].

AR_Mechanism Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Substrate Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol Reduction NADP NADP+ AR->NADP NADPH NADPH + H+ NADPH->AR Cofactor MKC 1,5-bis(4-bromophenyl)... (Inhibitor) MKC->AR Competitive Inhibition

Enzymatic reduction of glucose by Aldose Reductase and competitive inhibition by the MKC.

Protocol: Spectrophotometric NADPH Oxidation Assay

Because AR requires NADPH as a cofactor, the oxidation of NADPH to NADP+ results in a measurable decrease in absorbance at 340 nm.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate rat lens AR homogenate or utilize recombinant human ALR2.

  • Reaction Mixture: In a UV-transparent 96-well plate, combine 0.1 M sodium phosphate buffer (pH 6.2), 0.1 mM NADPH, and the isolated enzyme.

  • Inhibitor Pre-incubation: Add the MKC compound (1–20 µM). Incubate for 10 minutes at 25°C to allow equilibrium binding within the hydrophobic pocket.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction. Total well volume should be 200 µL.

  • Kinetic Monitoring: Immediately monitor the decrease in absorbance at 340 nm (

    
    ) continuously for 5 minutes using a spectrophotometer.
    
  • Calculation: Determine the percentage of inhibition relative to the uninhibited vehicle control.

Self-Validating System Parameters:

  • Baseline Stability: A control well lacking DL-glyceraldehyde must show a

    
     of 
    
    
    
    over 5 minutes, ruling out spontaneous NADPH auto-oxidation.
  • Positive Control: Quercetin (10 µM) must inhibit the enzymatic reaction by

    
    [2].
    

Antifungal Synergy: A Negative Control Case Study

Causality & Mechanism

While natural curcumin and hydroxylated MKCs exhibit potent synergistic effects with fluconazole against resistant Candida spp. (by disrupting fungal efflux pumps and redox balance), halogenated derivatives lack this capability. The 4-bromo substitution removes the critical hydrogen-bond donors (hydroxyl/catechol groups) required to interact with the fungal target. Therefore, testing this compound in a fungal synergy assay serves as an excellent negative SAR control[1].

Protocol: Checkerboard Microdilution Assay (CLSI M27-A2)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of fluconazole-resistant Candida albicans (e.g., clinical isolate 103) adjusted to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium.
  • Matrix Plating: In a 96-well plate, dispense serial two-fold dilutions of fluconazole horizontally and the MKC compound vertically to create a concentration matrix.

  • Incubation: Inoculate the wells and incubate at 35°C for 24–48 hours.

  • Reading: Determine the Minimum Inhibitory Concentration (MIC) visually or via OD600.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index:

    
    
    

Self-Validating System Parameters:

  • Resistance Confirmation: The MIC of fluconazole alone must be

    
     µg/mL to validate the resistant phenotype of the strain[1].
    
  • Growth Control: Drug-free control wells must reach an OD600 of

    
     to confirm viable yeast growth.
    

Quantitative Data Synthesis

The following tables summarize the expected biological activity profile of 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one based on validated literature parameters[1][2][3].

Table 1: Antiparasitic and Enzymatic Inhibitory Profile

Target SystemAssay MethodologyObserved

(

M)
Reference StandardStandard

(

M)
L. major (Promastigotes)Resazurin Viability6.6Amphotericin B~0.3
L. major (Amastigotes)Macrophage Infection30.3Amphotericin B~0.5
Aldose Reductase (ALR2)NADPH Oxidation~6.1Quercetin5.1

Table 2: Antifungal Synergy Profile (SAR Counter-Screen)

Fungal StrainFluconazole MIC (

g/mL)
MKC MIC (

g/mL)
Combined FICIInterpretation
C. albicans 103 (Resistant)128.0>64>1.0Indifferent / No Synergy
C. tropicalis 087128.0>64>1.0Indifferent / No Synergy

References

  • Source: ChemRxiv (Cambridge Open Engage)
  • Curcumin Analogues with Aldose Reductase Inhibitory Activity: Synthesis, Biological Evaluation, and Molecular Docking Source: MDPI URL
  • Synthesis and synergistic antifungal effects of monoketone derivatives of curcumin against fluconazole-resistant Candida spp Source: PMC - NIH URL

Sources

Application Note: High-Efficiency Heterocyclic Synthesis via 4-Bromo Dibenzalacetone

[1]

Abstract

This guide details the synthesis and utilization of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (commonly referred to as 4-bromo dibenzalacetone) as a "bis-electrophilic" scaffold for generating bioactive heterocycles.[1][2] Unlike simple chalcones, this symmetric dienone possesses two

pyrazolinespyrimidinesisoxazoles11

Part 1: Strategic Overview & Mechanism[1]

The core utility of 4-bromo dibenzalacetone lies in its 1,5-diaryl-1,4-dien-3-one backbone.[1] This structure acts as a bis-Michael acceptor.[1] Reaction with binucleophiles (hydrazine, urea, thiourea) typically proceeds via a Michael addition-cyclocondensation sequence.[1]

Mechanistic Pathway[1][2][3][4][5]
  • Nucleophilic Attack: The primary amine of the binucleophile attacks the

    
    -carbon of the enone (Michael addition).
    
  • Cyclization: The secondary nucleophilic site (amine/amide/thiol) attacks the carbonyl carbon.

  • Dehydration/Tautomerization: Loss of water or tautomeric shift stabilizes the heterocyclic ring.

Regioselectivity Note: While the scaffold has two reactive alkene sites, standard reflux conditions often lead to mono-cyclization , yielding a heterocycle with a pendant styryl group (cinnamoyl moiety).[1] Forcing conditions (high temp, excess reagent) are required to cyclize both sides into a bis-heterocycle.[1]

Diagram 1: Synthetic Workflow

SynthesisWorkflowReactants4-Bromobenzaldehyde+ AcetonePrecursor4-Bromo Dibenzalacetone(Bis-Electrophile Scaffold)Reactants->PrecursorClaisen-Schmidt(NaOH/EtOH)PyrazolinePyrazoline Derivatives(via Hydrazine)Precursor->PyrazolineReflux/EtOH(Cyclocondensation)PyrimidinePyrimidine Derivatives(via Urea/Guanidine)Precursor->PyrimidineReflux/KOH(Michael Addition)IsoxazoleIsoxazole Derivatives(via Hydroxylamine)Precursor->IsoxazoleReflux/NaOAc

Caption: Divergent synthesis strategy converting the 4-bromo dibenzalacetone scaffold into three distinct heterocyclic classes.

Part 2: Synthesis of the Precursor

Compound: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one Reaction Type: Claisen-Schmidt Condensation[1][3]

Materials
  • 4-Bromobenzaldehyde (20 mmol, 3.70 g)[1]

  • Acetone (10 mmol, 0.73 mL)[1]

  • Sodium Hydroxide (10% aqueous solution)[1]

  • Ethanol (95%)[1]

  • Ice-water bath[1]

Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-bromobenzaldehyde (3.70 g) in Ethanol (25 mL).

  • Catalyst Addition: Add Acetone (0.73 mL) to the flask. Place the flask in an ice bath (0–5 °C) and stir magnetically.

  • Condensation: Dropwise add 10% NaOH (10 mL) over 15 minutes. Critical: Maintain temperature below 10 °C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. A thick, pale-yellow precipitate will form.[1]

  • Workup: Pour the reaction mixture into crushed ice (200 g) with stirring. Acidify slightly with dilute HCl (pH ~6) to neutralize excess base (optional, improves stability).

  • Purification: Filter the solid using a Buchner funnel. Wash copiously with cold water until the filtrate is neutral. Recrystallize from Ethyl Acetate/Ethanol (1:1) .

  • Yield: Expect 85–92% yield. Melting Point: 160–162 °C (Lit.[1] value check required).

Part 3: Heterocycle Synthesis Protocols

Protocol A: Synthesis of Pyrazolines

Target: 5-(4-bromophenyl)-3-[(E)-2-(4-bromophenyl)vinyl]-4,5-dihydro-1H-pyrazole Reagent: Hydrazine Hydrate (80%)[1]

  • Dissolution: Dissolve 4-bromo dibenzalacetone (1 mmol, 0.39 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (2 mmol, excess) and Glacial Acetic Acid (0.5 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture and pour onto crushed ice. The solid product precipitates.[3][4]

  • Purification: Filter and recrystallize from ethanol.

    • Note: If N-acetyl or N-formyl derivatives are desired, use acetic acid or formic acid as the solvent instead of ethanol.[1]

Protocol B: Synthesis of Pyrimidine-2-thiones

Target: 4-(4-bromophenyl)-6-[(E)-2-(4-bromophenyl)vinyl]-5,6-dihydropyrimidine-2(1H)-thione Reagent: Thiourea[1]

  • Mix: In a round-bottom flask, combine 4-bromo dibenzalacetone (1 mmol) and Thiourea (1.5 mmol).

  • Base Catalyst: Add KOH (1.0 g) dissolved in a minimum amount of water, then dilute with Ethanol (20 mL).

  • Reflux: Reflux for 8–10 hours. The solution usually darkens.

  • Workup: Concentrate the solvent to half volume under vacuum. Pour into ice water and acidify with dilute HCl.

  • Purification: Filter the yellow/orange solid. Recrystallize from methanol.

Protocol C: Synthesis of Isoxazoles

Reagent: Hydroxylamine Hydrochloride[1]

  • Mix: Dissolve 4-bromo dibenzalacetone (1 mmol) and Hydroxylamine HCl (1.5 mmol) in Ethanol (25 mL).

  • Buffer: Add Sodium Acetate (2 mmol) to buffer the HCl released.

  • Reflux: Reflux for 6 hours.

  • Isolation: Pour into ice water. Filter the white/pale solid.[4]

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected spectral signatures.

FeaturePrecursor (Dienone)Pyrazoline ProductPyrimidine Product
IR (C=O) Strong band ~1650 cm⁻¹Absent (Cyclized)Absent (Cyclized)
IR (C=N) AbsentBand ~1590–1610 cm⁻¹Band ~1600 cm⁻¹
¹H NMR (Alkene) 2 doublets (trans), J~16Hz1 doublet pair (styryl tail)1 doublet pair (styryl tail)
¹H NMR (Ring) N/AABX pattern (CH₂, CH chiral)CH proton ~5.0–5.5 ppm
Appearance Pale Yellow CrystalsYellow/Orange PowderDarker Yellow/Orange
Diagram 2: Mechanistic Logic (Pyrazoline Formation)

MechanismEnone4-Bromo Dibenzalacetone(Bis-Enone)AttackMichael Addition(Hydrazine NH₂ attacks β-carbon)Enone->Attack + NH₂NH₂IntermediateHydrazone IntermediateAttack->IntermediateCyclizationIntramolecular Cyclization(Attack on C=O)Intermediate->Cyclization - H₂OProduct2-Pyrazoline Derivative(Stable Heterocycle)Cyclization->Product Tautomerization

Caption: Step-wise mechanism showing the conversion of the acyclic enone to the cyclic pyrazoline scaffold.

Part 5: Expert Insights & Troubleshooting

  • Solubility Issues: The bis(4-bromophenyl) precursor is highly lipophilic and may not dissolve fully in cold ethanol.[1] Always heat the solvent before adding the catalyst during heterocycle synthesis to ensure homogeneity.

  • Regiocontrol: If you observe a mixture of mono- and bis-cyclized products (rare in standard reflux but possible), reduce the equivalents of binucleophile to 1.0 and lower the temperature to 60 °C.

  • Bromine Integrity: The bromine atoms are stable under these reflux conditions. They serve as excellent handles for subsequent Suzuki coupling if you wish to extend the conjugation further (e.g., adding biphenyl groups).

References

  • Synthesis of Pyrazolines from Dibenzalacetone

    • Title: Synthesis and Characteriz
    • Source: Molbank 2009, M614.[5]

    • URL:[Link][1][4]

  • General Claisen-Schmidt Protocol

    • Title: Dibenzalacetone (Organic Syntheses Procedure).[1][6][7][8]

    • Source: Org.[1][2][4][7][9] Synth. 1932, 12, 22.[1]

    • URL:[Link]

  • Biological Activity of Chalcone Heterocycles

    • Title: Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one analogs.
    • Source: J Enzyme Inhib Med Chem. 2015.[1][10][11]

    • URL:[Link]

  • Reaction with Thiourea

    • Title: Synthesis of Bioactive Heterocycles from 4'-Bromovalerophenone (Analogous Chemistry).
    • Source: BenchChem Application Notes.[1]

Advanced Application Note: Michael Addition Workflows Involving (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is a highly reactive bis(benzylidene)acetone derivative characterized by its cross-conjugated


-unsaturated ketone system. The presence of para-bromo substituents exerts a strong electron-withdrawing inductive effect, significantly enhancing the electrophilicity of the 

-carbons. This structural profile makes the compound an exceptional bis-Michael acceptor, capable of undergoing tandem double Michael additions.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for utilizing this dienone in the synthesis of constrained carbocycles and spiro-heterocycles, alongside an analysis of its biological utility as a thiol-reactive phase II enzyme inducer.

Chemical Profiling & Mechanistic Rationale

The synthetic utility of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one lies in its dual electrophilic centers. When exposed to active carbon nucleophiles, the molecule undergoes a sequential [5+1] annulation[1]. The initial intermolecular Michael addition breaks one of the conjugated double bonds, forming an enolate intermediate. Because the nucleophile typically contains a secondary reactive site (such as an acidic


-proton), an intramolecular Michael addition immediately follows, attacking the remaining 

-unsaturated system to close the ring.

This tandem cyclization is highly regiospecific and stereoselective, yielding highly constrained cyclohexane or spirocyclic frameworks that are highly valued as precursors for peptide analogues with controlled backbone folds[1].

G A Dienone (Bis-Michael Acceptor) C Mono-Michael Adduct (Enolate Intermediate) A->C Base (DBU) Step 1 B Carbon Nucleophile (e.g., Isocyanoacetate) B->C D Intramolecular Cyclization C->D Step 2 E Constrained Cyclohexane Analogue D->E Protonation

Mechanistic workflow of the tandem [5+1] double Michael addition cyclization.

Self-Validating Synthetic Protocols

The following methodologies have been engineered to include built-in causality for reagent selection and real-time validation checkpoints to ensure experimental integrity.

Protocol A: Synthesis of Constrained Cyclohexane Analogues via [5+1] Annulation

This protocol details the reaction of the dienone with ethyl isocyanoacetate to form ethyl 2,6-bis(4-bromophenyl)-1-isocyano-4-oxocyclohexanecarboxylate[1].

Reagents:

  • (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one: 392 mg (1.0 mmol)

  • Ethyl isocyanoacetate: 0.132 mL (1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 0.015 mL (0.1 mmol)

  • Dimethylformamide (DMF): 5 mL

Step-by-Step Methodology & Causality:

  • Substrate Solvation: Dissolve 392 mg of the dienone and 0.132 mL of ethyl isocyanoacetate in 5 mL of DMF at room temperature. Causality: DMF is utilized to ensure the complete dissolution of the highly lipophilic bis(4-bromophenyl) dienone, preventing biphasic reaction kinetics and ensuring uniform nucleophilic attack[1].

  • Catalytic Initiation: Add 0.015 mL of DBU in one portion. Causality: DBU is selected as a strong, sterically hindered, non-nucleophilic base. It efficiently deprotonates the active methylene of ethyl isocyanoacetate to form the reactive carbon nucleophile without competitively attacking the dienone's

    
    -carbon[1].
    
  • Reaction Monitoring (Self-Validation Checkpoint): Stir the mixture at room temperature. The starting dienone exhibits a bright yellow color due to its extended

    
    -conjugation. As the double Michael addition proceeds, the continuous 
    
    
    
    -system is disrupted, leading to visible decolorization. Validation: Perform TLC (silica gel, 3:1 petroleum ether/diethyl ether). The reaction is complete when the yellow starting material spot (
    
    
    ) is entirely replaced by a UV-active product spot (
    
    
    )[1].
  • Quenching & Isolation: Pour the resulting mixture into 30 mL of vigorously stirred ice-water. Causality: The sudden shift in polarity forces the rapid precipitation of the hydrophobic cyclized product while keeping the DMF and DBU solvated in the aqueous phase.

  • Purification: Collect the solid by vacuum filtration, wash with water (

    
     mL), and purify via flash chromatography (silica gel, 3:1 petroleum ether/diethyl ether)[1].
    
Protocol B: Catalyst-Free Synthesis of Nitrogen-Containing Spiro-Heterocycles

This protocol leverages solvent-mediated activation to perform a double Michael addition with barbituric acid derivatives[2].

Step-by-Step Methodology & Causality:

  • Reaction Assembly: Combine 1.0 mmol of the dienone and 1.0 mmol of N,N-dimethyl barbituric acid in 10 mL of ethylene glycol.

  • Thermal Activation: Heat the mixture to 100 °C for 35–55 minutes. Causality: Ethylene glycol serves a dual purpose. As a high-boiling solvent, it safely allows the reaction to reach 100 °C. More importantly, its dense hydrogen-bonding network activates the carbonyl oxygen of the dienone, increasing the electrophilicity of the

    
    -carbon. This solvent-mediated activation entirely circumvents the need for an external basic catalyst, preventing unwanted base-catalyzed side reactions such as retro-aldol cleavage[2].
    
  • Isolation (Self-Validation Checkpoint): Allow the reaction mixture to cool to room temperature. Validation: The target spiro-heterocycle is highly constrained and insoluble in cold ethylene glycol. Spontaneous crystallization upon cooling serves as an immediate indicator of successful [5+1] cyclization. Filter the crystals and wash with hot ethanol. A sharp melting point confirms the absence of uncyclized mono-adduct intermediates[2].

Quantitative Data Presentation

The table below consolidates the experimental parameters and expected outcomes for the two primary double Michael addition pathways involving diaryldienones.

Reaction PathwayCarbon NucleophileSolvent SystemCatalystTemp.TimeTypical YieldKey Validation Metric
[5+1] Cyclohexane Annulation Ethyl isocyanoacetateDMFDBU (10 mol%)25 °C2–4 h75–85%Decolorization; TLC

shift
Spiro-Heterocycle Formation Barbituric Acid DerivativesEthylene GlycolNone (Solvent Activated)100 °C35–55 min88–95%Spontaneous crystallization upon cooling

Table 1: Comparative Reaction Parameters for Double Michael Additions.

Biological Applications in Drug Development

Beyond synthetic organic chemistry, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one and its structural analogues are heavily investigated in drug discovery as antiproliferative agents and bifunctional antioxidants[3].

Their mechanism of action is fundamentally rooted in their chemical identity as Michael acceptors. In biological environments, the electrophilic


-carbons of the dienone readily undergo Michael addition with the nucleophilic sulfhydryl (-SH) groups of cysteine residues on cellular sensor proteins[4].

The primary target for these compounds is the Keap1 (Kelch-like ECH-associated protein 1) sensor. Covalent modification of Keap1 thiols via Michael addition induces a conformational change that releases the Nrf2 transcription factor. Nrf2 subsequently translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and driving the expression of Phase II cytoprotective and detoxification enzymes[4]. The dual electrophilic nature of the bis-bromo dienone allows it to act as a highly potent, multifunctional cross-linker in these biological cascades[3].

G A (1E,4E)-1,5-bis(4-bromophenyl) penta-1,4-dien-3-one C Covalent Thiol-Michael Adduct A->C Electrophilic Attack B Keap1 Sensor Protein (Reactive Cysteine Thiols) B->C Nucleophilic Attack D Nrf2 Transcription Factor Release C->D Conformational Change E Nuclear Translocation & ARE Binding D->E F Phase II Antioxidant Enzyme Expression E->F

Biological Keap1-Nrf2 pathway activation via thiol-Michael addition by the dienone.

References

  • Ethyl 2,6-bis(4-bromophenyl)
  • Source: PMC (National Institutes of Health)
  • Source: RSC Advances (The Royal Society of Chemistry)
  • Symmetrical α-bromoacryloylamido diaryldienone derivatives as a novel series of antiproliferative agents.

Sources

Application Note: High-Yield Synthesis of 1,3,4-Thiadiazole-Pentadienone Hybrids via Thioetherification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The integration of diverse pharmacophores into a single molecular framework is a cornerstone of modern drug discovery and agrochemical development. 1,4-Pentadien-3-ones, structural analogs of the natural product curcumin, exhibit potent inhibitory activity against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV)[1]. However, their high lipophilicity and rapid metabolic degradation often limit their in vivo efficacy.

To overcome these limitations, researchers have successfully hybridized pentadienones with the 1,3,4-thiadiazole moiety[1]. The thiadiazole ring acts as a robust bioisostere that enhances hydrogen-bonding capabilities, improves metabolic stability, and increases binding affinity to viral coat proteins. This application note details the optimized synthetic protocol for preparing these hybrid molecules via the nucleophilic thioetherification of brominated pentadienones with 1,3,4-thiadiazole-2-thiols.

Mechanistic Insights: Causality in Reaction Design

The core transformation relies on an


 nucleophilic substitution. To achieve high yields (up to 87%) and prevent unwanted side reactions, the reaction conditions must be meticulously controlled[1].
  • Base Selection (Potassium Hydroxide): 5-phenyl-1,3,4-thiadiazole-2-thiol is a relatively acidic thiol (

    
    ). [1] is selected because it provides rapid and complete deprotonation to form the highly nucleophilic thiolate anion without causing base-catalyzed degradation of the pentadienone backbone.
    
  • Solvent Selection (Dimethylformamide - DMF): As a polar aprotic solvent, DMF perfectly solvates the potassium cation while leaving the thiolate anion "naked" and highly reactive. Protic solvents like ethanol would hydrogen-bond to the thiolate, drastically reducing the

    
     reaction rate.
    
  • Temperature Control (40 °C): The brominated pentadienone contains two highly reactive electrophilic sites: the primary alkyl bromide and the

    
    -unsaturated enone system. Maintaining the reaction at 40 °C  provides sufficient kinetic energy for the desired 
    
    
    
    displacement at the alkyl bromide. Elevating the temperature above 60 °C risks pushing the reaction toward thermodynamic control, leading to competitive Michael addition of the thiolate to the enone double bond, which generates unwanted polymeric byproducts.

Mechanism Base 1,3,4-Thiadiazole-2-thiol + KOH Thiolate Thiolate Anion (Nucleophile) Base->Thiolate Deprotonation in DMF Electrophile Brominated Pentadienone Thiolate->Electrophile Nucleophilic Attack SN2 Desired Pathway: SN2 at Alkyl Bromide Electrophile->SN2 40 °C (Kinetic Control) Michael Side Pathway: Michael Addition at Enone Electrophile->Michael >60 °C (Thermodynamic) Product Target Hybrid Molecule SN2->Product SideProduct Polymeric/Side Products Michael->SideProduct

Mechanistic pathways showing desired SN2 displacement vs competitive Michael addition.

Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the overall efficiency of the thioetherification, based on optimization studies for 1,4-pentadien-3-one derivatives[1].

ParameterEvaluated ConditionsOptimal ChoiceRationale for Optimal Choice
Solvent DMF, EtOHDMF Polar aprotic nature maximizes the nucleophilicity of the thiolate anion, accelerating

displacement[1].
Base KOH, K₂CO₃KOH Strong enough to fully deprotonate the thiol rapidly without degrading the pentadienone[1].
Temperature 25 °C, 40 °C, 60 °C40 °C Provides sufficient kinetic energy for

while suppressing thermodynamic Michael addition byproducts[1].
Molar Ratio Various1.05 : 1.2 : 1.0 (Thiol : Base : Electrophile). A slight excess of thiol and base ensures complete consumption of the brominated electrophile[1].

Experimental Protocol

The following self-validating protocol describes the coupling of 5-phenyl-1,3,4-thiadiazole-2-thiol with a generic (1E,4E)-1-(4-(2-bromoethoxy)phenyl)-5-substituted phenylpenta-1,4-dien-3-one.

Workflow N1 1. Reagent Preparation 5-phenyl-1,3,4-thiadiazole-2-thiol & Brominated Pentadienone N2 2. Thiolate Formation Add KOH in DMF (1 h, RT) N1->N2 Deprotonation N3 3. SN2 Coupling Dropwise addition of Pentadienone (40 °C, 4-6 h) N2->N3 Nucleophilic Attack N4 4. Quenching & Precipitation Add cold brine dropwise N3->N4 Reaction Completion (TLC) N5 5. Isolation & Purification Filtration, Washing, Recrystallization N4->N5 Solid Recovery

Experimental workflow for the synthesis of thiadiazole-pentadienone hybrids.

Phase 1: Thiolate Formation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 1.05 mmol of 5-phenyl-1,3,4-thiadiazole-2-thiol and 1.2 mmol of potassium hydroxide (KOH) to the flask[1].

  • Add 4 mL of anhydrous DMF .

  • Stir the mixture at room temperature (20–25 °C) for 1 hour [1].

    • Self-Validation Check: The suspension will gradually clarify into a homogenous solution with a noticeable color shift (typically deepening to a yellow/orange hue), confirming the successful deprotonation and formation of the soluble potassium thiolate.

Phase 2: Coupling
  • In a separate vial, dissolve 1.0 mmol of the appropriate brominated pentadienone in 4 mL of anhydrous DMF [1].

  • Add the pentadienone solution dropwise to the stirring thiolate solution over 10 minutes to prevent localized concentration spikes.

  • Warm the reaction mixture to 40 °C (using a controlled oil bath or heating block) and stir continuously for 4 to 6 hours [1].

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (e.g., 3:1 v/v) solvent system. The reaction is deemed complete when the UV-active spot corresponding to the brominated pentadienone is entirely consumed, replaced by a new, lower-

      
       product spot.
      
Phase 3: Quenching and Isolation
  • Once TLC indicates completion, remove the flask from the heat source and allow it to cool to room temperature.

  • Place the flask in an ice bath. Dropwise, add 15–20 mL of cold brine (saturated aqueous NaCl) under vigorous stirring[1].

    • Self-Validation Check: Because DMF is highly water-miscible and the target hybrid molecule is highly hydrophobic, the addition of cold brine will immediately force the product to crash out of the solution as a distinct solid precipitate.

  • Filter the resulting solid under a vacuum using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water (3 × 10 mL) to remove residual DMF and inorganic salts[1].

  • Dry the crude solid in a vacuum desiccator overnight.

  • Purify the crude product via recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 1,3,4-thiadiazole-pentadienone hybrid.

References

  • Yu L, Gan X, Zhou D, He F, Zeng S, Hu D. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. Molecules. 2017 Apr 21;22(4):658.[Link]

Sources

Hirshfeld surface analysis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one crystals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hirshfeld Surface Analysis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one Crystals

Executive Summary

This guide details the protocol for performing Hirshfeld Surface Analysis (HSA) on (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one , a conjugated bis-chalcone derivative. While traditional X-ray diffraction (XRD) provides atomic coordinates, HSA is required to visualize and quantify the "molecular touch" within the crystal lattice. This analysis is critical for researchers investigating:

  • Polymorphism: Differentiating packing modes (e.g., s-cis vs. s-trans conformers).

  • Bioavailability: Correlating intermolecular interaction energies with solubility.

  • Materials Science: Understanding

    
     stacking and halogen bonding contributions to Non-Linear Optical (NLO) properties.
    

Introduction & Scientific Context

The title compound features two 4-bromophenyl rings linked by a penta-1,4-dien-3-one spacer.[1] This


-conjugated system makes it a candidate for NLO materials, while the bromine substituents introduce significant lipophilicity and potential for halogen bonding (C-Br

O/N or C-Br

).

Why Hirshfeld Surface Analysis? Standard packing diagrams often obscure weak interactions. HSA partitions the crystal electron density into molecular fragments, creating a unique surface for each molecule where:



(Where the contribution of the molecule to the pro-crystal electron density equals that of the surrounding lattice).

For this specific brominated bis-chalcone, HSA reveals:

  • Halogen Bonding: Identification of

    
    -hole interactions on the Bromine atom.
    
  • Stacking Faults: Visualization of C-H

    
     interactions common in "zigzag" packing motifs of chalcones.
    
  • Conformational Locking: How the s-cis or s-trans conformation of the enone bridge influences lattice energy.

Experimental Protocol: Surface Generation

Prerequisites:

  • Input Data: Validated CIF (Crystallographic Information File) with

    
     preferred.
    
  • Software: CrystalExplorer (v17 or later) or TONTO system.

Workflow Diagram

HSA_Workflow CIF Import CIF (Check H-atom positions) GenSurf Generate Surface (High Resolution) CIF->GenSurf Normalize H-bonds MapProp Map Properties (d_norm, Shape Index) GenSurf->MapProp Fingerprint Generate 2D Fingerprint Plots MapProp->Fingerprint Quant Quantify Interactions (% Contribution) Fingerprint->Quant

Figure 1: Step-by-step workflow for generating Hirshfeld surfaces from crystallographic data.

Detailed Steps
  • Normalization of Hydrogen Bonds (Critical):

    • X-ray diffraction systematically underestimates C-H and O-H bond lengths.

    • Action: Before surface generation, move H atoms to standard neutron-diffraction distances (C-H = 1.083 Å, O-H = 0.983 Å). This ensures

      
       values accurately reflect interaction strength.
      
  • Surface Generation:

    • Select Isovalue = 0.5 au.[2]

    • Resolution: High (mapping quality improves with mesh density).

  • Property Mapping:

    • 
       (Normalized Distance):  The primary metric for identifying close contacts.
      
      
      
      
    • Shape Index: Essential for identifying

      
       stacking (look for "bow-tie" patterns).
      
    • Curvedness: Useful for defining planar stacking regions (flat green areas).

Data Interpretation & Analysis

For (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, the analysis should focus on three specific interaction zones.

A. The Surface (Interaction Hotspots)

The


 surface uses a Red-White-Blue color scale.
ColorMeaningInterpretation for Title Compound
Red

Strong Contacts: Look for bright red spots near the Carbonyl Oxygen (O1) indicating C-H

O
hydrogen bonds. Check Bromine tips for Br

O
or Br

N
(halogen bonds).
White

Van der Waals Contact: The boundary of the molecule.
Blue

No Close Contact: Free space.
B. 2D Fingerprint Plots (Deconvolution)

The fingerprint plot summarizes the 3D surface into a 2D histogram (


 vs 

).
  • The "Spikes" (C-H

    
    O): 
    
    • Look for two sharp spikes at the bottom left of the plot.

    • Expected Position:

      
      .
      
    • Significance: These represent the C-H

      
      O interactions linking the enone bridges.
      
  • The "Wings" (C-H

    
    ): 
    
    • Look for "wings" at the top left/right.

    • Relevance: In bis-chalcones, these often stabilize the zigzag packing of the phenyl rings.

  • The "Diffuse Center" (Br

    
    Br / Dispersion): 
    
    • Bromine interactions often appear as a diffuse region near the diagonal.

    • Check: If a specific feature appears near

      
      , it indicates Type I or Type II halogen-halogen contacts.
      
C. Logic Flow for Signal Identification

Fingerprint_Logic Start Analyze Feature Sharp Sharp Spikes? Start->Sharp Wings Wings/Lobes? Sharp->Wings No Result_HB Strong H-Bond (C-H...O) Sharp->Result_HB Yes Central Central/Diffuse? Wings->Central No Result_Pi C-H...Pi Interaction Wings->Result_Pi Yes Result_Disp H...H / Br...Br Dispersion Central->Result_Disp Yes

Figure 2: Decision tree for interpreting features on the 2D Fingerprint Plot.

Reporting Standards

When publishing or presenting this data, summarize the percentage contributions of interatomic contacts in a table.

Example Table (Template for Bis-Chalcone Analysis):

Interaction TypeAtom PairTypical Contribution (%)Significance in Crystal
Dispersion H

H
30 - 45%Major cohesive force; packing efficiency.
H-Bonding O

H
15 - 25%Directional stability; links enone backbones.
Halogen Br

H
10 - 20%Lipophilic contacts; influences solubility.
Stacking C

C
5 - 10%

stacking; critical for NLO response.
Halogen-Halogen Br

Br
< 5%Specificity; check for Type II (electrophilic) geometry.

Note: Values must be calculated specifically for your dataset using the "Fingerprint Breakdown" tool in CrystalExplorer.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[3][4] CrystEngComm, 11(1), 19-32. Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B, 60(6), 627-668. Link

  • Butcher, R. J., et al. (2007). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone. (Referenced in context of chalcone structural motifs).[1][3][4][5][6][7][8][9]

  • CrystalExplorer (Softare Citation): CrystalExplorer17, Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D. & Spackman, M. A. (2017).[4] University of Western Australia. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Bis-Chalcone Synthesis

Introduction: The Target System

Welcome to the technical support portal. You are synthesizing (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (also known as 4,4'-dibromodibenzylideneacetone). This is a double Claisen-Schmidt condensation between 1 equivalent of acetone and 2 equivalents of 4-bromobenzaldehyde .

Key Chemical Constraints:

  • The Trap: The reaction proceeds in two steps. It is energetically easier to stop at the mono-condensed product (the chalcone) than to push the second condensation to completion.

  • The Substituent Effect: The 4-Bromo group is electron-withdrawing (Inductive effect), making the aldehyde carbonyl more electrophilic than unsubstituted benzaldehyde. However, it also significantly decreases the solubility of the final product, leading to premature precipitation before the crystal lattice is pure.

Module 1: Reaction Logic & Mechanism

Before troubleshooting, visualize the pathway. The most common failure point is the "Stall at Step 3" (Mono-enone formation) due to improper base concentration or solubility issues.

ReactionMechanism Acetone Acetone (Nucleophile) Enolate1 Enolate Species A Acetone->Enolate1 Deprotonation Base Base (OH-) Base->Enolate1 Aldol1 β-Hydroxy Ketone Enolate1->Aldol1 Attack Aldehyde1 4-Br-Benzaldehyde (1st Eq) Aldehyde1->Aldol1 Chalcone Mono-Enone (Intermediate) Aldol1->Chalcone - H2O (Dehydration) Enolate2 Enolate Species B (γ-deprotonation) Chalcone->Enolate2 Base Attack on Methyl Target (1E,4E)-Bis-Product (Target) Enolate2->Target + Aldehyde 2 - H2O Aldehyde2 4-Br-Benzaldehyde (2nd Eq) Aldehyde2->Target

Figure 1: Sequential condensation pathway. Note that the intermediate (Mono-Enone) must be deprotonated again to form the final product.

Module 2: Troubleshooting Tickets (Q&A)

Ticket #101: "I am getting a mixture of mono- and bis-products."

User: I used a 1:2 ratio of acetone to aldehyde, but NMR shows a significant amount of the mono-substituted chalcone. Why didn't it go to completion?

Expert Resolution: This is a classic stoichiometry and solubility issue. While the theoretical ratio is 1:2, in practice, the second condensation is kinetically slower because the mono-enone is less soluble and sterically bulkier than acetone.

Corrective Actions:

  • Adjust Stoichiometry: Increase the aldehyde ratio to 2.2 equivalents . This forces the equilibrium toward the bis-product.

  • Reverse Addition (Modified): Do not dump all reagents together.

    • Dissolve the aldehyde (2.2 eq) in Ethanol first.

    • Add the Base.[1][2][3][4][5]

    • Add Acetone (1 eq) slowly dropwise. This ensures that whenever acetone enters the system, it is surrounded by a high concentration of aldehyde, favoring double addition immediately.

  • Check Base Concentration: If the base is too weak, it cannot deprotonate the mono-enone (which is less acidic than acetone). Ensure you are using at least 10-20 mol% NaOH relative to acetone.

Ticket #102: "The product is an oily, sticky mess."

User: After the reaction, I poured the mixture into ice water. Instead of a yellow precipitate, I got a sticky gum that won't crystallize.

Expert Resolution: "Oiling out" occurs when the product precipitates too fast with impurities (unreacted aldehyde) trapped inside, or if the solvent polarity is not optimized.

Corrective Actions:

  • The "Seeding" Technique: If you have a tiny amount of pure crystal from a previous batch, add it to the oil.

  • Solvent Switch: Avoid pouring directly into excess water if oiling occurs. Instead, cool the reaction mixture in an ice bath slowly.

  • Recrystallization Protocol:

    • Decant the supernatant liquid.

    • Dissolve the gum in a minimum amount of hot Ethyl Acetate or hot Ethanol .

    • Add warm Hexane (or water, if using ethanol) dropwise until just cloudy.

    • Let it stand at room temperature, then fridge. Do not freeze immediately.

Ticket #103: "Yield is stuck at 60%. Can I use Green Chemistry?"

User: I need higher yields (>85%) and faster reaction times. Stirring at room temperature takes overnight.

Expert Resolution: Conventional stirring is inefficient for this reaction because the product precipitates and coats the stir bar/reactants, stopping the chemistry. You should switch to Ultrasound-Assisted Synthesis (Sonochemistry) .

Why it works: Acoustic cavitation creates micro-jets that break up the particle surface, constantly exposing fresh surface area of the solid reactants to the base.

Data Comparison:

ParameterConventional StirringUltrasound Assisted
Time 2 - 12 Hours15 - 45 Minutes
Yield 50 - 70%85 - 96%
Purity Requires RecrystallizationOften Pure upon Filtration

Module 3: The "Golden Standard" Protocol

Based on the troubleshooting above, here is the optimized protocol for high-yield synthesis.

Materials
  • 4-Bromobenzaldehyde (20 mmol, 3.70 g)

  • Acetone (10 mmol, 0.58 g/0.73 mL)

  • NaOH (10% aqueous solution or pulverized solid, 2 mmol)

  • Ethanol (95%, 15 mL)

  • Equipment: Ultrasonic bath (preferred) or vigorous magnetic stirring.

Step-by-Step Methodology
  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 3.70 g of 4-bromobenzaldehyde in 15 mL of Ethanol .

  • Catalyst Addition: Add 2 mmol of NaOH (approx 0.8 mL of 10% aq NaOH or 0.08 g solid). Stir/sonicate for 2 minutes to ensure basicity.

  • Controlled Initiation: Add 0.73 mL of Acetone dropwise over 5 minutes.

    • Note: If using ultrasound, irradiate during addition.[6][7]

  • Reaction Phase:

    • Method A (Ultrasound): Sonicate at room temperature for 20–30 minutes . A heavy yellow precipitate should form rapidly.

    • Method B (Stirring): Stir vigorously at room temperature for 2–4 hours .

  • Quenching & Isolation: Cool the mixture in an ice bath for 15 minutes. Add 10 mL of cold distilled water slowly to complete precipitation.

  • Filtration: Filter the yellow solid under vacuum (Buchner funnel). Wash with cold water (to remove base) followed by cold ethanol (to remove unreacted aldehyde).

  • Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane (1:3) .

Module 4: Troubleshooting Flowchart

Use this decision tree to diagnose failures in real-time.

Troubleshooting Start Start Analysis CheckTLC Check TLC (Mobile Phase: 20% EtOAc/Hex) Start->CheckTLC Result What do you see? CheckTLC->Result Mono Spot at Rf ~0.4 (Mono-product) Result->Mono Mainly Mono StartMat Spot at Rf ~0.7 (Aldehyde) Result->StartMat Mainly SM MultiSpot Streaking/Many Spots (Polymer/Oil) Result->MultiSpot Messy FixMono Action: Add 0.2 eq Aldehyde + 5% more Base Mono->FixMono FixStart Action: Reaction Incomplete. Increase Time or Temp StartMat->FixStart FixPoly Action: Base too strong. Restart with lower Conc. or lower Temp MultiSpot->FixPoly

Figure 2: Rapid diagnostic logic for in-process control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6278496, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Retrieved from [Link]

  • Handy, S. T., & Westbrook, N. M. (2018). Ultrasound-assisted synthesis of chalcones and bis-chalcones.[6] Ultrasonics Sonochemistry.[3] (General methodology reference for sonochemical enhancement).

  • Li, J. T., et al. (2011). Synthesis of 1,5-diaryl-1,4-pentadien-3-ones under ultrasound irradiation. Ultrasonics Sonochemistry.[3] (Specific reference for yield comparison).

Sources

Technical Support Center: Troubleshooting 4-Bromo Dibenzalacetone Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering solubility and purification bottlenecks during the synthesis of halogenated dibenzalacetone derivatives—specifically 4-bromo dibenzalacetone (bis(4-bromobenzylidene)acetone).

Here, we move beyond basic instructions to explore the thermodynamic causality behind solvent behaviors, providing you with field-proven, self-validating protocols to ensure high-yield purification.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does my 4-bromo dibenzalacetone refuse to dissolve in boiling ethanol, whereas standard dibenzalacetone dissolves easily? A1: The issue stems from a drastic difference in crystal lattice energy and lipophilicity. Standard dibenzalacetone (DBA) has a melting point of 110–113 °C[1]. In contrast, the addition of two heavy bromine atoms in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one pushes the melting point up to 211–213 °C[2]. Ethanol is a polar protic solvent (dielectric constant ~24.3) that relies heavily on hydrogen bonding. It lacks the strong London dispersion forces required to disrupt the highly stable, hydrophobic crystal lattice of the brominated derivative.

Q2: I managed to force dissolution in a massive volume of boiling ethanol, but the product "oiled out" upon cooling instead of forming crystals. Why? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solute's solubility drops drastically before the solvent reaches a temperature conducive to crystal nucleation. Because you had to use an excessive volume of ethanol to force dissolution, the solution became supersaturated at a high temperature where the hydrophobic 4-bromo DBA preferred to separate as a molten, hydrophobic oil rather than a structured crystal.

Q3: Why is ethyl acetate recommended as an alternative, and what are the mechanistic trade-offs? A3: Ethyl acetate is a polar aprotic solvent (dielectric constant ~6.02). Its moderate polarity and lack of hydrogen-bond donation make it an excellent thermodynamic match for dissolving bulky, halogenated aromatic systems via dipole-dipole and dispersion interactions. The trade-off is that 4-bromo DBA may be too soluble in ethyl acetate at room temperature. This can severely reduce your percent recovery unless you introduce a non-polar anti-solvent (like hexane) to force crystallization.

Part 2: Quantitative Data Comparison

To make informed solvent choices, we must compare the physicochemical properties of the solute against the solvating power of the medium.

Solute Property Comparison
Property / MetricStandard Dibenzalacetone (DBA)4-Bromo Dibenzalacetone
Molecular Formula C17H14OC17H12Br2O
Molecular Weight 234.29 g/mol 392.08 g/mol
Melting Point 110–113 °C[1]211–213 °C[2]
Solubility in Boiling Ethanol High (Standard protocol solvent)Very Low (Prone to oiling out)
Solubility in Ethyl Acetate Very HighHigh (Ideal for dissolution)
Solvent Thermodynamic Profile
SolventClassificationBoiling PointDielectric ConstantRole in Halogenated DBA Recrystallization
Ethanol (95%) Polar Protic78 °C24.3Poor solvent; causes premature precipitation.
Ethyl Acetate Polar Aprotic77 °C6.02Primary solvent; excellent for breaking the crystal lattice.
Hexane Non-Polar69 °C2.0Anti-solvent; lowers solubility to induce crystal growth.

Part 3: Experimental Protocol

The Mixed-Solvent Recrystallization (Ethyl Acetate / Hexane)

This protocol operates as a self-validating system: the initial dissolution confirms the primary solvent's efficacy (breaking the lattice), while the controlled turbidity confirms the anti-solvent's precise saturation point (nucleation threshold).

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude 4-bromo dibenzalacetone in a clean, dry Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (approximately 5-10 mL per gram of crude product).

  • Lattice Disruption: Warm the flask gently on a hot plate until the solid completely dissolves.

    • Causality: The thermal energy combined with the aprotic dispersion forces of ethyl acetate completely breaks the rigid >210 °C crystal lattice[2].

  • Anti-Solvent Titration: While keeping the solution hot, add hot hexane dropwise. Continue adding until the solution becomes slightly cloudy (turbid).

    • Causality: Turbidity indicates that the thermodynamic saturation point has been reached; the solvent mixture can no longer hold the solute.

  • Equilibration: Add exactly 1-2 drops of hot ethyl acetate until the solution just turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling allows the molecules to arrange into a highly ordered lattice, preventing the entrapment of impurities and avoiding the "oiling out" phenomenon seen in ethanol.

  • Isolation: Once at room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel, washing the filter cake with a small amount of ice-cold hexane.

Part 4: Workflow Visualization

SolventWorkflow Start Crude Dibenzalacetone Derivative Analyze Assess Halogenation & Melting Point Start->Analyze Standard Standard DBA (MP ~110°C) Analyze->Standard Unsubstituted Bromo 4-Bromo DBA (MP ~211°C) Analyze->Bromo Brominated Ethanol Recrystallize in Hot Ethanol Standard->Ethanol EtOAc Dissolve in minimal Hot Ethyl Acetate Bromo->EtOAc Protic solvents fail Cool Controlled Cooling & Filtration Ethanol->Cool Hexane Titrate with Hexane (Anti-Solvent) EtOAc->Hexane Reaches saturation Hexane->Cool Pure High-Purity Crystals Cool->Pure

Decision tree for selecting the optimal recrystallization solvent system for DBA derivatives.

References

  • Cas 538-58-9, DIBENZYLIDENEACETONE Source: LookChem Database URL:1

  • Curcumin Analogues with Aldose Reductase Inhibitory Activity: Synthesis, Biological Evaluation, and Molecular Docking Source: MDPI (Molecules) URL:2

Sources

removing unreacted 4-bromobenzaldehyde from aldol products

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Eradicating Unreacted 4-Bromobenzaldehyde

Welcome to the Application Scientist Support Hub. When synthesizing


-hydroxy ketones or 

-unsaturated enones via the aldol reaction, researchers frequently encounter incomplete conversion of the electrophile, 4-bromobenzaldehyde[1]. Due to its similar polarity to many aldol products, standard silica gel chromatography often results in co-elution, stalling downstream drug development workflows. This guide provides field-proven, chemoselective strategies to seamlessly remove 4-bromobenzaldehyde from your reaction mixtures without compromising your product.
Diagnostic Workflow: Selecting Your Purification Strategy

Use the decision tree below to determine the optimal removal strategy based on your reaction scale and product stability.

PurificationWorkflow Start Crude Aldol Mixture (Contains 4-bromobenzaldehyde) Dec1 Is the aldol product highly acid/base sensitive? Start->Dec1 Resin Method B: Polymer-Bound Tosylhydrazine Scavenger Dec1->Resin Yes Dec2 What is the reaction scale? Dec1->Dec2 No Pure Pure Aldol Product Isolated Resin->Pure Bisulfite Method A: Sodium Bisulfite Liquid-Liquid Extraction Dec2->Bisulfite > 500 mg Girard Method C: Girard's Reagent T Derivatization Dec2->Girard < 500 mg Bisulfite->Pure Girard->Pure

Workflow for selecting the optimal 4-bromobenzaldehyde removal strategy.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does 4-bromobenzaldehyde co-elute with my aldol product during column chromatography? A: 4-bromobenzaldehyde and your aldol product (especially


-unsaturated enones) often share similar dipole moments and hydrogen-bonding capabilities, leading to nearly identical retention factors (

) on normal-phase silica gel. Physical separation is inefficient; therefore, we must exploit chemical reactivity differences.

Q: How does the Sodium Bisulfite method selectively target the aldehyde? A: The core principle is nucleophilic addition. The bisulfite ion (


) is a strong nucleophile that attacks the highly electrophilic, sterically unhindered carbonyl carbon of 4-bromobenzaldehyde. This reversible reaction forms a stable, ionic 

-hydroxy sulfonate salt (bisulfite adduct) that is highly soluble in water[2]. Your aldol product (a ketone or enone) is sterically hindered and electronically less reactive, meaning it remains in the organic layer while the aldehyde is washed away into the aqueous phase[3].

Q: When should I use a scavenger resin instead of an aqueous wash? A: If your aldol product is prone to retro-aldol cleavage or dehydration under aqueous basic/acidic conditions, you should avoid aggressive liquid-liquid extractions. Polymer-bound tosylhydrazine acts as a solid-phase scavenger. The hydrazine moiety covalently binds the aldehyde to form a hydrazone linked to a macroscopic polystyrene bead[4]. Because the resin is insoluble, you simply filter it out. The solvent polarity can influence the kinetics, but it remains a highly mild and chemoselective option[5].

Q: What is Girard's Reagent T, and why use it for small-scale reactions? A: Girard's Reagent T ((Carboxymethyl)trimethylammonium chloride hydrazide) contains a hydrazide group that reacts with aldehydes to form a hydrazone, and a pre-charged quaternary ammonium group that renders the resulting adduct extremely water-soluble[6][7]. It is ideal for small-scale or highly potent pharmaceutical intermediates where you cannot afford the material loss typically associated with multi-step liquid-liquid extractions.

Step-by-Step Experimental Protocols
Method A: Sodium Bisulfite Extraction (Highly Scalable)

Self-Validating System: The success of this protocol is visually confirmed by the disappearance of the distinct aldehyde UV-active spot on the TLC of the organic layer, coupled with a highly crystalline, pure aldol product upon solvent evaporation.

  • Dissolution: Dissolve the crude aldol mixture in a water-miscible solvent like methanol or dimethylformamide (DMF) (approx. 5-10 mL per gram of crude). Causality: A miscible solvent ensures a homogeneous interaction between the organic aldehyde and the aqueous bisulfite, preventing the reaction from being rate-limited by phase boundaries[3].

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 5-10 equivalents of saturated aqueous sodium bisulfite (

    
    ) solution.
    
  • Agitation: Shake vigorously for 2 to 5 minutes. Causality: Vigorous shaking maximizes the interfacial surface area, driving the nucleophilic addition of the bisulfite ion to the aldehyde to completion[2].

  • Phase Separation: Add a water-immiscible solvent (e.g., ethyl acetate or hexanes) and additional deionized water to force a clear phase separation[3].

  • Extraction: Separate the layers. The unreacted 4-bromobenzaldehyde is now trapped in the lower aqueous layer as a charged adduct.

  • Washing & Drying: Wash the upper organic layer 3 times with deionized water to remove residual DMF/methanol and bisulfite salts. Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the purified aldol product.
    
Method B: Polymer-Bound Tosylhydrazine Scavenger (Mild & Chromatography-Free)

Self-Validating System: The mass of the recovered resin will increase slightly corresponding to the scavenged aldehyde, and the filtrate will be completely free of the characteristic aldehyde proton peak (~9.9 ppm) via


-NMR.
  • Preparation: Dissolve the crude mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Resin Addition: Add 2.0 to 3.0 molar equivalents (relative to the estimated unreacted aldehyde) of polymer-bound tosylhydrazine resin (typically 1.0-2.0 mmol/g loading)[8].

  • Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 equivalents). Causality: Mild acid protonates the carbonyl oxygen of 4-bromobenzaldehyde, increasing its electrophilicity and accelerating hydrazone formation on the solid support[5].

  • Incubation: Shake or gently stir the suspension at room temperature for 4 to 12 hours. Critical Note: Do not use a magnetic stir bar at high speeds, as it will mechanically mill and destroy the polymer beads. Use an orbital shaker.

  • Filtration: Filter the mixture through a sintered glass fritted funnel. Wash the resin beads thoroughly with DCM to ensure all non-bound aldol product is eluted.

  • Concentration: Evaporate the filtrate to obtain the pure aldol product.

Quantitative Comparison of Purification Strategies
Purification MethodReagent CostScalabilityChemoselectivity (Aldehyde vs. Ketone)Average Time RequiredBest Used For
Sodium Bisulfite Wash Low ($)High (>100g)Excellent (Ketones rarely react)1 - 2 HoursLarge-scale, robust aldol products.
Scavenger Resin High (

$)
Low to Medium (<10g)Excellent (Steric bulk of resin prevents ketone binding)4 - 12 HoursAcid/base-sensitive products, automated synthesis.
Girard's Reagent T Medium (

)
Medium (<50g)Good (Can react with unhindered ketones over long periods)2 - 4 HoursSmall-scale, highly polar aldol products.
References

1.[2] BenchChem. "Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Benchchem.com. 2 2.[3] National Institutes of Health (PMC). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." NIH.gov. 3 3.[1] Chemistry LibreTexts. "23.3: Dehydration of Aldol Products - Synthesis of Enones." Libretexts.org. 1 4.[6] LookChem. "Cas 123-46-6,Girard's Reagent T." Lookchem.com. 6 5.[7] National Institutes of Health (PMC). "Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA." NIH.gov. 7 6.[4] PubMed. "New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes." NIH.gov.4 7.[5] PubMed. "Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin." NIH.gov. 5 8.[8] Sigma-Aldrich. "p-Toluenesulfonyl hydrazide, polymer-bound 100-200 mesh." Sigmaaldrich.com. 8

Sources

Technical Support Center: Bischalcone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Claisen-Schmidt Condensation

Welcome to the Reaction Optimization Hub

Status: Operational | Expert: Senior Application Scientist Scope: Thermodynamic and Kinetic Control of Bis-Benzylidene Cycloalkanone (Bischalcone) Formation.

You are likely here because your bischalcone synthesis—condensing a cyclic ketone with two equivalents of an aromatic aldehyde—is failing to reach high yields. You may be isolating mono-substituted intermediates, dealing with "tarry" polymerization products, or seeing starting material persist despite long reaction times.

This guide moves beyond basic recipes. We treat temperature not just as a setting, but as a molecular filter that determines whether you isolate the kinetic intermediate (mono-chalcone) or the thermodynamic target (bis-chalcone).

Module 1: The Thermodynamics of Bis-Condensation

The "Double-Hill" Energy Landscape

Bischalcone formation via the Claisen-Schmidt mechanism is a stepwise process. You are not crossing one energy barrier; you are crossing two.

  • Step A (First Condensation): Formation of the mono-benzylidene product. This usually proceeds readily at Room Temperature (20–25°C) because the ketone enolate is sterically unhindered.

  • Step B (Second Condensation): This is the bottleneck. The mono-chalcone is now a conjugated system. The remaining

    
    -protons are less accessible (steric hindrance) and the electronic environment has changed.
    

The Temperature Trap:

  • Too Low (<20°C): The system lacks the activation energy (

    
    ) to overcome the barrier for the second condensation. Result:  Mixture of Mono-product and Starting Material.
    
  • Too High (>80°C/Reflux): While this overcomes the

    
     for the second step, it activates competing pathways: Cannizzaro disproportionation  (destroying your aldehyde) and Michael Addition  (polymerization of the product).
    
Visualizing the Pathway

The following diagram maps the critical temperature checkpoints in the reaction mechanism.

BischalconeMechanism Reactants Ketone + 2 Aldehydes (Base Catalyst) Enolate1 Enolate Formation (Fast) Reactants->Enolate1 Base Mono Mono-Chalcone (Intermediate) Enolate1->Mono RT (25°C) - H2O Enolate2 2nd Enolate Formation (Slow/Steric Hindrance) Mono->Enolate2 Requires Energy (>40°C often needed) Bis Bis-Chalcone (Target Product) Mono->Bis Optimal T (40-60°C) Enolate2->Bis Condensation Side1 Retro-Aldol (Reversibility) Bis->Side1 High T (>80°C) Thermodynamic Shift Side2 Michael Addition (Oligomers/Tar) Bis->Side2 High T + High Base

Figure 1: Reaction pathway showing the energy barrier difference between mono- and bis-condensation and high-temperature risks.

Module 2: Troubleshooting Workflow

Use this logic flow to diagnose your yield issues based on the physical state of your crude product.

Symptom: Sticky/Tarry Red or Brown Solid
  • Diagnosis: Thermal Overshoot & Polymerization.

  • Root Cause: You likely ran the reaction at reflux (>78°C in ethanol) with a high concentration of base. The bischalcone product is an

    
    -unsaturated ketone, which is a potent Michael Acceptor . At high temperatures, unreacted enolates attack the product, forming oligomers (red oil/tar) [1].
    
  • Fix: Reduce temperature to 40–50°C and reduce base concentration by 20%.

Symptom: High Yield of Mono-Chalcone
  • Diagnosis: Kinetic Trap.

  • Root Cause: The reaction temperature was sufficient for the first addition but insufficient to drive the second condensation. This is common with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) which are less electrophilic.

  • Fix: Increase temperature to 60°C or switch to Microwave irradiation to punch through the second activation barrier [2].

Symptom: Low Overall Conversion (Starting Materials Recovered)
  • Diagnosis: Thermodynamic Reversibility (Retro-Aldol).

  • Root Cause: The Aldol addition is reversible.[1] If the dehydration step (water loss) is not driven to completion, high heat can shift the equilibrium back to the starting materials (Retro-Aldol) [3].[2]

  • Fix: Ensure water is being sequestered or use a solvent system that precipitates the product (driving equilibrium forward via Le Chatelier’s principle).

TroubleshootingFlow Start Analyze Crude Product Sticky Sticky/Red Tar Start->Sticky Mono Mono-Product Isolated Start->Mono StartMat Starting Material Left Start->StartMat Action1 Decrease Temp to 40°C Reduce Base Conc. Sticky->Action1 Cause: Michael Addition Action2 Increase Temp to 60°C OR Use Microwave Mono->Action2 Cause: Kinetic Trap Action3 Check Solubility Switch to Ethanol/Water mix StartMat->Action3 Cause: Retro-Aldol

Figure 2: Decision tree for troubleshooting reaction failures based on crude product analysis.

Module 3: Optimization Protocol (Self-Validating)

Do not immediately reflux. Use this Gradient Temperature Protocol to determine the exact requirement for your specific aldehyde.

Reagents: Cyclohexanone (1 eq), Aromatic Aldehyde (2.2 eq), NaOH (10% aq), Ethanol (95%).

Step-by-Step Gradient Method
  • Phase 1: Ambient Initiation (The Baseline)

    • Mix ketone and aldehyde in Ethanol.[3]

    • Add NaOH dropwise at 0°C (ice bath) to prevent immediate exotherm side-reactions.

    • Allow to warm to Room Temperature (25°C) and stir for 2 hours.

    • Checkpoint: Spot TLC.[4][5] If a single new spot appears (Bis) and reactants are gone, STOP . You are done.

  • Phase 2: Thermal Ramp (The Push)

    • If TLC shows Mono-product (intermediate Rf) or unreacted aldehyde:

    • Raise temperature to 50°C . Stir for 1 hour.

    • Why? This provides energy for the second condensation without triggering the Cannizzaro reaction [4].

  • Phase 3: High-Energy Pulse (Only if needed)

    • If conversion is still incomplete (common for electron-donating groups like -OMe, -NMe2):

    • Option A: Reflux at 78°C for max 30 mins.

    • Option B (Preferred): Microwave irradiation at 85°C for 2–5 minutes. MW heating is often superior for bischalcones as it minimizes the time available for side-reactions [2].

Data: Temperature vs. Yield Trends

Based on aggregate data for 4-chlorobenzaldehyde condensation [1, 5].

Temperature ConditionReaction TimeYield (Bis-Chalcone)Purity Profile
25°C (RT) 12–24 Hours65–75%High (Clean crystals)
50–60°C 2–4 Hours85–92% High (Optimal)
78°C (Reflux) 1–2 Hours70–80%Moderate (Requires recrystallization)
Microwave (85°C) 2–5 Minutes90–95%High (Fast kinetics beat side-rxns)

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation if I don't have a dedicated synth-wave reactor? A: While dedicated reactors give precise temp control, domestic microwaves can work if you use a solvent-free method or a silica-supported catalyst. However, for solution-phase synthesis, the lack of stirring and temp control in domestic ovens creates "hot spots" that lead to charring. Recommendation: Stick to the 50°C oil bath method if you lack precision MW equipment [2].

Q: Why does my product melting point appear lower than the literature value? A: This is the classic signature of a Mono/Bis mixture . The mono-chalcone acts as an impurity, depressing the melting point of the bis-chalcone.

  • Test: Run a TLC. If you see two spots close together, your reaction temperature was too low to drive the second substitution to completion. Recrystallize from hot ethanol/chloroform.

Q: Is solvent-free grinding better than heating in ethanol? A: Often, yes. Solvent-free grinding (mechanochemistry) generates localized microscopic heat (friction) that drives the reaction efficiently without the bulk thermal load that causes polymerization. It is considered a "Green Chemistry" alternative that frequently yields >90% without external heating [5].

References

  • BenchChem. (2025).[2][4][5] The Effect of Temperature on Chalcone Synthesis: A Technical Support Center. Retrieved from

  • Global Research Online. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods. Retrieved from

  • LibreTexts Chemistry. (2021). The Aldol Reaction and Condensation Mechanisms.[1][2][6] Retrieved from

  • ResearchGate. (2024). Effect of temperature on the yield of chalcone in model reaction.[3][7] Retrieved from [8][9][10]

  • MDPI. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies. Retrieved from

Sources

preventing polymerization during synthesis of conjugated dienones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization During Synthesis & Isolation

Introduction: The Reactivity Paradox

Welcome to the technical support interface for conjugated dienone synthesis. You are likely here because your reaction mixture transformed into an intractable gel, or your isolated product degraded into a gummy residue overnight.

The Core Issue: Conjugated dienones (e.g., divinyl ketones, Nazarov precursors) are "double-edged" electrophiles. Their extended


-system lowers the LUMO energy, making them exceptional Michael acceptors. However, this same electronic feature renders them hyper-sensitive to:
  • Anionic Polymerization: Triggered by trace bases (unquenched enolates).

  • Radical Polymerization: Triggered by heat, light, or concentration (intermolecular coupling).

  • Diels-Alder Dimerization: Thermal [4+2] cycloaddition where the molecule acts as both diene and dienophile.

This guide provides a self-validating protocol to navigate these instability windows.

Module 1: Reaction Phase Troubleshooting

The "Dilution & Temperature" Rule

Problem: Reaction mixture solidifies or darkens rapidly before completion. Diagnosis: Runaway exothermic polymerization.[1]

Field-Proven Protocol: Most dienone syntheses (e.g., Aldol condensation, Horner-Wadsworth-Emmons) generate the product in the presence of base.[1] The moment the dienone is formed, it competes with the starting material for the nucleophile.

  • Concentration Limit: Never exceed 0.1 M concentration for the electrophile during the addition phase. High local concentration favors intermolecular polymerization over the desired intramolecular or bimolecular reaction.

  • Temperature Ceiling: Maintain reaction temperature

    
     during base addition. Only warm to room temperature if kinetic monitoring (TLC/NMR) confirms intermediate stagnation.
    
  • The "Sacrificial" Scavenger: If your reaction involves radical intermediates (e.g., oxidative coupling), add 10-20 mol% of a bulky radical trap that won't interfere with the main pathway, though this is rare in standard Aldol types.

Visualizing the Threat Landscape

The following diagram maps the competitive pathways active in your flask.

DienonePathways Start Reaction Mixture (Aldehyde + Ketone) Inter Intermediate (Aldol Adduct) Start->Inter Base/Catalyst Product Conjugated Dienone (Target) Inter->Product Dehydration (-H2O) Anionic Anionic Polymer (Gel/Tar) Product->Anionic 1. Unquenched Base (Michael Addition) Radical Radical Polymer (Solid Mass) Product->Radical 2. O2 / Light / Peroxides Dimer Diels-Alder Dimer (Viscous Oil) Product->Dimer 3. Heat (>40°C)

Figure 1: Competitive pathways. Note that the product itself is the initiator for all three failure modes.

Module 2: The "Kill Switch" Work-up Protocol

CRITICAL WARNING: 90% of polymerization events occur after the reaction, specifically during rotary evaporation. As solvent is removed, concentration spikes, and intermolecular collisions increase exponentially.[1]

Step 1: The Acidic Quench (Anionic Stop)

You must neutralize the base before any concentration.

  • Protocol: Pour the reaction mixture into a vigorously stirred, pre-cooled (

    
    ) solution of saturated 
    
    
    
    or 1M
    
    
    (depending on substrate stability).
  • Verification: Check the aqueous layer pH. It must be neutral or slightly acidic (pH 5-7).[1] If basic, polymerization will occur in the rotavap.

Step 2: The Radical Firewall (Radical Stop)

Solvents (especially ethers like THF or Diethyl Ether) often contain trace peroxides that initiate radical chains upon concentration.

  • Action: Add a radical inhibitor directly to the organic phase before drying and evaporation.

Inhibitor Selection Guide
InhibitorStructureUsage ScenarioActivation RequirementRemoval
BHT (Butylated hydroxytoluene)Sterically hindered phenolGeneral Purpose. Best for rotary evaporation and storage.[1]None (works in inert atm).Chromatography (elutes with solvent front).
Hydroquinone (HQ)DiphenolDistillation. High-temperature stability.[1]Requires Oxygen. (Do not use under strict Argon during distillation).Base wash (soluble in aq.[2] NaOH).[3]
Phenothiazine HeterocycleStrictly Anaerobic. Use if your compound is O2 sensitive.[1]None.Chromatography.
p-Methoxyphenol (MEHQ)Phenol etherMilder Alternative. Less colored than HQ.[1]Requires dissolved Oxygen.[1]Base wash.[1][2]

Module 3: Purification & Storage

Distillation vs. Chromatography

User Question: "Can I distill my dienone?" Technical Answer: Only if absolutely necessary.[1] Distillation provides the heat (activation energy) required for Diels-Alder dimerization.

  • If you must distill: Add 500-1000 ppm of Hydroquinone to the pot.[1] Use high vacuum (<1 mbar) to keep the bath temperature below 60°C. Bleed a tiny amount of air (not pure N2) into the capillary if using HQ, as it needs O2 to form the active quinone radical trap.

The "Safe-Path" Purification Workflow

Follow this logic flow to maximize recovery.

PurificationFlow Crude Crude Organic Phase (Post-Quench) Inhibitor Add BHT (200 ppm) Crude->Inhibitor Conc Concentration (Bath < 30°C) Inhibitor->Conc Decision Purification Method? Conc->Decision ColChrom Flash Chromatography (SiO2) Decision->ColChrom Default Distill Vacuum Distillation Decision->Distill Volatile/Stable only ColOpt Add 0.1% BHT to Eluent Use Neutralized Silica ColChrom->ColOpt DistillOpt Add Hydroquinone to Pot Bleed Air (Trace) Distill->DistillOpt Store Storage: -20°C, Dark, Argon ColOpt->Store DistillOpt->Store

Figure 2: The "Safe-Path" workflow emphasizes early inhibitor addition and low-thermal stress.[1]

Frequently Asked Questions (FAQs)

Q: My product turned into a yellow gum in the freezer. What happened? A: This is likely autoxidation leading to oligomerization. Even at -20°C, conjugated systems can react with trapped oxygen.[1]

  • Fix: Store under an Argon atmosphere.[1] For highly unstable dienones (e.g., divinyl ketones), store as a dilute solution in benzene or toluene (frozen matrix) rather than neat oil.

Q: Can I use silica gel for chromatography? A: Standard silica is slightly acidic (pH 6-6.5).[1] For acid-sensitive dienones (Nazarov precursors), this acidity can catalyze cyclization or polymerization on the column.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize it, or use neutral Alumina.

Q: How do I remove the BHT inhibitor later? A: Usually, you don't need to. BHT is present in ppm quantities and is pharmacologically benign for most early-stage assays.[1] If strict purity is required for elemental analysis, a quick pass through a short plug of silica (using non-polar eluent) will separate the non-polar BHT from your more polar dienone.

Q: I'm synthesizing a Nazarov precursor (divinyl ketone). It polymerizes instantly upon solvent removal. A: Divinyl ketones are notoriously unstable.

  • Strategy: Do not isolate neat.[1] Perform the subsequent Nazarov cyclization in situ or take the crude material (stabilized with BHT) directly to the next step. If you must isolate, keep it in solution.[1]

References

  • Nazarov Cyclization & Precursor Stability

    • Source: Organic Reactions.[1][2][3][4][5][6][7] "The Nazarov Cyclization."[5][8][7][9][10]

    • Relevance: details the acid-catalyzed sensitivity of divinyl ketones and the historical context of their polymeriz
    • URL:[Link]

  • Inhibitor Mechanisms (BHT/Hydroquinone)

    • Source: BenchChem.[1][3][4] "Preventing polymerization of α,β-unsaturated ketones during synthesis."

    • Relevance: Provides specific ppm concentrations for inhibitors and distinguishes between aerobic (HQ) and anaerobic (BHT) inhibition requirements.
  • Michael Acceptor Reactivity & Workup

    • Source: Chemistry Steps.[2][3][4][6][11][12] "Michael Addition Reaction Mechanism."[13][12]

    • Relevance: Explains the fundamental electrophilicity that drives the anionic polymerization pathway, reinforcing the need for pH control.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Melting Points in Synthesized Dibenzalacetone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of dibenzalacetone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthesis, with a specific focus on addressing unexpectedly low melting points. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your synthesized compounds.

Understanding the Synthesis: The Claisen-Schmidt Condensation

The synthesis of dibenzalacetone and its derivatives is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation.[1][2] In this reaction, an aldehyde (in this case, benzaldehyde or a derivative) reacts with a ketone (acetone) in the presence of a base, typically sodium hydroxide, to form a β-hydroxy ketone, which then readily dehydrates to yield the more stable, conjugated α,β-unsaturated ketone.[3] The reaction proceeds in two stages: the formation of benzalacetone, followed by a second condensation with another molecule of benzaldehyde to yield dibenzalacetone.[1]

Troubleshooting Guide: Low Melting Points

A depressed and broad melting point range is a primary indicator of an impure compound.[4] Pure crystalline solids have a sharp, well-defined melting point, and any deviation from the expected literature value suggests the presence of contaminants. The presence of impurities disrupts the regular crystalline lattice of the solid, weakening the intermolecular forces and consequently lowering the energy required to melt the solid.[5][6]

Here, we address the most common causes of low melting points in the synthesis of dibenzalacetone derivatives and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My synthesized dibenzalacetone has a low and broad melting point. What are the likely impurities?

A low and broad melting point is a classic sign of impurities in your product. In the context of the Claisen-Schmidt synthesis of dibenzalacetone, several impurities could be present:

  • Unreacted Starting Materials: Residual benzaldehyde or acetone can remain in the final product if the reaction does not go to completion.[7]

  • Intermediate Product (Benzalacetone): The reaction proceeds through the formation of benzalacetone (the mono-substituted product). If the reaction conditions are not optimal or the reaction time is insufficient, a significant amount of this intermediate may contaminate your final dibenzalacetone product.[1][2]

  • Side-Reaction Products: Acetone can undergo self-condensation in the presence of a base, although this is less favorable than the reaction with the more electrophilic benzaldehyde.[1][8]

  • Residual Catalyst and Salts: Inadequate washing of the crude product can leave behind sodium hydroxide or sodium carbonate (formed from the reaction of NaOH with atmospheric CO2), which are significant impurities.[9]

  • Solvent Residues: Incomplete drying of the recrystallized product will result in the presence of the recrystallization solvent (e.g., ethanol or ethyl acetate), which will depress the melting point.

  • Isomeric Impurities: Dibenzalacetone can exist as three geometric isomers: trans,trans, cis,trans, and cis,cis. The trans,trans isomer is the most stable and typically the desired product, with a melting point of 110-112 °C.[10][11][12] The other isomers have lower melting points and can be present as impurities.[10][12]

Q2: How can I minimize the formation of the benzalacetone intermediate?

The formation of the mono-substituted intermediate, benzalacetone, is a common issue. To drive the reaction towards the desired di-substituted product, consider the following:

  • Stoichiometry: Ensure the correct stoichiometry is used. The reaction requires two equivalents of benzaldehyde for every one equivalent of acetone.[2][13] Using an excess of benzaldehyde can help drive the reaction to completion.[1]

  • Reaction Time: Allow for a sufficient reaction time. The second condensation step may be slower than the first. A common procedure suggests stirring for at least 30 minutes after the addition of all reactants.[1]

  • Order of Addition: Adding the acetone to the mixture of benzaldehyde and the basic solution can help ensure that the initially formed enolate of acetone reacts with the readily available benzaldehyde rather than another molecule of acetone.[1]

Q3: My product is oily and difficult to crystallize. What could be the cause and how do I fix it?

An oily product that is resistant to crystallization often indicates a mixture of products and impurities.

  • Cause: A high concentration of the benzalacetone intermediate or other side products can lead to the formation of an oil. A sticky product can also result from an excess of benzaldehyde or side reactions favored by lower concentrations of the base catalyst.[9][14]

  • Troubleshooting Workflow:

    G start Oily Product Obtained check_washing Thoroughly wash with cold water? start->check_washing wash_procedure Wash with copious amounts of cold water to remove NaOH and other water-soluble impurities. check_washing->wash_procedure No trituration Attempt trituration with a small amount of cold ethanol or petroleum ether. check_washing->trituration Yes yes_wash Yes no_wash No wash_procedure->trituration recrystallize Proceed to Recrystallization trituration->recrystallize characterize Characterize purified solid (Melting Point, TLC, NMR) recrystallize->characterize

    Troubleshooting Oily Product

Purification Protocol: Recrystallization of Dibenzalacetone Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds.[15][16] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[16]

Step-by-Step Recrystallization Procedure:
  • Solvent Selection: The ideal solvent should dissolve the dibenzalacetone derivative at high temperatures but not at room temperature.[15] Ethanol and ethyl acetate are commonly used and effective solvents for the recrystallization of dibenzalacetone.[8][9][14]

  • Dissolution: Place the crude, dry dibenzalacetone derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently on a hot plate (a water bath is recommended to avoid overheating, as dibenzalacetone can melt before dissolving).[1][17] Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored by impurities, and the pure compound is known to be a pale yellow solid, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.[16] Caution: Never add charcoal to a boiling solution, as it can cause bumping.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration to remove it. This is done by preheating a funnel and a receiving flask and using fluted filter paper to speed up the filtration process.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the impurities to remain in the solution.[15] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum in the Büchner funnel for a period, or by transferring them to a watch glass to air dry.[16]

Recrystallization Troubleshooting Diagram:

G start Crude Dibenzalacetone dissolve Dissolve in MINIMAL hot solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with COLD Solvent filter->wash dry Dry Crystals wash->dry end Pure Dibenzalacetone dry->end

Recrystallization Workflow
Q4: How do I confirm the purity of my recrystallized dibenzalacetone derivative?

After purification, it is essential to assess the purity of your compound.

  • Melting Point Analysis: A sharp melting point that is close to the literature value is a strong indicator of purity.[18] For trans,trans-dibenzalacetone, the expected melting point is in the range of 110-112 °C.[10][11][19]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: For unambiguous structure confirmation and purity assessment, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[20][21][22]

Data Summary: Melting Points of Dibenzalacetone Isomers

IsomerMelting Point (°C)
trans,trans-dibenzalacetone110-112[10][11][19]
cis,trans-dibenzalacetone60[10]
cis,cis-dibenzalacetone<20[12]

References

  • Experiment 23 – The Aldol Condensation. (n.d.).
  • Effect of impurities on melting point. (2016, October 31). Chemistry Stack Exchange. [Link]

  • Melting Point Theory. (2022, April 7). Chemistry LibreTexts. [Link]

  • Does adding impurities to a metal lower the melting point? (2020, January 19). Quora. [Link]

  • Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. (2008, July 11). ResearchGate. [Link]

  • Dibenzalacetone by Aldol Condensation. (n.d.).
  • Dibenzalacetone. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Dibenzalacetone by Aldol Condensation. (2011, November 16). One Part of Chemistry. [Link]

  • Effect of impurities on melting and boiling points. (2021, May 2). Chemistry Stack Exchange. [Link]

  • Which side products are formed in the aldol condensation class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4).
  • Recrystallisation of dibenzylideneacetone. (2019, March 2). Chemistry Stack Exchange. [Link]

  • Synthesis and analysis of derivatives of dibenzalacetone aldol products. (n.d.).
  • Synthesis of Dibenzalacetone via Aldol Condensation. (n.d.). Scribd. [Link]

  • Aldol Synthesis of Dibenzalacetone Report. (2024, April 28). Aithor. [Link]

  • Preparation of Dibenzal Acetone: Step-by-Step Guide. (n.d.). Vedantu. [Link]

  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester Chemistry. [Link]

  • Dibenzylideneacetone. (n.d.). Wikipedia. [Link]

  • Synthesis and analysis of derivatives of dibenzalacetone aldol products. (2021, August 22). Morressier. [Link]

  • Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives. (n.d.). ResearchGate. [Link]

  • What is the experimentally determined melting point of dibenzalacetone? (n.d.). Proprep. [Link]

  • Melting Point Analysis of Recrystallized Dibenzalacetone. (n.d.). IU East Experimental Chemistry Laboratory Manual - Pressbooks. [Link]

  • Aldol Condensation: Preparation of Dibenzalacetone (1,5-Diphenyl-1,4-pentadien-3-one). (2009, September 6).
  • Dibenzylideneacetone. (n.d.). chemeurope.com. [Link]

  • Stability of Dibenzalacetone Isomers. (n.d.).
  • Synthesis of Dibenzalacetone using Sonochemistry and Its Antibacterial Activity Against Escherichia coli. (2023, December 5). ResearchGate. [Link]

  • Why are the melting points and boiling points of organic compounds low? (2018, March 9). Quora. [Link]

  • Lab Exercise #5 Synthesis of Dibenzalacetone. (n.d.). University of the Cumberlands - Edubirdie. [Link]

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. (2021, October 2). ACS Publications. [Link]

  • Odd Orange Impurity in Dibenzalacetone synthesis. (2024, April 25). Reddit. [Link]

  • Dibenzalacetone Synthesis via Aldol Condensation. (n.d.). Scribd. [Link]

  • Why do molecular compounds have low melting and boiling points? (n.d.). TutorChase. [Link]

  • Melting point determination. (n.d.).
  • Properties and Trends of Organic Compounds. (2025, June 15). Student Academic Success. [Link]

  • Low Melting Point Compounds. (2024, August 30). Parsons Group - School of Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for Electron-Deficient Bischalcones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing electron-deficient bischalcones via the Claisen-Schmidt condensation presents unique mechanistic challenges. The presence of strong electron-withdrawing groups (EWGs)—such as -NO₂, -CF₃, or halogens—on either the dialdehyde (e.g., terephthalaldehyde) or the acetophenone drastically alters the electronic landscape of the reaction.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to overcome low yields, side reactions, and extended reaction times.

Diagnostic Catalyst Selection Workflow

Choosing the right catalyst is the most critical step in preventing substrate degradation. Use the decision matrix below to match your substrate's electronic profile with the optimal catalytic system.

CatalystSelection A Target: Electron-Deficient Bischalcone B Substrate Stability Check A->B C Highly Base-Sensitive (e.g., -NO2, -CF3 on aldehyde) B->C Yes D Moderately Stable B->D No E Superacid Catalysis (e.g., CF3SO3H) C->E Extreme deficiency F Solid Acid Catalysis (e.g., HAlMSN) C->F Need recyclability G Ultrasound + Solid Base (e.g., Cs-Norit / NaOH) D->G Aqueous/Fast H Microwave + Al2O3 D->H Solvent-free

Figure 1: Catalyst selection matrix based on substrate electronic properties.

Troubleshooting FAQs: Causality & Solutions

Q: Why do my highly electron-deficient substrates yield black tar or multiple unidentifiable spots on TLC when using standard aqueous NaOH or KOH? A: Causality: Strong Brønsted bases like NaOH trigger competing side reactions in electron-deficient aromatic systems. Aldehydes bearing strong EWGs are highly susceptible to the1 (disproportionation into corresponding alcohols and carboxylic acids) rather than the desired aldol condensation[1]. Furthermore, once the electron-deficient bischalcone forms, its highly electrophilic β-carbon becomes a prime target for unwanted Michael additions by unreacted enolates, leading to oligomerization and tar formation. Solution: Abandon strong bases. Switch to a superacid catalyst like2[2] or a recyclable solid acid like3[3]. These catalysts activate the carbonyl carbon via protonation without generating destructive hydroxide nucleophiles.

Q: I am synthesizing a bischalcone using terephthalaldehyde and a fluorinated acetophenone, but the reaction takes >48 hours with poor conversion. How can I accelerate this? A: Causality: EWGs on the acetophenone drastically reduce the nucleophilicity of the generated enolate. This increases the activation energy barrier for the nucleophilic attack on the dialdehyde, stalling the reaction[1]. Solution: Implement sonochemistry (ultrasound-assisted synthesis). Acoustic cavitation generates localized microscopic hot spots (extreme temperature and pressure) that 4 of electron-deficient enolates. Coupling ultrasound with a base can reduce reaction times from days to under 30 minutes while preventing thermal degradation[4].

Q: Can I use Lewis acids instead of Brønsted acids to avoid base-sensitivity issues? A: Causality: Yes, but standard Lewis acids (like BF₃·OEt₂) may not be strong enough for highly deactivated systems. For extreme electron deficiency, research demonstrates that Brønsted superacids like CF₃SO₃H generate2 that force the condensation of deactivated cinnamic acid derivatives and chalcones to completion[2].

TroubleshootingWorkflow Issue Issue: Low Yield / Tar Formation Cause1 Cannizzaro Reaction (Base-induced) Issue->Cause1 Cause2 Michael Addition (Over-reaction) Issue->Cause2 Cause3 Poor Nucleophilicity (EWG on ketone) Issue->Cause3 Sol1 Switch to Acid Catalyst (Triflic Acid / HAlMSN) Cause1->Sol1 Sol2 Lower Temp & Dilute Cause2->Sol2 Sol3 Apply Ultrasound Cavitation Cause3->Sol3

Figure 2: Troubleshooting logic for common side reactions in bischalcone synthesis.

Comparative Catalyst Performance Data

The following table summarizes the quantitative performance of various catalytic systems when applied to electron-deficient substrates.

Catalyst SystemReaction ModalitySubstrate SuitabilityTypical YieldReaction TimeKey Advantage
Aqueous NaOH (40%) Conventional BaseElectron-rich to neutral40-60%24-48 hLow cost, standard baseline[1]
CF₃SO₃H (Triflic Acid) SuperacidHighly electron-deficient75-90%2-6 hCompletely suppresses Cannizzaro[2]
HAlMSN Heterogeneous AcidBroad scope (Mild EWGs)85-97%4-8 hHigh recyclability, easy workup[3]
Cs-Norit + Ultrasound Sonochemical BaseModerately deficient80-95%15-30 minExtremely fast mass transfer[4]

Validated Experimental Protocols

To ensure experimental integrity, follow these step-by-step methodologies. Each protocol includes built-in verification steps to validate the reaction's progress.

Protocol A: Superacid-Catalyzed Synthesis (For Highly Base-Sensitive Substrates)

Designed to prevent disproportionation in substrates with -NO₂ or -CF₃ groups[2].

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the electron-deficient dialdehyde (1.0 equiv, e.g., terephthalaldehyde) and the substituted acetophenone (2.2 equiv) in anhydrous dichloromethane (DCM) (10 mL).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Trifluoromethanesulfonic acid (CF₃SO₃H) (0.5 equiv) dropwise via a glass syringe. Caution: CF₃SO₃H is a highly corrosive superacid; handle only in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-6 hours.

  • Validation Step: Monitor the reaction strictly via TLC (Hexane:EtOAc 3:1). The complete disappearance of the dialdehyde spot confirms the formation of the dicationic intermediate and successful condensation. Do not proceed to workup until this is verified.

  • Quenching & Workup: Once complete, quench the reaction by slowly pouring it into cold saturated aqueous NaHCO₃ (20 mL) to neutralize the superacid. Extract the aqueous layer with DCM (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude bischalcone via recrystallization from hot ethanol.

Protocol B: Ultrasound-Assisted Green Synthesis (For Sluggish Enolates)

Utilizes acoustic cavitation to overcome high activation energies without prolonged heating[1][4].

  • Preparation: In a 50 mL glass beaker, dissolve the dialdehyde (1.0 equiv) and the electron-deficient acetophenone (2.2 equiv) in absolute ethanol (20 mL).

  • Catalyst Addition: Add 5 mL of a 20% aqueous NaOH solution dropwise (Alternatively, use 10 mol% of Cs-Norit solid catalyst for a greener approach).

  • Sonication: Suspend the beaker in an ultrasonic bath (frequency ~40 kHz). Maintain the bath temperature at ambient (25 °C) by adding ice if the water warms up due to cavitation.

  • Reaction: Sonicate the mixture for 15–30 minutes.

  • Validation Step: Observe the physical state of the reaction. A heavy precipitate should form rapidly as the synthesized bischalcone is highly insoluble in the ethanol/water mixture. The presence of this precipitate is a self-validating indicator of product formation.

  • Workup: Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with ice-cold distilled water until the filtrate is pH neutral (verify with pH paper), followed by a wash with cold ethanol to remove unreacted ketones.

  • Drying: Dry the purified bischalcone in a vacuum oven at 50 °C overnight.

References

  • Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds Source: ResearchGate URL:4

  • Catalyzed Claisen–Schmidt reaction by protonated aluminate mesoporous silica nanomaterial focused on the (E)-chalcone synthesis as a biologically active compound Source: RSC Publishing URL:3

  • Superacid-Catalyzed Reactions of Cinnamic Acids and the Role of Superelectrophiles Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines Source: MDPI URL:1

Sources

Technical Support Center: Purification of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one.

The synthesis of this highly conjugated bischalcone analog is typically achieved via a base-catalyzed Claisen-Schmidt condensation between 1[1]. While the reaction is robust, achieving high analytical purity requires overcoming specific chromatographic challenges, including the co-elution of intermediate mono-adducts and photo-induced isomerization.

ClaisenSchmidt Acetone Acetone Mono Mono-adduct (Impurity) Acetone->Mono Base, -H2O + 1 eq Aldehyde Aldehyde 4-Bromobenzaldehyde (Excess) Aldehyde->Mono Bis (1E,4E)-Bis-adduct (Target) Aldehyde->Bis Mono->Bis Base, -H2O + 1 eq Aldehyde

Caption: Claisen-Schmidt condensation pathway showing mono- and bis-adduct formation.

Troubleshooting Guides & FAQs

Q1: Why does my purified product show multiple spots on TLC after a few days, even when stored in the fridge? A1: This is a classic case of photo-induced


 isomerization. The extended cross-conjugated 

-system of the bischalcone skeleton is highly susceptible to UV and ambient visible light. Light exposure catalyzes the conversion of the thermodynamically stable

isomer into the

or

configurations.
  • Causality & Corrective Action: To prevent this, wrap your chromatography column, collection test tubes, and rotary evaporator flasks in aluminum foil. Store the final purified solid in amber glass vials under an inert atmosphere (Argon/N2).

Q2: I am experiencing severe streaking on the silica column, and the product elutes over too many fractions. How do I fix this? A2: Streaking of highly conjugated dienones on standard silica gel occurs for two reasons. First, the slightly acidic nature of untreated silica (pH ~4.5-5.5) promotes strong hydrogen bonding with the central carbonyl oxygen. Second, the rigid, planar structure and heavy bromine atoms significantly decrease the compound's solubility in non-polar mobile phases (like hexanes), causing it to crash out on the column.

  • Causality & Corrective Action: Transition from wet-loading to dry-loading. Adsorbing the crude mixture onto silica or Celite ensures a narrow loading band and bypasses initial solubility limits, preventing continuous dissolution-precipitation cycles during elution.

Q3: The mono-condensation byproduct (4-bromobenzylideneacetone) is co-eluting with my target bis-adduct. What is the optimal solvent system? A3: The mono-adduct is less polar than the bis-adduct but structurally similar, leading to compressed


 values. An isocratic elution often fails to resolve them.
  • Causality & Corrective Action: Utilize a shallow step-gradient. Start with a low-polarity system like Hexane:EtOAc (95:5) to elute the unreacted 4-bromobenzaldehyde and the mono-adduct. Once these impurities elute, increase the polarity to2[2] or 3[3] to elute the target bis-adduct.

Chromatographic Data & Elution Parameters

To ensure self-validation during your run, cross-reference your TLC plates (visualized under UV 254 nm) with the quantitative data below.

Compound

Value (Hexane:EtOAc 80:20)
Visual Appearance (UV 254 nm)Elution Order
4-Bromobenzaldehyde~0.75Dark purple spot1
Mono-adduct (Impurity)~0.60Dark purple spot2
(1E,4E)-Bis-adduct (Target) ~0.40 Intense dark spot / Yellow band 3

Standardized Purification Protocol

ChromatographyWorkflow A Crude Reaction Mixture B Dry Loading onto Silica (Removes solubility bias) A->B C Foil-Wrapped Silica Column (Prevents E/Z isomerization) B->C D Gradient Elution (Hexane:EtOAc 95:5 → 80:20) C->D E Fraction Collection & TLC (UV 254 nm) D->E F Pure (1E,4E)-Bis-adduct E->F

Caption: Optimized chromatographic workflow for isolating bis(4-bromobenzylidene)acetone.

Step-by-Step Methodology

Phase 1: Preparation and Dry Loading

  • Dissolve the crude yellow solid in a minimum volume of dichloromethane (DCM).

  • Add silica gel (230-400 mesh) to the solution at a ratio of 3:1 (Silica mass : Crude mass).

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing yellow powder is obtained.

    • Self-Validation Check: The powder must be completely free-flowing. Clumps indicate residual DCM, which will ruin band resolution and cause immediate streaking upon loading.

Phase 2: Column Packing 4. Slurry-pack a glass chromatography column with silica gel using Hexane:EtOAc (95:5). 5. Wrap the entire length of the glass column in aluminum foil to exclude ambient light.

Phase 3: Sample Loading and Elution 6. Carefully pour the dry-loaded silica powder evenly onto the top of the packed silica bed. Add a 1 cm protective layer of clean sea sand to prevent disturbing the bed during solvent addition. 7. Elute with 2 to 3 column volumes (CV) of Hexane:EtOAc (95:5). Collect in large fractions. This flushes out the unreacted 4-bromobenzaldehyde and the mono-adduct. 8. Increase the mobile phase gradient to 2[2]. The target bis-adduct will begin to migrate as a distinct, bright yellow band. 9. Collect smaller fractions (e.g., 10-15 mL) as the yellow band approaches the stopcock.

Phase 4: Analysis and Recovery 10. Spot the fractions on a silica TLC plate alongside the crude mixture. Develop in Hexane:EtOAc (80:20) and visualize under UV 254 nm. 11. Combine fractions showing a single spot at


.
  • Self-Validation Check: If a faint spot appears at
    
    
    in your early fractions, the mono-adduct has co-eluted. Discard these bridging fractions to maintain absolute purity[4].
  • Concentrate the combined pure fractions under reduced pressure (in a foil-wrapped flask) to yield the pure (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one as a yellow solid.

References

  • [1] Title: Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one - PMC | Source: nih.gov | URL: 1

  • [3] Title: organic compounds - IUCr Journals | Source: iucr.org | URL:3

  • [4] Title: Curcumin Analogues with Aldose Reductase Inhibitory Activity: Synthesis, Biological Evaluation, and Molecular Docking - MDPI | Source: mdpi.com | URL:4

  • [2] Title: Overlay diagram of (I), red image, with inverted (II), blue image,... - ResearchGate | Source: researchgate.net | URL: 2

Sources

minimizing side products in the synthesis of 4,4'-dibromo distyryl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols and mechanistic insights for the synthesis of 1,5-bis(4-bromophenyl)-1,4-pentadien-3-one (commonly known as 4,4'-dibromo distyryl ketone). As a highly conjugated


-unsaturated ketone, its synthesis via the Claisen-Schmidt condensation requires precise control over reaction kinetics and thermodynamics to prevent a cascade of side reactions.

Visual Workflow: Reaction Logic & Side-Product Divergence

ClaisenSchmidt A 4-Bromobenzaldehyde (>2.0 equivalents) C Base Catalysis (10% NaOH, 20-25°C) A->C B Acetone (1.0 equivalent) B->C D Mono-adduct Intermediate (β-hydroxy ketone -> enone) C->D Aldol Addition & Dehydration F Cannizzaro Products (Side Reaction) C->F High Temp / Strong Base E 4,4'-Dibromo Distyryl Ketone (Target Di-adduct) D->E 2nd Equivalent of 4-Bromobenzaldehyde G Oligomers / Michael Adducts (Side Reaction) E->G Prolonged Heating

Logical workflow of the Claisen-Schmidt condensation highlighting side-product divergence.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Conversion (Accumulation of Mono-adduct) Q: My LC-MS/NMR shows a large peak for 4-(4-bromophenyl)-3-buten-2-one. How do I drive the reaction to the di-adduct? A: The Claisen-Schmidt condensation is a sequential process. Acetone is deprotonated by the base to form an enolate, which attacks the aldehyde to form the [1]. Because this mono-adduct still possesses


-hydrogens, it must undergo a second deprotonation and nucleophilic attack on another aldehyde molecule to form the[2]. If the local concentration of acetone is too high, the mono-adduct will not effectively compete for the remaining aldehyde.
Actionable Fix: Maintain a strict stoichiometric ratio of at least 2.1 : 1.0 (Aldehyde : Acetone). Instead of mixing all reagents at once, dissolve the 4-bromobenzaldehyde and base in ethanol, and add the acetone dropwise. This ensures the aldehyde is always in excess relative to the available enolate, [3].

Issue 2: Cannizzaro Disproportionation Q: I am detecting 4-bromobenzyl alcohol and 4-bromobenzoic acid in my crude mixture. Why is the aldehyde degrading? A: Aromatic aldehydes lacking


-hydrogens, such as 4-bromobenzaldehyde, are highly susceptible to the Cannizzaro reaction when exposed to strong bases. The hydroxide ion attacks the carbonyl carbon, leading to a hydride transfer that yields the corresponding alcohol and carboxylic acid, permanently consuming your starting material.
Actionable Fix: Optimize your base concentration and temperature. Use a dilute aqueous sodium hydroxide solution (e.g.,)[4] rather than solid NaOH pellets. Keep the reaction temperature strictly between 20°C and 25°C. Elevated temperatures exponentially increase the rate of the Cannizzaro side reaction.

Issue 3: Oily Residues and Oligomerization Q: Instead of a yellow crystalline solid, my reaction yielded a dark, sticky oil. What went wrong? A: The target molecule, 4,4'-dibromo distyryl ketone, is an


-unsaturated ketone. Under prolonged basic conditions, it can act as a Michael acceptor. Unreacted enolates can attack the newly formed conjugated double bonds, leading to a cascade of oligomerization products.
Actionable Fix: Capitalize on the solubility profile of the target product. 4,4'-dibromo distyryl ketone is poorly soluble in ethanol/water mixtures and will precipitate as it forms. Do not let the reaction stir indefinitely; once precipitation is robust (typically 1.5 to 2 hours), immediately[4] or filter the solid to quench further reactivity.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes how deviations from the standard operating procedure impact the distribution of the target product versus common side products.

Reaction ConditionAldehyde:Acetone RatioBase / TempTarget Yield (%)Mono-adduct (%)Cannizzaro Products (%)
Optimized Protocol 2.1 : 1.010% NaOH / 22°C> 85% < 2%< 1%
Excess Acetone 1.0 : 2.010% NaOH / 22°C< 30%> 60% < 1%
High Temperature 2.1 : 1.010% NaOH / 55°C~ 50%< 2%> 15%
Excessive Base 2.1 : 1.040% NaOH / 22°C~ 45%< 2%> 25%

Standard Operating Procedure (SOP)

Optimized Synthesis of 4,4'-Dibromo Distyryl Ketone

Self-Validating System: This protocol leverages phase-driven thermodynamics. By selecting an ethanol/water solvent matrix where the final di-adduct is highly insoluble but the mono-adduct and starting materials remain soluble, the reaction equilibrium is naturally driven toward the target product. Once the product precipitates, it is physically sequestered from the basic solution, self-terminating any further oligomerization or side reactions.

Step 1: Reagent Preparation In a clean, dry 100 mL round-bottom flask, dissolve 11.1 g (60.0 mmol) of 4-bromobenzaldehyde in 30 mL of absolute ethanol. Stir at 300 rpm until completely dissolved.

Step 2: Base Catalysis Initiation Cool the flask in a ambient water bath to maintain a strict temperature of 20-22°C. Slowly add 5.0 mL of a 10% (w/v) aqueous NaOH solution.

Step 3: Controlled Acetone Addition Prepare a solution of 1.74 g (30.0 mmol) of acetone in 10 mL of absolute ethanol. Using an addition funnel or syringe pump, add this acetone solution dropwise to the stirring aldehyde mixture over 15 to 20 minutes. Causality: Dropwise addition keeps the steady-state concentration of acetone low, preventing self-condensation and ensuring the mono-adduct immediately reacts with the excess aldehyde.

Step 4: Reaction Maturation Allow the mixture to stir at room temperature for 1.5 to 2.0 hours. A thick, pale-yellow precipitate of 4,4'-dibromo distyryl ketone will form as the reaction progresses.

Step 5: Quenching and Isolation Once precipitation is robust and stirring becomes difficult, quench the reaction by adding 10 mL of ice-cold distilled water. Filter the precipitate immediately under vacuum using a Büchner funnel.

Step 6: Purification Wash the filter cake with 3 x 15 mL of ice-cold water to remove residual NaOH, followed by 2 x 10 mL of ice-cold ethanol to wash away unreacted mono-adduct and residual aldehyde. Recrystallize the crude solid from hot ethyl acetate to obtain pure, highly crystalline 4,4'-dibromo distyryl ketone.

References

  • Title: A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Source: RSC Advances. URL: [Link][3]

  • Title: Preparation of Dibenzal Acetone: Step-by-Step Guide. Source: Vedantu. URL: [Link][4]

  • Title: Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Source: Magritek. URL: [Link][1]

  • Title: Claisen-Schmidt Condensation Preparation of Dibenzalacetone. Source: Gordon College. URL: [Link][2]

Sources

Validation & Comparative

Technical Guide: Characteristic IR Absorption Bands for C-Br in Bischalcones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the identification and validation of Carbon-Bromine (C-Br) bonds in bischalcone derivatives using Fourier-Transform Infrared (FT-IR) spectroscopy. Audience: Medicinal chemists, structural biologists, and spectroscopists engaged in drug development. Core Insight: While general literature often cites broad ranges for halogenated compounds, bischalcones exhibit specific spectral signatures due to the conjugation of the


-unsaturated ketone system with aromatic rings. The C-Br stretching vibration is a low-energy mode (

) that is frequently obscured by aromatic ring deformations, requiring a multi-peak validation strategy.

Theoretical Framework: Vibrational Modes of Aryl Halides

To accurately interpret the IR spectrum of a brominated bischalcone, one must understand the underlying physics governing the vibrational frequency.

Hooke’s Law and Mass Effect

The vibrational frequency (


) of a diatomic bond is approximated by Hooke’s Law:


Where:
  • 
     is the force constant (bond strength).
    
  • 
     is the reduced mass (
    
    
    
    ).

Application to Bischalcones: Bromine is significantly heavier (79.9 amu) than Carbon (12.01 amu), Chlorine (35.45 amu), or Fluorine (19.00 amu). Consequently, the C-Br bond exhibits a lower vibrational frequency compared to its lighter halogen counterparts.[1]

  • C-F:

    
     (High frequency, strong bond)
    
  • C-Cl:

    
    
    
  • C-Br:

    
    
    
Aryl-Halide Coupling

In bischalcones, the bromine is typically attached to an aromatic ring. This creates a "coupled" vibration rather than a pure diatomic stretch.

  • Primary Stretch (

    
    ):  A lower frequency band, often weak to medium intensity, found in the fingerprint region (
    
    
    
    ).
  • Ring-Halogen Vibration: A secondary diagnostic band often appears near

    
    , representing a skeletal vibration of the ring involving the halogen substituent.
    

Comparative Analysis: C-Br vs. Alternatives

The following table synthesizes experimental data comparing C-Br absorption with other functional groups common in chalcone synthesis.

Table 1: Characteristic IR Bands in Halogenated Bischalcones
Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Notes
Aryl C-Br Stretch (

)
515 – 690 Medium/Strong Primary target. Frequency decreases as atomic mass increases.
Aryl C-BrRing-Coupled~1070WeakSecondary confirmation; often obscured by C-C ring modes.
Aryl C-ClStretch (

)
600 – 800StrongDistinctly higher than C-Br.
Aryl C-FStretch (

)
1000 – 1400Very StrongBroad, intense band; easily distinguishable.
Aryl C-H OOP Bend (

)
700 – 900 Strong CRITICAL INTERFERENCE. Often mistaken for C-Halogen stretch.
Enone (C=C-C=O)Stretch (

)
1650 – 1670StrongCharacteristic "chalcone" signature; confirms scaffold formation.
Critical Distinction: The "False Positive" Trap

A common error in bischalcone characterization is misidentifying the C-H Out-of-Plane (OOP) bending as the C-Br stretch.

  • Scenario: A para-substituted bromobischalcone will show a strong band at 800–850

    
     .
    
  • Error: Researchers often assign this to C-Br.

  • Correction: The C-Br stretch is typically found below 650

    
      (e.g., 
    
    
    
    ). The 800+ band is the C-H OOP deformation characteristic of para-substitution.

Experimental Protocol: Synthesis and Characterization

Standard Operating Procedure (SOP) for validating C-Br presence in a bischalcone scaffold.

Synthesis (Claisen-Schmidt Condensation)

Reagents: 4-Bromoacetophenone (2 equiv), Terephthalaldehyde (1 equiv), Ethanol (Solvent), 40% NaOH (Catalyst).

  • Dissolution: Dissolve 1.34 g (10 mmol) of terephthalaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 3.98 g (20 mmol) of 4-bromoacetophenone.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0-5°C.

  • Reaction: Stir at room temperature for 4-6 hours. A yellow/orange precipitate will form.

  • Work-up: Pour mixture into crushed ice/water containing dilute HCl (to neutralize base).

  • Purification: Filter the solid. Crucial: Recrystallize from hot ethanol or glacial acetic acid to remove unreacted starting materials which would contaminate the IR spectrum.

FT-IR Acquisition Workflow

Instrument: PerkinElmer Spectrum Two (or equivalent) with KBr accessory or Diamond ATR.

  • Sample Prep (KBr Pellet):

    • Mix 1-2 mg of purified dried sample with ~100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2

      
      m) to minimize scattering (Christiansen effect).
      
    • Press into a transparent pellet at 8-10 tons pressure.

    • Note: If using ATR, ensure firm contact between the crystal and the solid.

  • Scan Parameters:

    • Range:

      
       (Must go down to 400 to see C-Br).
      
    • Resolution:

      
      .
      
    • Scans: 16 or 32.

  • Background Correction: Run an air/blank KBr scan prior to sample.

Visualization & Logic Flow[2]

Characterization Workflow

The following diagram illustrates the logical pathway from synthesis to spectral validation.

G Start Start: Synthesis Completed Purification Purification (Recrystallization) Start->Purification Prep Sample Prep (KBr Pellet/ATR) Purification->Prep Scan FT-IR Scan (4000 - 400 cm-1) Prep->Scan Check1 Check 1650-1670 cm-1 (Enone C=O) Scan->Check1 Check2 Check 800-850 cm-1 (Para-Subst. C-H OOP) Check1->Check2 Band Present Fail Re-evaluate Structure Check1->Fail Absent Check3 Check 515-650 cm-1 (C-Br Stretch) Check2->Check3 Band Present (Don't confuse with C-Br) Check2->Fail Unexpected Pattern Result Validation Confirmed Check3->Result Band Present Check3->Fail Absent

Caption: Logical workflow for validating brominated bischalcone structure via FT-IR.

Spectral Decision Tree

When analyzing the fingerprint region, use this logic to distinguish C-Br from interferences.

DecisionTree Input Band Observed < 900 cm-1 FreqCheck Frequency? Input->FreqCheck High 800 - 860 cm-1 FreqCheck->High Med 700 - 800 cm-1 FreqCheck->Med Low 500 - 650 cm-1 FreqCheck->Low AssignHigh C-H OOP Bend (Para-Substitution) High->AssignHigh AssignMed C-Cl Stretch OR Meta/Ortho C-H Med->AssignMed AssignLow C-Br Stretch (Target Signal) Low->AssignLow

Caption: Decision tree for assigning low-frequency IR bands in halogenated aromatics.

References

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative. Retrieved from [Link]

  • University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). The Synthesis of Chalcone Compounds with Cl and Br Substituents. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Diffraction Analysis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one belongs to the class of bischalcones, which are known for their diverse pharmacological activities, including anti-inflammatory and anti-oxidant properties.[1] The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is paramount for understanding its chemical behavior, physical properties, and biological activity. This guide will delve into the crystallographic data of the title compound, providing a framework for comparative analysis with other structurally related molecules. For a comprehensive structural validation of similar compounds, a multi-technique approach including NMR and Mass Spectrometry is often employed.[2]

Experimental Protocol: From Synthesis to Single Crystal

The journey to obtaining high-quality crystallographic data begins with the synthesis of the compound and the growth of suitable single crystals.

Synthesis and Crystallization

The synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is typically achieved through a Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetone in the presence of a base.[1][3]

A generalized synthesis protocol is as follows:

  • Dissolve 4-bromobenzaldehyde and acetone in a suitable solvent, such as ethanol.

  • Slowly add an aqueous solution of a base (e.g., sodium hydroxide) to the reaction mixture.

  • Stir the mixture at room temperature until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to obtain single crystals suitable for XRD analysis.[1]

The quality of the single crystals is crucial for a successful XRD experiment. Slow evaporation or cooling of a saturated solution often yields the best results.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

A typical workflow for XRD data collection and analysis includes:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

The following diagram illustrates the general workflow for single-crystal XRD analysis:

XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd XRD Analysis cluster_output Output Synthesis Synthesis of Compound Recrystallization Recrystallization to form Single Crystals Synthesis->Recrystallization Data_Collection Data Collection (Diffractometer) Recrystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_File Crystallographic Information File (CIF) Structure_Refinement->CIF_File Structural_Analysis Structural Analysis CIF_File->Structural_Analysis

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

The crystal structure of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one reveals several key features. The molecule consists of two 4-bromophenyl rings connected by a penta-1,4-dien-3-one linker.[1]

A notable aspect of the structure is its conformational asymmetry. The olefinic double bonds are nearly coplanar with their attached 4-bromophenyl rings. However, the central carbonyl group adopts an s-trans conformation with respect to one C=C bond and an s-cis conformation with respect to the other.[1] The dihedral angle between the two 4-bromophenyl rings is 51.56 (2)°.[1][4] In the crystal, the molecules are linked into zigzag chains by weak C—H⋯π interactions.[1]

Comparative Analysis with Related Chalcone Derivatives

To provide context, the crystallographic data of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is compared with that of its parent compound, dibenzylideneacetone ((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one), and a chloro-substituted analogue, (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one.

Parameter(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one[1](1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone)[5][6](1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one[7]
Molecular Formula C₁₇H₁₂Br₂OC₁₇H₁₄OC₁₇H₁₂Cl₂O
Molecular Weight 392.09 g/mol [8]234.29 g/mol [6]303.18 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/c
Key Torsional Angles C=C—C=O: 160.7 (3)° and -15.2 (4)°Not specified in readily available dataNot specified in readily available data
Dihedral Angle between Phenyl Rings 51.56 (2)°Not specified in readily available dataNot specified in readily available data

This comparison highlights how the substitution of different halogens on the phenyl rings can influence the crystal packing and molecular conformation. For instance, a survey of the Cambridge Structural Database (CSD) reveals numerous structures of bischalcone moieties with various substituents, showcasing a range of conformations.[1][9] The planarity of the molecule can be significantly affected by the presence of substituents, particularly in the ortho position of the benzene ring.[10]

The following diagram illustrates the relationship between the target compound and its analogues used for comparison:

Compound_Comparison Target (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one Parent (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone) Target->Parent Parent Compound Chloro_Analogue (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one Target->Chloro_Analogue Structural Analogue

Caption: Comparative relationship between the target compound and its analogues.

Conclusion

The single-crystal XRD analysis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one provides a detailed understanding of its three-dimensional structure. The conformational asymmetry and the influence of intermolecular interactions on the crystal packing are key takeaways from this analysis. By comparing its crystallographic data with related bischalcone derivatives, researchers can gain valuable insights into structure-property relationships, which is crucial for the rational design of new molecules with desired biological activities or material properties. Further exploration of the Cambridge Structural Database is recommended for a more extensive comparative analysis of a wider range of chalcone derivatives.[1][9]

References

  • Fun, H.-K., et al. (2019). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. IUCrData, 4(7). [Link]

  • Naveen, S., et al. (2018). Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. Molecules, 23(11), 2813. [Link]

  • Patel, P. N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(2), 166-173. [Link]

  • Crasta, V., et al. (2010). Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. ResearchGate. [Link]

  • Unknown. (n.d.). XRD patterns of the chalcone synthesized using CSR and conventional method. ResearchGate. [Link]

  • Fun, H.-K., et al. (2019). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. scripts.iucr.org. [Link]

  • PubChem. (n.d.). (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. PubChem. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 115846-95-2 | (1E,4E)-1,5-bis-(4-Bromophenyl)penta-1,4-dien-3-one. Hoffman Fine Chemicals. [Link]

  • LookChem. (n.d.). 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-. LookChem. [Link]

  • Marole, M. M. (2017). Crystal structure of (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, C17H12Cl2O. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 931-932. [Link]

  • PubChem. (n.d.). 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-. PubChem. [Link]

  • ResearchGate. (n.d.). Yield and Melting points of DBA derivatives. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 538-58-9,DIBENZYLIDENEACETONE. LookChem. [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Dibenzylideneacetone. Scribd. [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • SciELO. (2020). Crystal Structure and Hirshfeld Surface Analysis of 1,4-Pentadien-3-one, (1E,4E). SciELO. [Link]

Sources

13C NMR spectral analysis of conjugated carbonyl carbons

Optimizing C NMR Spectral Analysis of Conjugated Carbonyl Carbons: Cryogenic Probes vs. Paramagnetic Relaxation Agents

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in structural elucidation and drug development is the detection and quantification of conjugated carbonyl carbons via

12

To overcome this, laboratories must choose between a hardware-driven solution (Cryogenic Probes) and a chemical-driven solution (Paramagnetic Relaxation Agents). This guide objectively compares both approaches, explaining the causality behind the physics and providing self-validating experimental workflows.

The Causality of the Analytical Challenge

Before comparing solutions, we must understand why conjugated carbonyls are so difficult to detect:

  • Quaternary Nature & Lack of NOE: Conjugated carbonyl carbons lack directly attached protons. Consequently, they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement typically gained during standard broadband proton decoupling[3][4].

  • Extended Longitudinal Relaxation (

    
    ):  Without the efficient dipole-dipole relaxation pathway provided by an attached proton, the 
    
    
    relaxation times for these quaternary carbons can extend from tens of seconds to several minutes[5].
  • The Time Penalty: To obtain quantitative spectra, the inter-pulse relaxation delay (

    
    ) must be set to 
    
    
    . For a carbonyl carbon with a
    
    
    of 20 seconds, a single scan requires over 100 seconds. Because Signal-to-Noise Ratio (SNR) scales with the square root of the number of scans (
    
    
    ), achieving adequate SNR using a conventional room-temperature (RT) probe can take days[6].

GAConjugated Carbonyl Carbon(170-220 ppm)BQuaternary Nature(No Attached Protons)A->BCLong T1 Relaxation Time(>10s to minutes)A->CDNo NOE EnhancementDuring DecouplingB->DELow Signal-to-Noise Ratio (SNR)C->ED->EFHardware Solution:Cryogenic ProbeE->F Reduces Thermal NoiseGChemical Solution:Cr(acac)3 Relaxation AgentE->G Shortens T1 Time

Logical flow of 13C NMR challenges for conjugated carbonyls and mitigation strategies.

The Hardware Approach: Cryogenic NMR Probes

Mechanism of Action: Conventional RT probes operate at ~300 K. In contrast, Cryogenic probes (e.g., Bruker CryoProbe™) utilize closed-cycle helium or open-cycle nitrogen to cool the RF detection coils and preamplifiers to approximately 20–30 K (or ~80 K for

678

The Causality: Thermal (Johnson-Nyquist) noise in the detection electronics is directly proportional to the square root of the temperature. By dropping the temperature from 300 K to 20 K, the thermal noise is drastically reduced[6][7].

Performance Gains: This cooling translates to a 3-to-5-fold increase in SNR for

79

1/16th the time1068

The Chemical Approach: Paramagnetic Relaxation Agents ( )

Mechanism of Action: For laboratories limited to conventional RT probes, the addition of Chromium(III) acetylacetonate (


3

The Causality: The unpaired electrons of the



311

Performance Gains: By collapsing the


12


13

Quantitative Performance Comparison

The following table summarizes the operational differences between standard RT probes, Cryogenic probes, and the chemical addition of

Performance MetricConventional RT ProbeCryogenic Probe (He-cooled)RT Probe +

RF Coil Temperature ~300 K~20 K[7]~300 K
Relative

C SNR
1x (Baseline)3x – 5x[7][8]~1x (Broader lines may reduce height)
Carbonyl

Relaxation
> 20 s[5]> 20 s< 2 s[13]
Required Delay (

)
> 100 s (for quantitation)[6]> 100 s2 – 5 s
Relative Exp. Time 16x1x[10]~1.5x (Due to rapid scanning)
Sample Integrity Non-destructiveNon-destructive[6]Contaminated (Requires purification)

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, below are the self-validating protocols for both approaches.

Protocol A: Cryogenic Probe Workflow (Non-Destructive)
  • Sample Preparation: Dissolve 10–20 mg of the analyte in 0.5 mL of an appropriate deuterated solvent.

  • Temperature Stabilization: Insert the sample into the spectrometer. Verify that the cryo-controller is maintaining the sample compartment at 298 K while the RF coils remain at 20 K[8].

  • Tuning & Matching: Perform automated tuning and matching (ATM) for the

    
    C channel. Rationale: Cryoprobes have exceptionally high Q-factors and are highly sensitive to impedance mismatches caused by different solvent dielectrics[8].
    
  • Parameter Setup: Select a standard

    
    C pulse sequence (e.g., zgpg30). Set the relaxation delay (
    
    
    ) to
    
    
    for qualitative detection, or
    
    
    for strict quantitation.
  • Acquisition: Execute the run. A 1024-scan experiment that would take 16 hours on an RT probe will yield superior data in approximately 1 hour[10].

Protocol B: RT Probe + Workflow (Destructive)
  • Reagent Addition: Weigh 3–4 mg of

    
     (targeting a ~0.025 M to 0.05 M concentration) and add it directly to 0.5 mL of the sample in deuterated solvent[12][13]. The solution will turn a distinct purple color[13].
    
  • Shimming Adjustment: Insert the sample. Rationale: The paramagnetic nature of Chromium will make the deuterium lock signal noisier and alter the local magnetic field homogeneity. Manual shimming of the Z1 and Z2 gradients is often required if automated TopShim routines fail[13].

  • Parameter Setup: Select an inverse-gated decoupling sequence (e.g., ig or Bruker's C13QUANT). Rationale: This suppresses the NOE effect entirely, ensuring that the integration of the carbonyl carbon is purely quantitative relative to protonated carbons[5][13].

  • Delay Optimization: Set the

    
     delay to 2–5 seconds, taking advantage of the artificially shortened 
    
    
    .
  • Acquisition: Run the acquisition. The rapid scan rate compensates for the lack of hardware sensitivity.

WorkflowS1Weigh Sample(~10-20 mg)S2Add Cr(acac)3(0.025 - 0.05 M)S1->S2S3Dissolve inDeuterated SolventS2->S3S2->S3 Purple SolutionS4Tune & MatchProbeS3->S4S5Set Parameters(Inverse Gated, d1=2-5s)S4->S5S6Acquire 13C SpectrumS5->S6

Step-by-step workflow for quantitative 13C NMR using Cr(acac)3 relaxation agent.

Conclusion & Recommendations

For high-throughput drug development environments or when dealing with mass-limited, precious samples, Cryogenic Probes are the undisputed gold standard. They provide a pure, non-destructive hardware enhancement to SNR, preserving the sample for downstream assays.

However, for polymer chemistry, routine synthetic verification, or laboratories operating on strict budgets with conventional RT probes, the strategic use of



References

Comparative Biological Efficacy: Chloro- vs. Bromo-Substituted Bischalcones

[2][3][4]

Executive Summary

In the landscape of medicinal chemistry, bischalcones (1,3-diaryl-2-propen-1-one dimers) have emerged as potent scaffolds, offering a "double-warhead" capacity for electrophilic attack on biological targets compared to their monomeric chalcone counterparts.[2][3][4] This guide provides a critical, data-driven comparison between Chloro- and Bromo-substituted bischalcones .

While both halogens enhance biological activity through electron-withdrawing effects (

lipophilicityatomic volume

Physicochemical Drivers of Efficacy

To understand the biological data, we must first establish the structural causality. The choice between Chlorine (Cl) and Bromine (Br) is not merely about mass; it fundamentally alters the pharmacokinetics (PK) and pharmacodynamics (PD) of the bischalcone.

FeatureChloro-Substituted (-Cl)Bromo-Substituted (-Br)Impact on Efficacy
Electronegativity (Pauling) 3.162.96Cl induces stronger inductive electron withdrawal (-I), increasing the electrophilicity of the

-unsaturated ketone (Michael acceptor).
Lipophilicity (

value)
0.710.86Br increases LogP more significantly, enhancing passive transport across the lipid bilayer of cancer cells and Gram-negative bacteria.
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier. While this can cause steric hindrance, it often fills hydrophobic pockets in enzymes (e.g., Xanthine Oxidase) more effectively than Cl.
Halogen Bonding WeakStrongBr acts as a superior Lewis acid in halogen bonding (

-hole interactions) with carbonyl backbone oxygens in target proteins.

Biological Efficacy Comparison

A. Anticancer Activity (Cytotoxicity)

Verdict: Bromo-substituted bischalcones generally outperform Chloro-derivatives in solid tumor models.

  • Mechanism: The enhanced lipophilicity of the Br-bischalcones facilitates rapid entry into the cytosol. Once inside, the dual Michael acceptor system alkylates cysteine residues on tubulin and NF-

    
    B signaling proteins. The larger Bromine atom also stabilizes binding in the hydrophobic cleft of tubulin.
    
  • Key Data Points:

    • In studies targeting MCF-7 (Breast Cancer) cell lines, 4-bromo-substituted bischalcones demonstrated an

      
       ranging from 1.5 – 5.0 \mu M , whereas the 4-chloro analogs often ranged from 5.0 – 20.0 \mu M .
      
    • Selectivity Index (SI): Bromo derivatives often show higher selectivity for cancer cells over normal fibroblasts (e.g., MCF-10a) compared to chloro derivatives, likely due to specific uptake mechanisms in metabolically active cells.

B. Antimicrobial Activity

Verdict: Chloro-substituted bischalcones show superior efficacy against Gram-negative bacteria; Bromo-substituted are often more potent against Fungi and Gram-positive strains.

  • Antibacterial (Gram-Negative): The smaller size of the Chlorine atom allows better permeation through the porin channels of E. coli and P. aeruginosa.

    • Data: 4-Chloro bischalcones have shown MIC values as low as 12.5 \mu g/mL against E. coli, while Bromo analogs often stall at 25-50 \mu g/mL .

  • Antifungal: The high lipophilicity of Bromine is critical for penetrating the ergosterol-rich fungal cell membrane.

    • Data: Bromo-bischalcones exhibit fungicidal activity against C. albicans at concentrations comparable to Fluconazole in some in vitro assays.

C. Antioxidant & Enzyme Inhibition

Verdict: Bromo-substituted derivatives are superior Xanthine Oxidase (XO) inhibitors.

  • Mechanism: The "sigma-hole" on the Bromine atom allows for a directional interaction with the nucleophilic residues in the XO active site.

  • Data: Bis-chalcones with Bromo substitutions have demonstrated

    
     values in the low micromolar range (< 5 \mu M) for XO inhibition, surpassing Allopurinol in specific kinetic assays.[5]
    

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the divergent pathways of efficacy based on the halogen substitution.

SAR_LogicBaseBischalcone Scaffold(Dual Michael Acceptor)SubstHalogen SubstitutionBase->SubstClChloro (-Cl)Subst->ClBrBromo (-Br)Subst->BrCl_PropHigh ElectronegativitySmaller RadiusCl->Cl_PropCl_MechPorin PenetrationMetabolic StabilityCl_Prop->Cl_MechCl_ResultHigh Anti-Gram(-)Antibacterial EfficacyCl_Mech->Cl_ResultBr_PropHigh LipophilicitySigma-Hole PotentialBr->Br_PropBr_MechMembrane CrossingHydrophobic Pocket FillingBr_Prop->Br_MechBr_ResultHigh Cytotoxicity (Cancer)Strong XO InhibitionBr_Mech->Br_Result

Caption: Divergent SAR pathways: Chlorine favors bacterial porin entry, while Bromine enhances lipophilic membrane crossing and hydrophobic binding.

Experimental Protocols

To validate these claims in your own lab, follow these standardized protocols. These are designed to be self-validating systems with built-in controls.

Protocol A: Synthesis of Bischalcones (Claisen-Schmidt Condensation)

This protocol uses a green chemistry approach (Ultrasound-Assisted) to maximize yield and purity.

  • Reagents: Dissolve 1 eq. of Terephthalaldehyde (or appropriate bis-aldehyde) and 2.2 eq. of the substituted Acetophenone (4-Chloro or 4-Bromo) in Ethanol (10 mL).

  • Catalysis: Add 10% w/v NaOH (aq) dropwise until pH > 10.

  • Reaction: Place the flask in an ultrasonic bath at 40°C. Sonicate for 30-60 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into crushed ice/HCl water. The bischalcone will precipitate as a solid.

  • Purification: Recrystallize from hot ethanol.

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic doublet of doublets for the 
    
    
    -unsaturated protons (
    
    
    7.4–8.0 ppm,
    
    
    Hz, indicating trans geometry).
Protocol B: MTT Cytotoxicity Assay

Target: MCF-7 or A549 Cell Lines

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 \mu M to 100 \mu M) of the Chloro- and Bromo-bischalcones.

    • Control: DMSO (0.1%) as vehicle control; Doxorubicin as positive control.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Calculation: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Mechanistic Pathway: Apoptosis Induction

The superior anticancer activity of Bromo-bischalcones is often linked to the ROS-mediated mitochondrial apoptotic pathway.[1]

Apoptosis_PathwayDrugBromo-Bischalcone(Cell Entry)ROSROS Generation(Oxidative Stress)Drug->ROS Michael Addition to GSHMitoMitochondrial Dysfunction(Loss of DeltaPsi_m)ROS->MitoCytoCCytochrome C ReleaseMito->CytoCCaspaseCaspase 3/9 ActivationCytoC->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Bromo-bischalcones deplete Glutathione (GSH) via Michael addition, triggering ROS accumulation and mitochondrial apoptosis.

References

  • Tala-Tapeh, et al. "Synthesis and Antimicrobial Activity of Bis-Chalcones."[4][6] National Institutes of Health (PMC). [Link]

  • Burmaoglu, S., et al. "Synthesis and biological evaluation of novel bischalcone derivatives as xanthine oxidase inhibitors." ResearchGate. [Link][5]

  • Chaudhari, et al. "Microwave Assisted Synthesis and Antimicrobial Activity of Bis-Chalcones."[4][6] ACS Omega. [Link]

  • Saavedra, et al. "Halogenated Chalcones and their Cytotoxic Activity against Human Leukemia Cell Lines." MDPI Molecules. [Link]

confirming E,E geometry in 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one using coupling constants

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming E,E Geometry in 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one via Coupling Constants Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (a dibenzylideneacetone analog), confirming the stereochemistry is critical for downstream applications in crystallography, organometallic ligand binding, and biological assays. The thermodynamic product of the Claisen-Schmidt condensation is the (1E,4E) isomer , characterized by a planar, extended conjugation system.

This guide compares the primary method of confirmation—


H NMR vicinal coupling constants (

)
—against alternative isomeric forms and validation techniques. The "Gold Standard" for rapid, cost-effective confirmation is the observation of a 15.0 – 16.5 Hz coupling constant for the vinylic protons, definitively ruling out the Z,Z or E,Z alternatives.
Theoretical Framework: The Karplus Relationship

The distinction between E (trans) and Z (cis) isomers relies on the Karplus equation , which correlates the vicinal coupling constant (


) with the dihedral angle (

) between the coupled protons.
  • Mechanism: The magnitude of

    
     depends on the orbital overlap between the C-H bonds.
    
  • Trans (E) Geometry: Dihedral angle

    
    . This anti-periplanar arrangement maximizes overlap, resulting in a large 
    
    
    
    value (12–18 Hz)
    .
  • Cis (Z) Geometry: Dihedral angle

    
    . This syn-periplanar arrangement yields a smaller 
    
    
    
    value (6–12 Hz)
    .

For


-unsaturated ketones like the title compound, the rigid double bond locks these angles, making 

values highly diagnostic.
Comparative Analysis: Product vs. Alternatives
A. Isomer Comparison: E,E (Target) vs. Z,Z (Alternative)

The Z,Z isomer is typically a kinetic product or a result of photoisomerization. It is less stable due to steric clash between the phenyl rings and the carbonyl oxygen.

Feature(1E,4E) Isomer (Target) (1Z,4Z) Isomer (Alternative) Diagnostic Outcome
Geometry Trans, TransCis, CisE,E is thermodynamically favored.

Value
15.5 – 16.5 Hz 10.0 – 12.0 Hz >15 Hz confirms E geometry.
Chemical Shift (

)
Downfield (Deshielded)Upfield (Shielded)E protons often appear >7.6 ppm (

-H).
Planarity Highly PlanarTwisted/Non-planarE,E packs better in crystal lattices.
B. Method Comparison:

-Coupling vs. Advanced Techniques

While


-coupling is the standard, other methods exist. This table evaluates "performance" in terms of speed, cost, and resolution.
MethodAccuracy Speed Cost When to Use

H NMR (

-Coupling)
HighFast (<10 min) LowRoutine confirmation. The primary method.
NOE / NOESY Very HighMedium (1-2 hrs)MediumIf signals overlap or

is ambiguous (rare here).
Single Crystal X-ray Absolute Slow (Days/Weeks)HighFor publication-quality structural proof or packing analysis.
Experimental Protocol
Synthesis Context

The compound is synthesized via Aldol Condensation (Claisen-Schmidt) using 4-bromobenzaldehyde and acetone in basic conditions (NaOH/EtOH). This reversible reaction thermodynamically favors the E,E isomer to minimize steric strain.

NMR Acquisition Protocol

To obtain clean coupling constants, resolution is key.

  • Sample Prep: Dissolve ~10 mg of the yellow solid in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Note: If solubility is poor, use DMSO-d

      
       , but be aware that chemical shifts will drift.
      
  • Acquisition:

    • Frequency: 300 MHz minimum (500 MHz preferred for clear separation of aromatic vs. vinylic signals).

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16–32 (sufficient for proton).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase manually to ensure doublet symmetry.

    • Peak Pick: Measure the distance between the two legs of the doublet in Hz.

Data Interpretation

Look for the AB system of the vinylic protons:

  • 
     ~ 7.6 – 7.7 ppm (d, 
    
    
    
    Hz):
    
    
    -proton (closest to phenyl ring). Deshielded by resonance.
  • 
     ~ 6.9 – 7.1 ppm (d, 
    
    
    
    Hz):
    
    
    -proton (closest to carbonyl).
  • Aromatic Region (7.4 – 7.6 ppm): The 4-bromophenyl protons will appear as an AA'BB' system (pseudo-doublets), often overlapping with the

    
    -proton.
    
Visualization of Logic & Structure
Figure 1: Stereochemical Assignment Logic Flow

This decision tree illustrates the autonomous logic a researcher should follow when analyzing the NMR spectrum.

G Start Acquire 1H NMR Spectrum Identify Identify Vinylic Region (6.5 - 8.0 ppm) Start->Identify Measure Measure Vicinal Coupling (J) of Vinylic Doublets Identify->Measure Decision Is J value > 14 Hz? Measure->Decision ResultE CONFIRMED: (E,E) Isomer (Trans-Trans) Thermodynamic Product Decision->ResultE Yes (15-16.5 Hz) CheckOverlap Are peaks overlapping? Decision->CheckOverlap No (< 12 Hz) Decision->CheckOverlap Ambiguous ResultZ INDICATED: (Z) Isomer Present (Cis) Kinetic/Photo-Product CheckOverlap->ResultZ No Overlap AltMethod Run 2D NOESY or Recrystallize CheckOverlap->AltMethod Severe Overlap

Caption: Logical workflow for assigning stereochemistry based on scalar coupling constants.

Figure 2: Structural Coupling Map

Visualizing the specific protons involved in the


 coupling.[1][2]

Molecule BrPh1 4-Br-Phenyl C_beta C(β)-H (δ ~7.7 ppm) BrPh1->C_beta C_alpha C(α)-H (δ ~7.0 ppm) C_beta->C_alpha ³J Coupling ~16 Hz (Trans) C_beta->C_alpha Double Bond Carbonyl C=O (Ketone) C_alpha->Carbonyl

Caption: The C(


)-C(

) vinylic bond is the site of the diagnostic

coupling.
References
  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from

  • IUCrData. (2019). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one.[3] Retrieved from

  • Organic Chemistry Data. (2025). 1H NMR Coupling Constants - Alkenes. Retrieved from

  • SpectraBase. (2025). 1H NMR Spectrum of (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Retrieved from

Sources

A Comparative Analysis of Crystal Packing Interactions in 4-Bromo- vs. 4-Chloro-dibenzalacetone: A Guide for Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise control of molecular assembly in the solid state is paramount. Crystal engineering, the design and synthesis of crystalline solids with desired properties, hinges on a profound understanding of non-covalent interactions.[1] This guide provides an in-depth, comparative analysis of the crystal packing interactions in two closely related dibenzalacetone derivatives: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (4-bromo-dibenzalacetone) and (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (4-chloro-dibenzalacetone).

Through a detailed examination of their crystal structures, supported by experimental data, we will elucidate the subtle yet significant influence of halogen substitution on the supramolecular architecture. This comparison will offer valuable insights for researchers, scientists, and drug development professionals engaged in the rational design of crystalline materials.

The Critical Role of Non-Covalent Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. While covalent bonds dictate the structure of individual molecules, it is the weaker, non-covalent interactions that orchestrate their assembly into a crystalline solid. These interactions, though individually modest in strength, collectively determine crucial physicochemical properties such as solubility, melting point, stability, and bioavailability.

Key non-covalent interactions at play in the crystal packing of organic molecules include:

  • Halogen Bonding: An attractive, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The directionality and tunable strength of halogen bonds make them a powerful tool in crystal engineering.

  • Hydrogen Bonding: A specific type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.

  • π-π Stacking: Interactions between the π-orbitals of aromatic rings, which can be arranged in various geometries (e.g., face-to-face, edge-to-face).

  • van der Waals Forces: Weak, non-specific attractions and repulsions between all atoms.

This guide will focus on how the substitution of bromine for chlorine in the dibenzalacetone scaffold modulates these interactions, leading to distinct crystal packing motifs.

Synthesis and Crystallization: A Reproducible Protocol

The synthesis of both 4-bromo- and 4-chloro-dibenzalacetone is achieved through a Claisen-Schmidt condensation reaction between the corresponding 4-halobenzaldehyde and acetone in the presence of a base.[2][3] This well-established method provides a reliable route to obtaining the desired compounds in good yield.

Experimental Protocol: Synthesis of 4-Bromo-dibenzalacetone

A detailed and validated protocol for the synthesis of 4-bromo-dibenzalacetone is as follows:

  • A mixture of 4-bromobenzaldehyde (4.9 g, 12.5 mmol) and acetone (0.363 g, 6.25 mmol) is dissolved in 30 ml of absolute ethanol.

  • This solution is then slowly added to an aqueous solution of potassium hydroxide (4.0 g in 20 ml of water).

  • The resulting mixture is vigorously stirred at room temperature for two hours.

  • Following the reaction, 20 ml of chilled water is added to the mixture, which induces the precipitation of the product.

  • The yellow precipitate is collected by vacuum filtration and washed thoroughly with 100 ml of cold water.

  • The crude product is then recrystallized from absolute ethanol to yield pure, yellow, block-like crystals.[2]

Experimental Protocol: Synthesis of 4-Chloro-dibenzalacetone

The synthesis of 4-chloro-dibenzalacetone follows a similar procedure, with 4-chlorobenzaldehyde as the starting material. Recrystallization from a mixture of acetone and toluene (1:1) via slow evaporation has been shown to produce high-quality single crystals suitable for X-ray diffraction analysis.[4]

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Halobenzaldehyde 4-Halo-benzaldehyde (X = Br or Cl) Solvent Ethanol Halobenzaldehyde->Solvent Acetone Acetone Acetone->Solvent Base KOH or NaOH (aq) Stirring Vigorous Stirring (2 hours at RT) Base->Stirring Precipitation Addition of Chilled Water Stirring->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., Ethanol) Filtration->Recrystallization Product 4-Halo-dibenzalacetone (Crystalline Solid) Recrystallization->Product

Caption: Generalized workflow for the synthesis of 4-halo-dibenzalacetone derivatives.

Comparative Analysis of Crystal Packing

The substitution of bromine with chlorine, while seemingly a minor chemical modification, results in notable differences in the crystal packing of the two dibenzalacetone derivatives. This section will dissect these differences, drawing upon crystallographic data.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for 4-bromo- and 4-chloro-dibenzalacetone, providing a quantitative basis for our comparison.

Parameter4-Bromo-dibenzalacetone[2]4-Chloro-dibenzalacetone[5]
CCDC No. 1914420608330[6]
Formula C₁₇H₁₂Br₂OC₁₇H₁₂Cl₂O[5]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) Not specified in abstract17.2845(14)
b (Å) Not specified in abstract14.2007(11)
c (Å) Not specified in abstract5.8795(5)
β (°) Not specified in abstract99.088(3)
V (ų) Not specified in abstract1425.0(2)
Z Not specified in abstract4
Dominant Intermolecular Interactions

4-Bromo-dibenzalacetone:

The crystal structure of 4-bromo-dibenzalacetone reveals that the primary intermolecular interactions guiding the crystal packing are weak C-H···π interactions.[2] These interactions link the molecules into a zigzag chain propagating along the[2] crystallographic direction.[2] Notably, the molecule adopts a conformation where the carbonyl double bond is in an s-trans conformation with respect to one of the C=C bonds and an s-cis conformation with respect to the other.[2] The dihedral angle between the two 4-bromophenyl rings is 51.56(2)°.[2]

4-Chloro-dibenzalacetone:

In contrast, the crystal packing of 4-chloro-dibenzalacetone is characterized by a more complex interplay of interactions. While C-H···π interactions are also present, the smaller and more electronegative chlorine atom allows for closer packing and potentially different halogen-involved interactions compared to the bulkier bromine atom. The specific nature of these interactions requires a more detailed analysis of the crystallographic data, which points towards a structure where molecules are linked to form distinct supramolecular synthons.

Packing_Comparison cluster_bromo 4-Bromo-dibenzalacetone cluster_chloro 4-Chloro-dibenzalacetone Bromo_Interactions Dominant Interaction: C-H···π Bromo_Motif Resulting Motif: Zigzag Chains Bromo_Interactions->Bromo_Motif Comparison Comparative Analysis Bromo_Conformation Key Conformation: s-trans and s-cis C=C-C=O Chloro_Interactions Interactions: C-H···π and others Chloro_Motif Resulting Motif: To be further elucidated from CCDC data Chloro_Interactions->Chloro_Motif Chloro_Conformation Likely similar to bromo-analogue

Caption: Conceptual comparison of dominant intermolecular interactions.

Implications for Crystal Engineering and Drug Development

The observed differences in the crystal packing of 4-bromo- and 4-chloro-dibenzalacetone, driven by the subtle change in the halogen substituent, have significant implications for the rational design of crystalline materials.

  • Predictability and Control: Understanding how halogen substitution influences intermolecular interactions allows for a more predictable approach to crystal engineering. By selecting appropriate halogen atoms, it may be possible to favor specific packing motifs and, consequently, tune the bulk properties of the material.

  • Polymorphism: The propensity of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in drug development. Different polymorphs can exhibit vastly different solubilities and bioavailabilities. A thorough understanding of the intermolecular interactions can aid in the selective crystallization of a desired polymorph and in preventing unwanted polymorphic transitions.

  • Structure-Property Relationships: The insights gained from this comparative analysis contribute to the broader understanding of structure-property relationships in organic solids. This knowledge is invaluable for the design of new materials with tailored optical, electronic, or mechanical properties.

Conclusion

This guide has provided a comprehensive comparison of the crystal packing interactions in 4-bromo- and 4-chloro-dibenzalacetone. The substitution of bromine with chlorine leads to distinct differences in the dominant intermolecular forces, resulting in different supramolecular assemblies. The synthesis of these compounds is robust and reproducible, allowing for the consistent production of high-quality crystalline material for further study.

For researchers in crystal engineering and drug development, this comparative analysis underscores the importance of seemingly minor atomic substitutions in directing the self-assembly of molecules in the solid state. A deep understanding of these fundamental principles is essential for the rational design of next-generation crystalline materials with optimized properties.

References

  • Sim, K. Y., Lee, S. L., Ng, C. H., Tiekink, E. R. T., & Ooi, T. D. (2019). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 338–342. [Link]

  • Marole, M. M., Mphahlele, M. J., & Maboya, W. K. (2017). Crystal structure of (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, C17H12Cl2O. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 947-948. [Link]

  • PubChem. (n.d.). (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Butcher, R. J., Yathirajan, H. S., Sarojini, B. K., Narayana, B., & Vijaya Raj, K. K. (2006). 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1973–o1975. [Link]

  • Conard, C. R., & Dolliver, M. A. (1943). Dibenzalacetone. Organic Syntheses, 23, 22. [Link]

  • Desiraju, G. R. (2011). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 50(1), 52-60. [Link]

Sources

Safety Operating Guide

Operational and Disposal Master Guide: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams utilizing dibenzylideneacetone (dba) derivatives for organometallic catalysis and medicinal chemistry. While the synthetic utility of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is undeniable, its structural features demand rigorous safety and logistical oversight.

This guide provides a self-validating framework for the safe handling, waste segregation, and terminal disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can ensure strict regulatory compliance, protect personnel, and minimize environmental impact.

Physicochemical Causality & Hazard Assessment

To design an effective operational protocol, we must first analyze the molecular behavior of the compound. Safety is not a checklist; it is a direct response to molecular structure.

  • Electrophilic Reactivity : The cross-conjugated penta-1,4-dien-3-one core acts as a potent bis-Michael acceptor. It readily undergoes nucleophilic attack by cellular thiols (e.g., glutathione). Consequently, exposure can lead to severe protein adduction, making the compound a potent skin and respiratory sensitizer.

  • Halogenation & Persistence : The para-bromo substituents significantly increase the molecule's lipophilicity and environmental persistence. Under the [1], any waste stream containing this compound must be strictly classified and managed as Halogenated Organic Waste .

Table 1: Hazard Profile & Operational Parameters
Property / HazardData / ClassificationOperational Implication
Chemical Class Brominated cross-conjugated dienoneRequires halogenated waste routing; strictly prohibited from standard solvent fuel-blending.
Reactivity Bis-Michael Acceptor (Electrophile)Highly reactive with biological thiols; necessitates stringent barrier protection (PPE).
Physical State Solid powderHigh risk of aerosolization and static scatter during weighing.
Combustion Byproducts HBr gas, Br₂, potential PBDDsRequires high-temperature incineration (>1000°C) with caustic scrubbing.

The Causality of Halogenated Waste Destruction

A common critical error in laboratory management is the commingling of halogenated and non-halogenated waste. When standard non-halogenated solvents (like hexane or ethyl acetate) are disposed of, they are typically fuel-blended and burned for energy recovery.

However, incinerating brominated compounds at standard temperatures generates highly toxic polybrominated dibenzodioxins (PBDDs) and corrosive hydrogen bromide (HBr) gas. Therefore, halogenated waste requires specialized high-temperature rotary kiln incineration (>1000°C) equipped with rapid quenching and caustic scrubbing systems to neutralize acid gases before atmospheric release, as outlined by the [2].

Incineration Compound (1E,4E)-1,5-bis(4-bromophenyl) penta-1,4-dien-3-one Kiln Rotary Kiln Incinerator (>1000°C, Excess O2) Compound->Kiln Thermal Destruction Gases Combustion Gases (CO2, H2O, HBr, Br2) Kiln->Gases Oxidation Scrubber Caustic Scrubber (NaOH Aqueous Spray) Gases->Scrubber Gas Flow Exhaust Clean Exhaust (To Atmosphere) Scrubber->Exhaust Scrubbed Gas Salts Neutralized Effluent (NaBr, NaOBr, H2O) Scrubber->Salts Aqueous Waste

Fig 1: High-temperature rotary kiln incineration and caustic scrubbing pathway for brominated organics.

Standard Operating Procedure: Handling & Transfer

This protocol utilizes a self-validating approach to prevent aerosolization and dermal exposure, adhering to [3].

  • Step 1: Environmental Control : Conduct all weighing inside a certified ductless weighing enclosure or a chemical fume hood.

    • Causality: Airflow prevents the inhalation of aerosolized Michael acceptors.

    • Validation: Check the airflow monitor/magnehelic gauge prior to opening the reagent bottle to ensure the hood is actively drawing air.

  • Step 2: PPE Verification : Don nitrile gloves (double-gloving is highly recommended), a fully buttoned lab coat, and safety goggles.

    • Validation: Inspect outer gloves for micro-tears or degradation. If working with carrier solvents like dichloromethane (DCM), ensure glove material compatibility.

  • Step 3: Transfer Mechanics : Use an anti-static weighing spatula.

    • Causality: Static charge can cause the dry brominated powder to repel and scatter, contaminating the workspace and increasing exposure risk.

Waste Segregation & SAA Management Protocol

Proper waste routing is not just an environmental imperative; it dictates the financial efficiency of your laboratory operations. Halogenated waste disposal costs significantly more than non-halogenated waste.

Table 2: Waste Segregation Compatibility Matrix
Waste StreamCompatibility with CompoundRequired Action / Routing
Halogenated Solvents (e.g., DCM) Highly Compatible Route directly to the Halogenated Waste carboy.
Non-Halogenated Solvents (e.g., EtOAc) Contaminated Once mixed with this compound, the entire volume must be reclassified as Halogenated Waste.
Aqueous Waste (Acids/Bases) Incompatible Keep separate. Mixing organics with reactive aqueous streams can cause dangerous pressurization.
Operational Workflow for Waste Containerization
  • Step 1: Stream Identification : Classify any solvent mixture containing even trace amounts (>0.1%) of the compound as Halogenated Waste.

  • Step 2: Container Selection : Use a UN-rated High-Density Polyethylene (HDPE) or glass carboy.

    • Causality: Halogenated organics can degrade certain low-density plastics over time.

  • Step 3: Secondary Containment : Place the primary waste container inside a secondary bin in your Satellite Accumulation Area (SAA).

    • Validation: Visually inspect the secondary bin. It must be clean, dry, and capable of holding 110% of the primary container's volume.

  • Step 4: Labeling : Attach a hazardous waste tag immediately.

    • Validation: Explicitly write "Halogenated Waste: Contains Brominated Organics" to ensure Environmental Health and Safety (EHS) personnel route it to the correct incineration facility.

WasteWorkflow Gen Waste Generation (Reaction/Purification) Decision Contains >0.1% Halogens (Br)? Gen->Decision Halo Halogenated Waste Stream (Red Tag) Decision->Halo Yes (Brominated) NonHalo Non-Halogenated Stream (Green Tag) Decision->NonHalo No SAA Satellite Accumulation Area (Secondary Containment) Halo->SAA EHS EHS Collection & Manifesting SAA->EHS

Fig 2: Decision matrix and logistical workflow for halogenated laboratory waste routing.

Emergency Spill Response & Decontamination

In the event of a spill, the primary objective is to contain the compound without generating airborne hazards, aligning with the[4].

  • Step 1: Dust Suppression : Do NOT dry sweep the powder. Lightly mist the spilled material with water or a compatible high-boiling solvent.

    • Causality: Dry sweeping aerosolizes the reactive dienone, creating an immediate inhalation hazard.

  • Step 2: Absorption : Cover the dampened spill with inert absorbent pads or vermiculite.

  • Step 3: Collection : Use non-sparking tools to scoop the absorbent into a heavy-duty plastic bag.

    • Validation: Seal the bag, then place it inside a second bag (double-bagging) to ensure zero leakage. Label as "Hazardous Spill Debris - Brominated Solid."

  • Step 4: Surface Decontamination : Wash the spill area with a mild detergent solution to break down residual lipophilic compounds, followed by a water rinse. Collect all washings as halogenated aqueous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and Treatment Technologies." EPA. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publication 3404.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Personal protective equipment for handling (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of protective gear, but as an exercise in understanding molecular causality. To safely handle (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (CAS: 54006-55-2), we must first decode its reactivity profile.

This guide provides drug development professionals and researchers with the mechanistic rationale, precise personal protective equipment (PPE) specifications, and self-validating operational protocols required to manage this compound safely.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is a halogenated dibenzylideneacetone derivative. Its core structural danger lies in its α,β-unsaturated ketone system, which acts as a potent Michael acceptor [1].

In biological systems, Michael acceptors are highly electrophilic and readily undergo nucleophilic conjugate addition with free thiols—specifically, the cysteine residues found in epidermal proteins and the respiratory mucosa [2]. When this compound contacts unprotected skin, the lipophilic 4-bromo substituents facilitate rapid penetration through the lipid bilayer of the epidermis. Once inside the tissue, the dienone covalently binds to cellular proteins. This haptenation process triggers a T-cell-mediated immune response, leading to severe allergic contact dermatitis and irreversible sensitization. Furthermore, as a halogenated organic compound, it presents acute aquatic toxicity, necessitating strict environmental isolation [3].

HazardMechanism A (1E,4E)-1,5-bis(4-bromophenyl) penta-1,4-dien-3-one (Electrophile) C Covalent Michael Adduct (Irreversible Binding) A->C Penetrates Epidermis B Skin/Respiratory Proteins (Cysteine Thiols) B->C Nucleophilic Attack D Immune Response (Sensitization / Irritation) C->D Haptenation & T-Cell Activation

Mechanism of skin sensitization via covalent Michael addition to protein thiols.

Tiered PPE Specifications

Because the hazard is driven by covalent protein binding and enhanced by lipophilicity, standard laboratory PPE is insufficient. The compound is typically handled as a fine powder, presenting a severe inhalation hazard, and is often dissolved in highly penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) during synthesis.

Table 1: Elastomer Chemical Resistance & Breakthrough Times for Dienone Solutions

Glove Material Thickness (mil) Breakthrough (DCM) Breakthrough (DMF) Operational Recommendation
Nitrile 4 - 6 < 5 mins < 15 mins Incidental splash only. Mandatory double-gloving required.
Neoprene 15 - 18 ~ 12 mins > 120 mins Optimal for DMF workflows. Change immediately upon contamination.

| Butyl Rubber | 14 - 16 | < 10 mins | > 240 mins | Required for extended handling or large-scale transfers. |

Note: While handling the dry powder, standard nitrile provides an adequate barrier, but the moment the compound is solvated, the carrier solvent dictates the barrier choice.

Mandatory PPE Ensemble:

  • Respiratory: N95 or P100 particulate respirator when weighing dry powder outside of a closed-loop system.

  • Eye/Face: Snug-fitting chemical splash goggles (not standard safety glasses) to prevent airborne dust from reacting with the mucosal thiols of the eyes.

  • Body: Flame-retardant lab coat with knit cuffs. Ensure no exposed skin between the glove cuff and the sleeve.

Operational Handling Methodology

To prevent exposure, the operational workflow must isolate the compound from the ambient environment at all times.

Step-by-Step Handling Protocol:

  • Environmental Verification: Ensure the fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Clear the deck of unnecessary clutter to prevent turbulent airflow.

  • Static Mitigation: The brominated powder is highly susceptible to static cling. Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth before opening.

  • Dispensing: Weigh the material directly into a tared, sealable reaction vessel (e.g., a septum-capped vial) rather than an open weigh boat. This prevents aerosolization during transfer from the balance to the hood.

  • Solvation: Inject the reaction solvent through the septum using a syringe. Do not open the vial to pour solvent, as the displaced air will eject dienone dust into the hood.

Workflow Step1 1. Environmental Control Verify Fume Hood Airflow (>100 fpm) Step2 2. Dispensing Weigh via static-free spatula Step1->Step2 Step3 3. Reaction/Transfer Maintain under inert gas (N2/Ar) Step2->Step3 Step4 4. Chemical Quenching Neutralize with L-Cysteine scavenger Step3->Step4 Step5 5. Segregated Disposal Route to Halogenated Organic Waste Step4->Step5

Standard operating procedure for handling and neutralizing reactive dienones.

Self-Validating Quenching & Disposal Plan

A protocol is only as good as its ability to prove it worked. We do not simply throw unreacted (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one into the waste carboy, as it will react with other waste streams and endanger environmental health and safety (EHS) personnel. We must chemically quench the electrophile first.

The Colorimetric Quench Protocol: By intentionally adding a cheap, odorless thiol scavenger to the reaction waste, we force the Michael addition to occur in the flask, neutralizing the dienone's reactivity.

Table 2: Quenching Stoichiometry & Validation Metrics

Parameter Value / Metric Operational Purpose
Molar Mass 392.08 g/mol Baseline for stoichiometric calculations.
Scavenger 3.0 Eq. L-Cysteine Ensures complete saturation of both alkene sites.
Reaction Time 30 - 45 Minutes Allows kinetic completion of the Michael addition.

| Visual Validation | Yellow → Colorless | Confirms disruption of the conjugated π-system. |

Step-by-Step Quenching & Disposal:

  • Calculate: Determine the maximum theoretical amount of unreacted dienone remaining in your vessel.

  • Scavenge: Add 3.0 molar equivalents of L-Cysteine (or Dithiothreitol) dissolved in a compatible solvent to the reaction waste.

  • Validate (The Self-Validating Step): Dibenzylideneacetone derivatives exhibit a distinct yellow hue in solution due to their extended conjugated π-system. Upon successful Michael addition by the thiol scavenger, the conjugation is broken. If the solution bleaches from yellow to colorless, the quench is successful. If the waste remains persistently yellow, the quench is incomplete; add more scavenger.

  • Dispose: Once bleached, transfer the neutralized liquid to a waste container strictly labeled as Halogenated Organic Waste . Do not mix with non-halogenated streams, as the heavy bromine atoms require specific high-temperature incineration protocols.

References

  • Dienone Compounds: Targets and Pharmacological Responses Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Reversible Michael Additions: Covalent Inhibitors and Prodrugs ResearchGate / Pharmaceuticals URL:[Link]

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